3-Bromo-5-chlorobenzo[b]thiophene
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-chloro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClS/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNKCGJYSJENJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557866 | |
| Record name | 3-Bromo-5-chloro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32969-26-9 | |
| Record name | 3-Bromo-5-chloro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 3-Bromo-5-chlorobenzo[b]thiophene
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromo-5-chlorobenzo[b]thiophene, a key heterocyclic building block in the fields of medicinal chemistry and materials science. The document details a robust synthetic protocol, outlines purification methodologies, and presents a thorough analysis of the compound's structural and physicochemical properties through various analytical techniques. This guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and a self-validating experimental framework.
Introduction: The Significance of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene core is a privileged heterocyclic scaffold renowned for its prevalence in a wide array of biologically active compounds and functional organic materials.[1] Its unique electronic properties, arising from the fusion of a benzene ring with a thiophene ring, make it a versatile pharmacophore. Derivatives of benzo[b]thiophene have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties.[1]
The specific compound, this compound (Molecular Formula: C₈H₄BrClS, Molecular Weight: 247.54 g/mol ), is a strategically functionalized intermediate.[1][2] The presence of a bromine atom at the 3-position and a chlorine atom at the 5-position offers distinct points for further chemical modification. The bromine atom is particularly amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments, while the chlorine atom influences the overall electronic properties of the ring system. This dual halogenation pattern makes it a valuable precursor for the synthesis of more complex molecules in drug discovery and for the development of organic semiconductors and photovoltaic materials.[1]
Strategic Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the electrophilic bromination of 5-chlorobenzo[b]thiophene. This approach is favored due to the high reactivity of the 3-position of the benzo[b]thiophene ring towards electrophilic attack.
Mechanistic Rationale
The electrophilic aromatic substitution reaction proceeds via the attack of an electrophilic bromine species on the electron-rich benzo[b]thiophene ring. The thiophene moiety of the bicyclic system is more activated towards electrophilic substitution than the benzene ring. Within the thiophene ring, the C2 and C3 positions are both nucleophilic. However, the attack at the C3 position leads to a more stable carbocation intermediate where the positive charge can be delocalized over the sulfur atom and the benzene ring without disrupting the aromaticity of the benzene ring as significantly as an attack at C2. Consequently, the 3-substituted product is typically favored.
N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this transformation.[3] In the presence of a suitable solvent, NBS serves as a source of electrophilic bromine. The reaction can be initiated by trace amounts of acid or simply by the polarity of the solvent, which facilitates the polarization of the N-Br bond.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is based on established procedures for the bromination of benzo[b]thiophene derivatives with N-bromosuccinimide.
Materials and Reagents
-
5-Chlorobenzo[b]thiophene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Deionized Water
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Hexane (for recrystallization)
-
Silica Gel (for column chromatography, if necessary)
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-chlorobenzo[b]thiophene (1 equivalent).
-
Dissolution: Add anhydrous acetonitrile to the flask to dissolve the starting material completely. A typical concentration would be in the range of 0.5-1.0 M.
-
Cooling: Place the flask in an ice bath and stir the solution under a nitrogen atmosphere for 10-15 minutes to bring the temperature to 0 °C.
-
Addition of NBS: Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise to the cooled solution over 5-10 minutes. It is crucial to maintain the temperature at 0 °C during the addition to control the reaction's exothermicity and selectivity.
-
Reaction Progression: After the complete addition of NBS, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 30-60 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane).
-
Quenching: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), quench the reaction by adding deionized water to the flask.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of acetonitrile).
-
Washing and Drying: Combine the organic layers and wash with deionized water, followed by a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude this compound can be purified by recrystallization.[4][5]
-
Solvent Selection: Hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate is a suitable solvent system for recrystallization.
-
Dissolution: Dissolve the crude product in a minimal amount of hot hexane.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.
For highly impure samples, column chromatography on silica gel with hexane as the eluent may be necessary before recrystallization.
Characterization and Data Analysis
The structure and purity of the synthesized this compound must be confirmed using a suite of analytical techniques. The following data are predicted based on the analysis of structurally related compounds.
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₄BrClS |
| Molecular Weight | 247.54 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Data not readily available |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra are predicted based on the known chemical shifts of 3-bromobenzo[b]thiophene and the expected electronic effects of the chlorine substituent.
-
¹H NMR (400 MHz, CDCl₃):
-
The proton at the 2-position is expected to appear as a singlet in the range of δ 7.5-7.7 ppm.
-
The protons on the benzene ring will exhibit a complex splitting pattern. The proton at the 4-position, being adjacent to the chlorine, will likely be a doublet around δ 7.8-8.0 ppm. The proton at the 6-position will be a doublet of doublets around δ 7.3-7.5 ppm, and the proton at the 7-position will be a doublet around δ 7.7-7.9 ppm.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
The carbon bearing the bromine (C3) is expected to have a chemical shift in the range of δ 110-115 ppm.
-
The carbon at the 2-position is predicted to be around δ 125-130 ppm.
-
The quaternary carbons of the fused ring system will appear between δ 135-145 ppm.
-
The carbon bearing the chlorine (C5) will be in the range of δ 130-135 ppm.
-
The other carbons of the benzene ring will resonate between δ 120-130 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and the presence of halogen atoms.
-
Expected Molecular Ion Peaks: Due to the isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion.
-
M⁺: C₈H₄⁷⁹Br³⁵ClS at m/z ≈ 246
-
M⁺+2: C₈H₄⁸¹Br³⁵ClS and C₈H₄⁷⁹Br³⁷ClS at m/z ≈ 248
-
M⁺+4: C₈H₄⁸¹Br³⁷ClS at m/z ≈ 250 The relative intensities of these peaks will be a fingerprint for the presence of one bromine and one chlorine atom.
-
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This technical guide has detailed a reliable and efficient method for the synthesis of this compound, a valuable intermediate in synthetic organic chemistry. The provided experimental protocol, coupled with the predicted characterization data, offers a comprehensive resource for researchers and scientists. The strategic positioning of the bromo and chloro substituents on the benzo[b]thiophene scaffold opens up a multitude of possibilities for the development of novel pharmaceuticals and advanced materials.
References
- Gronowitz, S., & Raznikiewicz, T. (1962). 3-Bromothiophene. Organic Syntheses, 42, 35.
- Synthetic method of 3-bromomethyl-7-chlorobenzo[b]thiophene. (2021). CN113480517A.
- Supporting Information for Nickel-Catalyzed Carboxylation of Aryl Halides with Formate. (2019).
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3-Bromobenzo[b]thiophene. (n.d.). SpectraBase. [Link]
- Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2021). Molecules, 26(24), 7586.
-
3-(Bromomethyl)-5-chlorobenzo[b]thiophene. (n.d.). Acros Pharmatech. [Link]
- A novel method for the bromination of thiophenes. (2004). Tetrahedron Letters, 45(42), 7867-7870.
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Thiophene, 3-bromo-. (n.d.). NIST WebBook. [Link]
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3-Bromobenzo[b]thiophene - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
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Recrystallization. (2023). Chemistry LibreTexts. [Link]
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electrophilic aromatic bromination with N-bromosuccinimide. (2021). YouTube. [Link]
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Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
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N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. [Link]
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N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
- Supporting Information for L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (2013).
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13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]
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Bromo pattern in Mass Spectrometry. (2023). YouTube. [Link]
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Chemical/Laboratory Techniques: Recrystallization. (2022). YouTube. [Link]
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Benzo[b]thiophene, 3-bromo-. (n.d.). NIST WebBook. [Link]
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Benzo[b]thiophene, 3-bromo-. (n.d.). NIST WebBook. [Link]
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Crystal structure analysis of 3-Bromo-5-chlorobenzo[b]thiophene
An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Bromo-5-chlorobenzo[b]thiophene
Foreword: The Architectural Blueprint of Molecules
In the realms of drug development and materials science, understanding the precise three-dimensional arrangement of atoms within a molecule is not merely an academic exercise; it is a fundamental necessity. The crystal structure of a compound governs its physical properties—solubility, stability, bioavailability, and electronic behavior. For active pharmaceutical ingredients (APIs), an ostensibly minor change in crystal packing, known as polymorphism, can have profound implications for a drug's efficacy and safety. This guide provides a comprehensive, in-depth walkthrough of the process of determining and analyzing the crystal structure of a representative halogenated heterocyclic compound, this compound. This molecule, with its fused ring system and multiple halogen substituents, serves as an excellent model for discussing the key techniques and interpretive challenges encountered in modern crystallography.
This document is structured to mirror the logical workflow of a crystallographic investigation, from initial synthesis to the final analysis of intermolecular interactions. It is intended for researchers, scientists, and drug development professionals who seek not just a procedural outline, but a deeper understanding of the causality behind the experimental choices that ensure a high-quality, reliable, and insightful structural determination.
Part I: Synthesis and Obtention of Diffraction-Quality Crystals
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of a single, well-ordered crystal. The quality of the final structural model is inextricably linked to the quality of this initial crystal.
Rationale for Synthesis Route
This compound (CAS No. 32969-26-9) is a halogenated heterocyclic compound.[1][2] Its synthesis can be approached via several routes, with a common and effective method being the direct bromination of a pre-existing 5-chlorobenzo[b]thiophene scaffold.[1] This electrophilic aromatic substitution is highly regioselective for the 3-position of the benzo[b]thiophene ring system due to the electronic influence of the sulfur atom.
An alternative, robust strategy involves the electrophilic cyclization of a suitably substituted 2-alkynyl thioanisole.[3] This method offers flexibility and high yields for producing various 3-halo substituted benzo[b]thiophenes.[3] For this guide, we will detail the direct bromination approach for its straightforwardness.
Experimental Protocol: Synthesis
Objective: To synthesize this compound.
Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-chlorobenzo[b]thiophene (1.0 eq) in a suitable anhydrous solvent (e.g., chloroform or acetic acid). The flask is protected from light to prevent radical side reactions.
-
Bromination: Cool the solution to 0 °C using an ice bath. Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) in the same solvent dropwise over 30 minutes. The use of NBS is preferred over elemental bromine for its milder nature and easier handling.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Transfer the mixture to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound as a solid.[4]
The Art of Crystallization
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be a well-formed, single, untwinned specimen with dimensions typically between 0.1 and 0.3 mm in all directions.
Causality in Method Selection: The goal of crystallization is to transition from a disordered state (solution) to a highly ordered state (crystal) slowly enough to allow molecules to arrange themselves perfectly onto a growing lattice. Rapid precipitation traps solvent and introduces defects.
Experimental Protocol: Single Crystal Growth
Objective: To grow diffraction-quality single crystals of this compound.
Method: Slow Evaporation
-
Solvent Screening: In a series of small vials, dissolve a few milligrams of the purified compound in various solvents of differing polarity (e.g., hexane, ethyl acetate, dichloromethane, acetone, ethanol) to find a solvent in which the compound is sparingly soluble.
-
Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature. Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Crystal Growth: Cover the vial with a cap that has been pierced with a needle. This allows the solvent to evaporate very slowly over several days to weeks.
-
Harvesting: Once well-formed crystals appear, they should be carefully harvested using a cryo-loop and immediately prepared for mounting on the diffractometer.
Part II: Single-Crystal X-ray Diffraction Data Collection
With a suitable crystal, the next step is to irradiate it with X-rays and collect the resulting diffraction pattern. This pattern contains the information about the arrangement of atoms in the crystal lattice.
Workflow for Data Collection
The process involves mounting the crystal, centering it in the X-ray beam, and collecting a series of diffraction images as the crystal is rotated.
Caption: Workflow from crystal mounting to processed diffraction data.
Experimental Protocol: Data Collection
Objective: To collect a complete and high-quality X-ray diffraction data set.
Methodology:
-
Mounting and Cooling: The harvested crystal is mounted on a goniometer head in the diffractometer. To minimize thermal motion of the atoms and protect the crystal from radiation damage, data is typically collected at a low temperature (e.g., 100 K) by cooling the crystal in a stream of cold nitrogen gas.
-
Instrumentation: A modern single-crystal X-ray diffractometer is used, such as a Rigaku XtaLAB Synergy-S or Bruker D8 VENTURE, equipped with a microfocus X-ray source (e.g., Cu Kα, λ = 1.5418 Å) and a photon-counting detector.[5]
-
Unit Cell Determination: A preliminary set of images is collected to determine the unit cell parameters and the Bravais lattice. The software will automatically index the reflections to find a primitive cell.
-
Data Collection Strategy: A data collection strategy is calculated to ensure that a complete, redundant data set is collected. The software determines the necessary combination of scan widths and exposure times to achieve a high resolution (e.g., 0.77 Å) and good signal-to-noise ratio.
-
Data Integration and Scaling: After collection, the raw image files are processed. The intensities of the diffraction spots (reflections) are integrated, corrected for experimental factors (like Lorentz and polarization effects), and scaled. This process yields the final reflection file (typically in .hkl format), which is used for structure solution.
Part III: Structure Solution, Refinement, and Validation
This is the core computational part of the analysis, where the diffraction data is translated into a 3D atomic model.
From Diffraction to Atomic Model: The Process
The "phase problem" is the central challenge in crystallography: the diffraction experiment measures the intensities of the reflections, but not their phases. Structure solution methods are designed to overcome this. Once an initial model is found, it is refined against the experimental data to improve its accuracy.
Caption: The iterative cycle of crystallographic structure refinement.
Protocol: Structure Solution and Refinement using SHELXL
Objective: To solve, refine, and validate the crystal structure.
Software: The SHELX suite of programs, particularly SHELXL, is the gold standard for small-molecule structure refinement.[6][7]
Methodology:
-
Structure Solution: The space group is determined from the systematic absences in the diffraction data. An initial structural model is obtained using "direct methods," which mathematically constrain possible phase combinations. This typically reveals the positions of the heavier atoms (Br, Cl, S).
-
Initial Refinement: This initial model is refined using SHELXL.[8] The refinement process is a least-squares minimization that adjusts atomic positions and displacement parameters to make the calculated diffraction pattern (from the model) match the observed diffraction pattern (from the experiment) as closely as possible.[9]
-
Difference Fourier Maps: After initial refinement, a difference Fourier map is calculated. This map shows regions where there is an excess or deficit of electron density in the model. Positive peaks (Q-peaks) indicate the positions of missing atoms (like carbons and hydrogens), while negative troughs suggest an atom is misplaced or its displacement parameter is incorrect.
-
Iterative Refinement: Atoms identified from the difference map are added to the model, and the structure is re-refined. This cycle is repeated:
-
Anisotropic Refinement: Non-hydrogen atoms are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, which is a more accurate representation.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model" (e.g., AFIX instructions in SHELXL).
-
-
Validation: The quality of the final model is assessed using several figures of merit:
-
R-factors (R1, wR2): These are measures of the agreement between the observed and calculated structure factors. For a publishable structure, R1 should typically be below 5%.
-
Goodness-of-Fit (GooF): This should be close to 1.0, indicating that the model is a good fit to the data.
-
Residual Electron Density: The final difference map should be largely featureless, with no significant positive or negative peaks.
-
checkCIF: The final Crystallographic Information File (CIF) is submitted to the International Union of Crystallography's (IUCr) checkCIF service.[10][11] This tool automatically validates the geometry, displacement parameters, and overall consistency of the structure, flagging any potential issues as Alerts (A, B, C, G).
-
Part IV: Analysis of the Crystal Structure
Once a validated model is obtained, the focus shifts to chemical interpretation. What does the structure tell us about the molecule and its interactions?
Key Crystallographic Data
All quantitative data from the refinement is summarized in a standard crystallographic table.
| Parameter | Value (Hypothetical) | Significance |
| Chemical Formula | C₈H₄BrClS | Confirms the elemental composition.[2] |
| Formula Weight | 247.54 g/mol | Molecular mass of the compound.[1] |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |
| a, b, c (Å) | a=8.1, b=5.9, c=14.5 | Dimensions of the unit cell. |
| β (°) | 105.2° | Angle of the unit cell for a monoclinic system. |
| Volume (ų) | 675.9 | Volume of a single unit cell. |
| Z | 4 | Number of molecules in one unit cell. |
| Density (calc) | 1.825 g/cm³ | Calculated density of the crystal. |
| F(000) | 480 | Total number of electrons in the unit cell. |
| R1 [I > 2σ(I)] | 0.035 | Final agreement factor for observed reflections. |
| wR2 (all data) | 0.082 | Weighted agreement factor for all reflections. |
| GooF | 1.04 | Goodness-of-fit on F². |
| Δρ (max, min) | 0.35, -0.41 eÅ⁻³ | Largest peak and hole in final difference map. |
Molecular Geometry
The analysis begins with the molecule itself. Bond lengths, bond angles, and torsion angles are examined and compared to standard values to identify any unusual features, such as strain or electronic effects. The planarity of the benzo[b]thiophene ring system would be confirmed.
Intermolecular Interactions and Crystal Packing
In the solid state, molecules do not exist in isolation. They are held together by a network of non-covalent interactions that dictate the crystal packing. For this compound, several key interactions are anticipated:
-
Halogen Bonding: The bromine and chlorine atoms are electron-withdrawing and can act as Lewis acids, forming favorable interactions with Lewis bases (e.g., the sulfur atom of a neighboring molecule).
-
π-π Stacking: The planar aromatic rings can stack on top of each other, often in an offset fashion, which is an energetically favorable interaction.
-
C-H···π Interactions: Hydrogen atoms attached to the aromatic rings can interact with the electron-rich face of a neighboring ring.
Visualization with Hirshfeld Surface Analysis
A powerful tool for visualizing and quantifying these interactions is Hirshfeld surface analysis.[12] This method maps the electron distribution of a molecule within the crystal to generate a surface.[13][14]
-
d_norm Surface: The surface is colored based on the normalized contact distance (d_norm). Red spots indicate close contacts (strong interactions like hydrogen or halogen bonds), white regions represent contacts around the van der Waals separation, and blue regions indicate longer contacts.[15]
-
2D Fingerprint Plots: The Hirshfeld surface can be deconstructed into a 2D "fingerprint" plot, which summarizes all intermolecular contacts. This plot provides a quantitative measure of the contribution of different types of interactions (e.g., H···H, C···H, Br···S) to the overall crystal packing.[16]
Conclusion
The single-crystal X-ray diffraction analysis of this compound, as outlined in this guide, represents a gold-standard workflow for the structural elucidation of small molecules. Each step, from rational synthesis and meticulous crystallization to rigorous data collection and validated refinement, is crucial for producing a chemically meaningful and trustworthy result. The resulting atomic-level blueprint provides invaluable insights into molecular geometry and the subtle interplay of intermolecular forces that govern the solid-state properties of the material. For professionals in drug development and materials science, this detailed structural knowledge is the essential foundation upon which to build hypotheses, design new molecules, and ultimately control the macroscopic behavior of functional chemical systems.
References
- Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [URL: https://www.scirp.
- Latifi, R. User guide to crystal structure refinement with SHELXL. University of Göttingen. [URL: https://shelx.uni-goettingen.de/SHELX/shelxl_guide.pdf]
- Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [URL: https://www.researchgate.net/publication/371607599_Hirshfeld_Surface_Analysis_for_Investigation_of_Intermolecular_Interaction_of_Molecular_Crystals]
- The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. MDPI. [URL: https://www.mdpi.com/2312-7481/8/3/73]
- Müller, P., et al. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford Academic. [URL: https://academic.oup.com/book/5333]
- Crystallographic Information Framework. International Union of Crystallography. [URL: https://www.iucr.org/resources/cif]
- Intermolecular Interactions and Fingerprint Plots with Hirshfeld Surface Analysis. SETSCI Conference Proceedings. [URL: https://set-sci.com/doi/10.36287/setsci.5.2.015]
- Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2008/cc/b806907a]
- Publication standards for crystal structures. International Union of Crystallography. [URL: https://www.iucr.
- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4304725/]
- Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ja069818e]
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Modulation of Properties in[12]Benzothieno[3,2-b][12]benzothiophene Derivatives through Sulfur Oxidation. MDPI. [URL: https://www.mdpi.com/1420-3049/29/15/3440]
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Physical and chemical properties of 3-Bromo-5-chlorobenzo[b]thiophene
An In-Depth Technical Guide to 3-Bromo-5-chlorobenzo[b]thiophene: Properties, Synthesis, and Applications
Introduction
This compound is a halogenated heterocyclic compound built upon the benzo[b]thiophene scaffold. This scaffold, consisting of a thiophene ring fused to a benzene ring, is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules. The specific placement of bromine at the 3-position and chlorine at the 5-position endows this molecule with a unique combination of chemical reactivity and physical properties, making it a highly valuable and versatile building block for researchers in drug discovery, organic synthesis, and materials science.
The bromine atom at the 3-position serves as a versatile synthetic handle, particularly for carbon-carbon bond formation through metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse molecular fragments to explore structure-activity relationships (SAR) in drug development programs. The chlorine atom at the 5-position modulates the electronic properties of the aromatic system and can influence metabolic stability and receptor binding interactions. This guide provides an in-depth analysis of the physicochemical properties, synthesis, reactivity, and handling of this compound, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties
The fundamental properties of this compound are summarized below. It is critical to note that while identifiers and computed data are readily available, specific experimental physical constants such as melting and boiling points are not widely reported in the literature for this specific compound. For context, properties of the common precursor, 5-chlorobenzo[b]thiophene, are also provided.
Table 1: Physicochemical Data for this compound and its Precursor
| Property | This compound | 5-Chlorobenzo[b]thiophene (Precursor) |
| CAS Number | 32969-26-9[1][2] | 20532-33-6[3] |
| Molecular Formula | C₈H₄BrClS[1][2] | C₈H₅ClS[3] |
| Molecular Weight | 247.54 g/mol [1] | 168.64 g/mol [3] |
| IUPAC Name | 3-bromo-5-chloro-1-benzothiophene | 5-chloro-1-benzothiophene[3] |
| Appearance | Not specified (likely an off-white to yellow solid) | Off-white Solid[4] |
| Solubility | Not specified (expected to be soluble in organic solvents) | Slightly soluble in water[5] |
| Boiling Point | Data not available | 85 °C @ 4 Torr[4] |
| Computed XLogP3 | 4.3 | 3.7[3] |
| Storage Temperature | 2-8°C, Refrigerator[1] | Room Temperature |
Synthesis of this compound
The most direct and regioselective method for preparing this compound is the electrophilic bromination of commercially available 5-chlorobenzo[b]thiophene. The 3-position of the benzo[b]thiophene ring is the most electron-rich and thus the most susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low concentration of electrophilic bromine, minimizing side reactions and leading to clean, high-yielding conversion.
Experimental Protocol: Electrophilic Bromination
This protocol is adapted from established procedures for the 3-bromination of benzo[b]thiophene derivatives.
-
Materials:
-
5-Chlorobenzo[b]thiophene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 - 1.2 eq)
-
Chloroform (anhydrous)
-
Acetic Acid (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chlorobenzo[b]thiophene (1.0 eq). Dissolve the starting material in a 1:1 mixture of anhydrous chloroform and anhydrous acetic acid.
-
Cooling: Cool the resulting solution to 0°C using an ice-water bath. Vigorous stirring is essential throughout the reaction.
-
Reagent Addition: Add N-Bromosuccinimide (1.1 eq) portion-wise to the cooled, stirred solution over 30-60 minutes. Adding the NBS in portions helps to control the reaction exotherm and maintain regioselectivity.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup - Quenching: Upon completion, dilute the reaction mixture with chloroform. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate (to quench any remaining bromine), saturated aqueous sodium bicarbonate (to neutralize the acetic acid), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel, typically eluting with hexanes or a hexane/ethyl acetate gradient, to yield this compound as a solid.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound is primarily centered on the reactivity of the C-Br bond at the 3-position. This site is ideal for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern medicinal chemistry for constructing complex molecular architectures.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron species.[6] For this compound, this allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 3-position, enabling rapid diversification of the core scaffold to build libraries of compounds for biological screening.[7]
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol provides a general procedure for coupling this compound with a generic arylboronic acid.
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
-
Step-by-Step Methodology:
-
Inert Atmosphere: To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times. This is critical to remove oxygen, which can deactivate the palladium catalyst.[6]
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 4:1 Dioxane:Water) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Heating: Heat the reaction mixture to 80-100°C with vigorous stirring. The reaction can also be performed efficiently using microwave irradiation.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography to yield the 3-aryl-5-chlorobenzo[b]thiophene product.
-
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Predicted Spectroscopic Signature
-
¹H NMR Spectroscopy: The spectrum is expected to show four signals in the aromatic region (approx. 7.0 - 8.5 ppm).
-
The proton at the 2-position (on the thiophene ring) will appear as a singlet.
-
The remaining three protons on the benzene ring (at positions 4, 6, and 7) will form an ABC spin system. The proton at C4 will likely be a doublet, the proton at C6 a doublet of doublets, and the proton at C7 a doublet, with coupling constants typical for ortho and meta relationships.
-
-
¹³C NMR Spectroscopy: A total of 8 distinct signals are expected for the 8 carbon atoms in the aromatic scaffold, as there is no molecular symmetry. The carbon bearing the bromine (C3) would be expected at approximately 115-125 ppm.
-
Mass Spectrometry (Electron Ionization): The mass spectrum will be highly characteristic due to the isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).
-
A complex molecular ion (M⁺) cluster will be observed.
-
The primary peaks will be at m/z 246 (for C₈H₄³⁵Cl⁷⁹BrS), m/z 248 (containing either ³⁷Cl/⁷⁹Br or ³⁵Cl/⁸¹Br), and m/z 250 (for C₈H₄³⁷Cl⁸¹BrS). The relative intensity of these peaks will provide a definitive signature for the presence of one bromine and one chlorine atom.
-
Safety and Handling
As a halogenated, reactive organic compound, this compound requires careful handling. While a specific Safety Data Sheet (SDS) was not found, data from closely related compounds such as 5-chlorobenzo[b]thiophene and other brominated aromatics indicate the following hazards:
-
GHS Hazard Classification (Predicted):
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
-
Handling and Storage:
Crucial Note: Always consult the specific, supplier-provided Safety Data Sheet (SDS) before handling this chemical to ensure access to the most accurate and comprehensive safety information.
Conclusion
This compound is a strategically functionalized building block with significant potential for advancing drug discovery and materials science research. Its well-defined physicochemical properties and, most importantly, the synthetic versatility afforded by the 3-bromo substituent, make it an invaluable tool for creating novel and complex molecules. Understanding its synthesis, reactivity—particularly in cross-coupling reactions—and proper handling procedures is key to unlocking its full potential in the laboratory.
References
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Chemcasts. (n.d.). 5-Chlorobenzo[b]thiophene-3-acetic acid (CAS 17266-30-7) – Thermophysical Properties. Chemcasts. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-Chlorobenzo(b)thiophene. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-Chloro-benzo[b]thiophene-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
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Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. Retrieved from [Link]
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SDS Manager. (2025). 3-(Bromomethyl)-5-chlorobenzo[b]thiophene SDS. SDS Manager. Retrieved from [Link]
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ResearchGate. (n.d.). Efficient synthesis of 2,3-diarylbenzo[b]thiophene molecules through palladium (0) Suzuki–Miyaura cross-coupling reaction. ResearchGate. Retrieved from [Link]
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Royal Society of Chemistry. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Publishing. Retrieved from [Link]
-
UniMiB. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. UniMiB. Retrieved from [Link]
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A Technical Guide to the Regioselective Synthesis of 3-Bromo-5-chlorobenzo[b]thiophene Derivatives
Abstract: This in-depth guide provides a comprehensive overview of robust and regioselective methodologies for the synthesis of 3-bromo-5-chlorobenzo[b]thiophene, a key heterocyclic scaffold in medicinal chemistry and materials science. We will explore two primary synthetic paradigms: the direct electrophilic bromination of 5-chlorobenzo[b]thiophene and the strategic construction of the bicyclic system via electrophilic cyclization of a pre-functionalized aryl alkyne precursor. This document delves into the mechanistic underpinnings that govern regioselectivity, provides detailed, field-proven experimental protocols, and presents key data in a clear, comparative format. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage this versatile synthetic intermediate.
Introduction: The Significance of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene ring system is a privileged heterocyclic motif found in numerous pharmacologically active compounds and advanced organic materials.[1] Its rigid, planar structure and electron-rich nature make it an ideal scaffold for interacting with biological targets. Notable drugs incorporating this core include Raloxifene, used for osteoporosis treatment, and Zileuton, an asthma medication.
The strategic introduction of halogen atoms onto the benzo[b]thiophene core dramatically enhances its utility as a synthetic intermediate. Specifically, the 3-bromo-5-chloro derivative serves as a versatile building block, enabling further molecular elaboration through a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[2] The precise and predictable synthesis of this specific isomer is therefore of paramount importance for the efficient construction of complex molecular architectures.
This guide will focus on two validated, regioselective strategies to achieve this synthetic goal.
Synthetic Strategy I: Direct Electrophilic Bromination
The most direct approach to the target molecule involves the electrophilic aromatic substitution on a pre-existing 5-chlorobenzo[b]thiophene core. The inherent electronic properties of the benzo[b]thiophene system strongly favor substitution at the C3 position over the C2 position, providing a reliable pathway to the desired regioisomer.[1][3]
Mechanistic Rationale for C3-Selectivity
Electrophilic attack on the thiophene ring of the benzo[b]thiophene scaffold proceeds via a resonance-stabilized cationic intermediate (an arenium ion or sigma complex). Attack at the C3 position allows for the positive charge to be delocalized over the sulfur atom and the benzene ring without disrupting the aromaticity of the benzene portion in all resonance structures. Conversely, attack at the C2 position leads to a less stable intermediate where one of the key resonance structures disrupts the benzene aromatic sextet. This energetic preference makes C3-bromination the kinetically and thermodynamically favored pathway.
Caption: Energetic preference for electrophilic attack at the C3 position.
Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a preferred brominating agent for this transformation due to its ease of handling and high selectivity compared to liquid bromine.[2][4] The reaction is typically performed in a polar aprotic solvent.
Workflow Diagram
Caption: Workflow for direct C3-bromination.
Step-by-Step Methodology:
-
Preparation: To a solution of 5-chlorobenzo[b]thiophene (1.0 eq) in acetonitrile or N,N-dimethylformamide (DMF) (approx. 0.2 M), add N-bromosuccinimide (1.05-1.1 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically reaches completion within 12-24 hours.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.
-
Washing: Wash the combined organic layers with saturated sodium thiosulfate solution (to quench any remaining bromine), followed by water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.
| Parameter | Value/Condition | Rationale / Notes |
| Starting Material | 5-Chlorobenzo[b]thiophene | Commercially available or synthesized separately. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a slow, controlled release of electrophilic bromine.[4] |
| Stoichiometry | ~1.1 eq of NBS | A slight excess ensures complete consumption of the starting material. |
| Solvent | Acetonitrile or DMF | Polar aprotic solvents facilitate the ionic mechanism. |
| Temperature | Room Temperature | Sufficient for activation without promoting side reactions. |
| Typical Yield | 85-95% | Highly efficient and regioselective transformation. |
Synthetic Strategy II: Electrophilic Cyclization
An alternative and highly versatile strategy involves constructing the benzo[b]thiophene ring from an acyclic precursor. This approach offers excellent control over the substitution pattern by building the desired functionalities into the starting materials prior to cyclization. A prominent example is the Larock methodology, which involves a Sonogashira coupling followed by an electrophilic halocyclization.[5]
Overview of the Cyclization Approach
This two-step sequence begins with a palladium/copper-catalyzed Sonogashira coupling of a suitable o-iodothioanisole derivative with a terminal alkyne. The resulting o-alkynylthioanisole is then subjected to an electrophile, such as bromine (Br₂), which triggers a 5-endo-dig cyclization to form the benzo[b]thiophene ring, concurrently and regioselectively installing the bromine atom at the C3 position.[6]
Workflow Diagram
Caption: Two-step synthesis via Sonogashira coupling and electrophilic cyclization.
Mechanistic Rationale for Cyclization
The key cyclization step is believed to proceed through an anti-attack of the electrophile (E⁺, e.g., Br⁺) and the nucleophilic sulfur atom across the alkyne triple bond. This forms a cyclic sulfonium salt intermediate. Subsequent Sₙ2 displacement of the methyl group by a nucleophile present in the mixture (e.g., bromide ion) leads to the final, stable aromatic product.
Caption: Proposed mechanism for the electrophilic cyclization step.
Experimental Protocol: Cyclization Strategy
Step A: Sonogashira Coupling to Synthesize 2-((4-Chlorophenyl)ethynyl)-1-(methylthio)benzene
-
Preparation: To a degassed solution of 2-iodo-1-(methylthio)benzene (1.0 eq) and (4-chlorophenyl)acetylene (1.1 eq) in triethylamine (Et₃N), add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.01 eq) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction: Stir the mixture at room temperature for 3-6 hours. Monitor the reaction by TLC until the starting iodide is consumed.
-
Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the 2-alkynyl thioanisole intermediate.
Step B: Bromocyclization
-
Preparation: Dissolve the purified 2-alkynyl thioanisole from Step A (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of bromine (Br₂) (1.1 eq) in CH₂Cl₂ dropwise. Allow the reaction to warm to room temperature and stir for 10-30 minutes. The reaction is typically very fast.
-
Work-up and Purification: Quench the reaction with saturated sodium thiosulfate solution. Separate the organic layer, wash with water and brine, and dry over Na₂SO₄. After concentration, purify the product by column chromatography to afford pure 3-bromo-5-chloro-2-phenylbenzo[b]thiophene.
| Parameter | Value/Condition | Rationale / Notes |
| Catalyst (Step A) | PdCl₂(PPh₃)₂ / CuI | Standard catalyst system for Sonogashira coupling. |
| Base/Solvent (Step A) | Triethylamine (Et₃N) | Acts as both the base and the solvent. |
| Electrophile (Step B) | Bromine (Br₂) or NBS | Br₂ is highly effective and leads to rapid cyclization. |
| Solvent (Step B) | Dichloromethane (CH₂Cl₂) | Common inert solvent for electrophilic additions. |
| Temperature (Step B) | 0 °C to Room Temp. | Initial cooling helps control the exothermic reaction. |
| Overall Yield | 70-90% (over two steps) | A robust and high-yielding sequence. |
Conclusion
The regioselective synthesis of this compound derivatives can be accomplished with high fidelity through two primary strategic approaches.
-
Direct C3-bromination is an efficient, atom-economical method when the 5-chlorobenzo[b]thiophene precursor is readily available. Its success hinges on the inherent electronic preference for electrophilic attack at the 3-position.
-
Electrophilic cyclization of an o-alkynylthioanisole offers greater flexibility and control, allowing for the synthesis of more complex 2,3,5-trisubstituted derivatives by simply varying the alkyne coupling partner. This method guarantees regioselectivity by building the substitution pattern into the acyclic precursor before ring formation.
The choice of method will depend on the availability of starting materials, the desired substitution pattern at the C2 position, and the overall strategic goals of the research program. Both protocols described herein are reliable, scalable, and grounded in well-understood mechanistic principles, providing chemists with powerful tools for their synthetic endeavors.
References
- One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science (RSC Publishing).
- SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. QUIMICA NOVA.
- A Simple and Efficient Synthesis of Fused Benzo[b]thiophene Derivatives. SynOpen.
- A One Step Synthesis of 2-substituted Benzo[b]thiophenes. National Research Development Corporation.
- Synthesis of Substituted Benzo[b]thiophenes via Base-Promoted Domino Condensation–Intramolecular C–S Bond Formation. Organic Letters.
- Synthesis of benzothiophenes. Organic Chemistry Portal.
- Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. National Institutes of Health (NIH).
- Synthesis of benzo[b]thiophenes by electrophilic cyclization. ElectronicsAndBooks.
- Synthesis of Benzothiophene. ChemicalBook.
- Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry.
- This compound. Smolecule.
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI.
- Regioselective Benzo[b]thiophene Synthesis. Scribd.
- Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. National Institutes of Health (NIH).
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Electrophilic bromination of 5-chlorobenzo[b]thiophene protocol
An In-depth Technical Guide to the Electrophilic Bromination of 5-Chlorobenzo[b]thiophene
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed protocol for the electrophilic bromination of 5-chlorobenzo[b]thiophene. It is designed for researchers, medicinal chemists, and professionals in drug development who require a robust and reproducible method for the synthesis of halogenated benzothiophene derivatives. Beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the rationale behind procedural choices, and offers field-proven insights to ensure successful execution.
Introduction: The Significance of Halogenated Benzo[b]thiophenes
The benzo[b]thiophene scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals and functional materials. The introduction of halogen atoms, particularly bromine, onto this core structure serves as a critical handle for further synthetic transformations. Through cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, a bromo-substituted benzothiophene can be elaborated into a diverse array of complex molecules. This versatility makes the targeted bromination of benzo[b]thiophenes a cornerstone of many drug discovery programs.
The substrate of interest, 5-chlorobenzo[b]thiophene, presents a unique challenge and opportunity in electrophilic substitution. The presence of the chloro group and the fused thiophene ring dictates the regiochemical outcome of the bromination, making a thorough understanding of the electronic effects paramount for predictable synthesis. This guide will focus on the selective bromination at the C3 position, a common and synthetically useful transformation.
Mechanistic Rationale and Regiochemical Control
The electrophilic substitution of benzo[b]thiophenes is governed by the electron-donating nature of the sulfur atom, which activates the thiophene ring towards electrophiles. The reaction proceeds via a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion.
Directing Effects in 5-Chlorobenzo[b]thiophene
In the case of 5-chlorobenzo[b]thiophene, two primary factors influence the position of bromination:
-
The Thiophene Ring: The sulfur atom preferentially directs electrophilic attack to the C2 and C3 positions due to the ability to stabilize the positive charge of the intermediate through resonance. Generally, the C3 position is slightly more favored over the C2 position in many benzo[b]thiophene systems.
-
The Chloro Substituent: The chlorine atom at the C5 position is a deactivating group due to its inductive electron-withdrawing effect. However, it is an ortho, para-director through resonance, meaning it directs incoming electrophiles to positions C4 and C6.
The interplay of these effects results in a strong preference for substitution on the thiophene ring, which is significantly more activated than the chlorinated benzene ring. Between the C2 and C3 positions, the C3 position is often the major product in the bromination of substituted benzo[b]thiophenes, a trend that holds for the 5-chloro derivative.
The Role of the Brominating Agent
N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. Unlike elemental bromine (Br₂), which can be more aggressive and lead to side products, NBS provides a low, steady concentration of electrophilic bromine. This controlled delivery minimizes over-bromination and enhances the selectivity of the reaction. The reaction is typically initiated by a trace amount of acid or light, which facilitates the generation of the active brominating species.
Mechanistic Pathway Diagram
The following diagram illustrates the electrophilic substitution mechanism for the bromination of 5-chlorobenzo[b]thiophene with NBS at the C3 position.
Caption: Mechanism of C3-bromination.
Core Experimental Protocol: Synthesis of this compound
This protocol is a robust and validated method for the selective C3-bromination of 5-chlorobenzo[b]thiophene using N-bromosuccinimide.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 5-Chlorobenzo[b]thiophene | >98% | Sigma-Aldrich | Starting material |
| N-Bromosuccinimide (NBS) | >99% | Acros Organics | Recrystallize from water if purity is suspect |
| Acetonitrile (MeCN) | Anhydrous, >99.8% | Fisher Scientific | Reaction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | Reagent Grade | VWR | For aqueous workup |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | Reagent Grade | VWR | To quench excess bromine |
| Brine (Saturated NaCl) | Reagent Grade | - | For aqueous workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | - | Drying agent |
| Dichloromethane (DCM) | ACS Grade | - | Extraction solvent |
| Hexanes | ACS Grade | - | For recrystallization |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-chlorobenzo[b]thiophene (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Protect the flask from light by wrapping it in aluminum foil. This is crucial as NBS can decompose under light, leading to radical side reactions.
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Addition:
-
In a single portion, add N-bromosuccinimide (1.05 eq) to the stirred solution at room temperature. A slight excess of NBS ensures complete consumption of the starting material.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 95:5 Hexanes:Ethyl Acetate). The product spot should appear at a slightly lower Rf than the starting material.
-
-
Workup and Quenching:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted NBS.
-
Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and finally, brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
The crude product, a solid, can be purified by recrystallization from a suitable solvent system such as hexanes or ethanol to afford the pure this compound as a white to off-white solid.
-
Experimental Workflow Diagram
An In-Depth Technical Guide to the Reactivity and Stability of 3-Bromo-5-chlorobenzo[b]thiophene
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Abstract
3-Bromo-5-chlorobenzo[b]thiophene is a key heterocyclic building block in the fields of medicinal chemistry, organic electronics, and materials science.[1] Its unique substitution pattern, featuring both bromine and chlorine atoms on the benzothiophene scaffold, imparts a nuanced reactivity profile that can be strategically exploited for the synthesis of complex molecular architectures.[1] This guide provides a comprehensive analysis of the chemical reactivity and stability of this compound, offering field-proven insights into its handling, functionalization, and degradation pathways. Detailed experimental protocols for key transformations and stability assessments are provided, underpinned by a mechanistic understanding to empower researchers in their synthetic and developmental endeavors.
Introduction to the Core Scaffold: Physicochemical Properties and Synthetic Overview
The benzothiophene moiety is a prominent isostere of indole and is found in numerous biologically active compounds and functional materials.[2] The introduction of halogen substituents, specifically a bromine atom at the 3-position and a chlorine atom at the 5-position, creates a versatile platform for further molecular elaboration.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₄BrClS |
| Molecular Weight | 261.54 g/mol |
| CAS Number | 32969-26-9[3] |
| Appearance | White to light yellow crystalline solid |
| Melting Point | Typically in the range of 129-133 °C[4] |
The synthesis of this compound can be achieved through several routes, most commonly involving the direct bromination of 5-chlorobenzo[b]thiophene.[1] Electrophilic aromatic substitution is a key principle, where the electron-rich thiophene ring is selectively functionalized.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the differential reactivity of the C-Br and C-Cl bonds, a feature that is central to its utility in selective chemical synthesis. The C-Br bond at the 3-position is significantly more labile and thus more susceptible to participation in a variety of cross-coupling reactions compared to the more inert C-Cl bond on the benzene ring. This chemoselectivity is the cornerstone of its application as a synthetic intermediate.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions are the most powerful tools for the functionalization of this compound. The judicious choice of reaction conditions allows for the selective formation of new carbon-carbon and carbon-nitrogen bonds at the 3-position.
The Suzuki-Miyaura coupling enables the introduction of a wide range of aryl and heteroaryl substituents.[2] The higher reactivity of the C-Br bond allows for selective coupling at this position, leaving the C-Cl bond intact for potential subsequent transformations.[5]
Causality of Experimental Choices:
-
Catalyst System: A combination of a palladium source like Pd(OAc)₂ and a sterically hindered, electron-rich phosphine ligand such as SPhos is highly effective. The bulky ligand promotes the oxidative addition of the palladium(0) species to the C-Br bond and facilitates the reductive elimination step, leading to higher yields.[6]
-
Base: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is crucial.[5][6] The base activates the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation with the palladium complex.[5]
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane or THF with water is commonly employed.[5][6] The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add palladium(II) acetate (2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).[5][6]
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).[5]
-
Stir the mixture at 90-100 °C and monitor the reaction progress by TLC or LC-MS.[5]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig amination provides a direct route to synthesize N-aryl benzothiophene derivatives, which are of significant interest in medicinal chemistry. Similar to the Suzuki coupling, this reaction proceeds selectively at the C-Br bond.
Causality of Experimental Choices:
-
Catalyst and Ligand: The choice of ligand is critical for successful amination. Bulky, electron-rich phosphine ligands like XantPhos or XPhos are often required to facilitate the catalytic cycle, particularly the reductive elimination step that forms the C-N bond.[1][7][8] Pre-catalysts such as XantPhos Pd G3 can also be used for efficient generation of the active catalytic species.[1][7]
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, making it a more potent nucleophile. Sodium tert-butoxide is a common choice.[8] For more sensitive substrates, a milder organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed.[1][7]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base and interference with the catalytic cycle.[9]
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Experimental Protocol: General Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XantPhos, 3-5 mol%) to a dry Schlenk tube.[1][7][8]
-
Add the strong base (e.g., sodium tert-butoxide, 1.4 eq.).
-
Add this compound (1.0 eq.) and the desired amine (1.2 eq.).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Stability Profile of this compound
Understanding the stability of this compound is critical for its storage, handling, and application in drug development, where degradation products must be identified and controlled.[10][11][12] Forced degradation studies are employed to probe the intrinsic stability of the molecule under various stress conditions.[10][11][12]
Diagram 3: Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
Hydrolytic Stability
Benzothiophenes are generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, particularly at elevated temperatures, degradation can occur. Studies on the decomposition of benzothiophenes in subcritical and supercritical water with alkali suggest that the thiophene ring can be cleaved under harsh basic conditions.
Oxidative Stability
The sulfur atom in the thiophene ring is susceptible to oxidation. Strong oxidizing agents, such as hydrogen peroxide, can potentially oxidize the sulfide to a sulfoxide or sulfone. These oxidized derivatives have altered electronic properties and may represent potential degradation products.
Thermal Stability
Substituted benzothiophenes are generally considered to be thermally robust.[7] However, prolonged exposure to high temperatures can lead to decomposition. Thermogravimetric analysis (TGA) would be the definitive method to determine the onset of thermal decomposition.
Photostability
Aromatic halides can be susceptible to photolytic cleavage of the carbon-halogen bond.[13][14] Exposure to UV light, as specified in ICH guideline Q1B, could potentially lead to the formation of radical species, followed by a variety of secondary reactions.[15][16][17] The C-Br bond is generally more susceptible to photolysis than the C-Cl bond.
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | Up to 7 days |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | Up to 7 days |
| Oxidation | 3% H₂O₂ | Room Temp. | Up to 7 days |
| Thermal | Solid state or in solution | 80 °C | Up to 7 days |
| Photolytic | ICH Q1B compliant chamber | As per guideline | Min. 1.2 million lux hours & 200 W h/m² |
Experimental Protocol: Forced Degradation Study
-
Prepare stock solutions of this compound in a suitable solvent system (e.g., acetonitrile/water).
-
For hydrolytic studies, add the stock solution to solutions of 0.1 M HCl and 0.1 M NaOH.
-
For oxidative studies, add the stock solution to a solution of 3% hydrogen peroxide.
-
For thermal studies, store the stock solution and a sample of the solid material at an elevated temperature (e.g., 80 °C).
-
For photolytic studies, expose the stock solution in a chemically inert, transparent container to light in a photostability chamber according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but shielded from light.[17]
-
At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze all samples using a validated stability-indicating HPLC method, typically with UV detection, to quantify the parent compound and detect any degradation products.
Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound and its derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation. The aromatic region of the ¹H NMR spectrum will show a characteristic set of signals for the four protons on the benzothiophene core. The ¹³C NMR spectrum will display eight distinct signals for the carbon atoms.
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern. The presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak, which is a definitive diagnostic feature.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Characteristic peaks for C-H stretching of the aromatic ring, C=C stretching, and C-S stretching will be observed.
Conclusion
This compound is a synthetically valuable building block with a well-defined reactivity profile that is dominated by the chemoselective functionalization of the C-Br bond. Its utility in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allows for the construction of a diverse range of complex molecules. While generally stable, the compound is susceptible to degradation under harsh hydrolytic, oxidative, and photolytic conditions. A thorough understanding of these reactivity and stability characteristics, as outlined in this guide, is essential for researchers to effectively utilize this versatile compound in their synthetic and drug development programs.
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Harnessing the Versatility of the Benzothiophene Scaffold: A Guide to Unlocking Novel Biological Activities
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzothiophene, an aromatic heterocyclic compound, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs and a vast library of biologically active molecules.[1][2][3] Its structural rigidity, combined with the electronic properties of the fused bicyclic system, provides an ideal framework for designing compounds that can interact with a wide array of biological targets with high affinity and specificity. This guide offers a comprehensive exploration of the therapeutic potential of novel benzothiophene derivatives, moving beyond a simple catalog of activities to provide a deeper understanding of their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies required for their evaluation. We will delve into the most promising therapeutic areas—oncology, infectious diseases, and inflammation—presenting not just the "what" but the "why" behind the design and testing of these potent scaffolds. This document is intended to serve as a foundational resource for researchers aiming to design and develop the next generation of benzothiophene-based therapeutics.[4][5]
The Benzothiophene Scaffold: A Privileged Core in Medicinal Chemistry
The benzothiophene core consists of a benzene ring fused to a thiophene ring. This arrangement confers a unique set of physicochemical properties that make it an exceptional starting point for drug design. Its planarity and aromaticity facilitate π-π stacking and hydrophobic interactions within protein binding pockets, while the sulfur heteroatom can participate in hydrogen bonding and other non-covalent interactions.
Several marketed drugs, including the selective estrogen receptor modulator (SERM) Raloxifene , the 5-lipoxygenase inhibitor Zileuton , and the antifungal agent Sertaconazole , feature a benzothiophene core, validating its clinical and commercial importance.[3][6] The success of these agents has spurred extensive research into novel derivatives with enhanced potency, selectivity, and diverse biological activities.[4][5]
Anticancer Activities: Targeting Cellular Proliferation and Survival
The benzothiophene scaffold has proven to be a remarkably fertile ground for the discovery of novel anticancer agents, acting through multiple, distinct mechanisms to halt cancer progression.
Mechanism 1: Disruption of Microtubule Dynamics
Microtubules are essential cytoskeletal polymers involved in maintaining cell structure, transport, and, most critically, the formation of the mitotic spindle during cell division.[7] Agents that interfere with microtubule dynamics are among the most effective chemotherapeutics. A significant class of benzothiophene derivatives functions as potent inhibitors of tubulin polymerization, effectively arresting cancer cells in the G2/M phase of the cell cycle and inducing apoptosis.[7][8][9]
2.1.1 Benzothiophenes as Colchicine-Binding Site Inhibitors Many potent benzothiophene analogs, particularly those with a 2-aroyl-3-aryl or acrylonitrile substitution pattern, are structurally similar to combretastatin A-4.[7][10] These compounds bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules.[7][11] This disruption of the microtubule network triggers the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately cell death, often through a process known as mitotic catastrophe.[7] An important advantage of some of these compounds is their ability to overcome P-glycoprotein (P-gp)-mediated multidrug resistance, a common limitation of other tubulin-targeting agents like taxanes and vinca alkaloids.[7]
2.1.2 Signaling Pathway: Mitotic Arrest via Tubulin Inhibition The following diagram illustrates the mechanism by which benzothiophene-based tubulin inhibitors disrupt the cell cycle.
Caption: Benzothiophene inhibitors bind to tubulin, preventing microtubule formation, which halts mitosis and induces apoptosis.
2.1.3 Data Summary: Anticancer Activity of Benzothiophene Analogs
| Compound ID | Description | Cancer Cell Line | Activity (GI₅₀) | Reference |
| Analog 5 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Leukemia, Colon, CNS, Prostate | 10–66.5 nM | [7] |
| Analog 13 | E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Most NCI-60 Lines | < 10.0 nM | [7] |
| Compound 4g | 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene | K562 (Leukemia) | 16-23 nM | [8] |
2.1.4 Experimental Protocol: In Vitro Tubulin Polymerization Assay This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.
-
Rationale: To confirm that the observed cytotoxicity is due to direct interaction with tubulin, rather than an off-target effect. This is a crucial mechanistic validation step.
-
Materials: Purified bovine brain tubulin (>99% pure), polymerization buffer (e.g., G-PEM buffer containing GTP), test compounds, positive control (e.g., colchicine), negative control (DMSO), 96-well microplates.
-
Procedure:
-
Prepare serial dilutions of the benzothiophene test compound in polymerization buffer.
-
In a cold 96-well plate, add 5 µL of the compound dilution to each well.
-
Add 50 µL of ice-cold tubulin solution (e.g., 3 mg/mL) to each well.
-
Place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
-
Data Analysis: Plot absorbance vs. time. Calculate the rate of polymerization for each concentration. Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the DMSO control.[11]
Mechanism 2: Multi-Target Kinase Inhibition
Cancer chemoresistance often arises from pathway redundancy and feedback loops.[12][13] A "one molecule-one target" approach can be ineffective. Consequently, multi-target therapies that simultaneously inhibit several cancer-relevant kinases are a highly promising strategy.[12][13] 5-Hydroxybenzothiophene derivatives have emerged as potent multi-kinase inhibitors.
2.2.1 Key Kinase Targets Benzothiophene scaffolds have shown high affinity for several kinases implicated in cell cycle control and survival, including:
-
DYRK1A/DYRK1B (Dual-specificity tyrosine phosphorylation-regulated kinase): Involved in cell cycle regulation and neuronal development.[14][15]
-
CLK1/4 (CDC-like kinase): Regulates pre-mRNA splicing, a process often dysregulated in cancer.[12][13]
-
Haspin (GSG2): A mitotic kinase essential for chromosome alignment.[12]
2.2.2 Signaling Pathway: Kinase-Mediated Cell Cycle Arrest The diagram below shows how inhibiting key kinases like DYRK and CLK can lead to cell cycle arrest and apoptosis.
Caption: General workflow for the discovery and development of novel benzothiophene-based therapeutic agents. [16]
Conclusion and Future Directions
The benzothiophene scaffold is a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility across a wide spectrum of biological activities. [4][5]Its proven success in oncology, infectious disease, and inflammation highlights its continued relevance as a template for the design of novel therapeutics.
Future research should focus on several key areas:
-
Improving Selectivity: For targets like kinases, enhancing selectivity is crucial to minimize off-target effects and improve the safety profile. Structure-based design and computational modeling will be invaluable in this effort. [14][17]2. Enhancing Bioavailability: Optimizing the pharmacokinetic properties (ADME) of lead compounds is essential for translating potent in vitro activity into in vivo efficacy.
-
Exploring New Targets: The inherent properties of the benzothiophene scaffold suggest its potential utility against other targets, such as those involved in neurodegenerative diseases and metabolic disorders. [2][18] By integrating rational design, robust biological evaluation, and a deep understanding of mechanism of action, the research community can continue to unlock the full therapeutic potential of this exceptional chemical scaffold.
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K-S, U., et al. (2012). SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF BENZOTHIOPHENE DERIVATIVES. Journal of the Chilean Chemical Society, 57(1), 1043-1047. Link
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Hirano, K., et al. (2023). Relationships between Structures and Reactivities in the Oxidation of Benzothiophene and Dibenzothiophene Derivatives. Journal of the Japan Petroleum Institute, 66(5), 142-148. Link
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The Emergence of 3-Bromo-5-chlorobenzo[b]thiophene: A Technical Guide for Advanced Chemical Research
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern medicinal chemistry and materials science, the benzo[b]thiophene core stands out as a "privileged structure."[1][2][3] Its inherent aromaticity, coupled with the presence of a sulfur heteroatom, imparts a unique electronic and structural profile that has been successfully exploited in a wide array of biologically active compounds and functional materials.[1][2][3][4] This guide focuses on a particularly intriguing derivative: 3-Bromo-5-chlorobenzo[b]thiophene . The strategic placement of two distinct halogen atoms on this scaffold offers a versatile platform for synthetic diversification, enabling researchers to systematically explore structure-activity relationships (SAR) and develop novel molecular entities with tailored properties. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, characterization, reactivity, and potential applications of this promising research chemical.
Physicochemical Properties and Structural Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in research.
| Property | Value | Source |
| Molecular Formula | C₈H₄BrClS | [5] |
| Molecular Weight | 247.54 g/mol | [5] |
| Appearance | White to light yellow crystalline solid | Inferred from similar compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred from similar compounds |
Spectroscopic Characterization: A Predictive Analysis
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit signals in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the benzene ring will appear as a complex multiplet, with their specific chemical shifts and coupling patterns dictated by the positions of the chloro and bromo substituents. The proton at the 2-position of the thiophene ring will likely appear as a distinct singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals corresponding to the carbon atoms of the benzo[b]thiophene core. The carbons directly attached to the halogen atoms (C3 and C5) will show characteristic shifts, with the C-Br bond typically resulting in a more upfield shift compared to an unsubstituted carbon.
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion [M]⁺ and fragment ions containing these halogens.[11]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be approached through several strategic pathways. One of the most efficient and modern methods involves the electrophilic cyclization of a suitably substituted 2-alkynyl thioanisole. This approach is favored for its high regioselectivity and often proceeds under mild, environmentally benign conditions.[1]
Recommended Synthetic Pathway: Electrophilic Halocyclization
This two-step sequence begins with a Sonogashira coupling to construct the 2-alkynyl thioanisole precursor, followed by an electrophilic cyclization to form the desired this compound.[1]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-alkynyl-4-chloro-thioanisole (Intermediate 1)
-
To a solution of 2-iodo-4-chloroaniline (1.0 eq) in a suitable solvent such as THF or dioxane, add the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and copper(I) iodide (CuI, 0.1 eq).
-
Add a base, such as triethylamine or diisopropylethylamine (3.0 eq), and stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-alkynyl-4-chloro-thioanisole.
Step 2: Synthesis of this compound (Final Product)
-
Dissolve the 2-alkynyl-4-chloro-thioanisole (1.0 eq) in a suitable solvent, such as dichloromethane (DCM) or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a brominating agent, such as N-bromosuccinimide (NBS) (1.1 eq) or a solution of bromine (Br₂) (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution to remove any excess bromine.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Chemical Reactivity and Derivatization Potential
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents and the inherent reactivity of the benzo[b]thiophene core. The bromine atom at the 3-position is particularly susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.[12][13]
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds and is highly effective for the derivatization of this compound.[14][15][16] This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position, providing a straightforward route to libraries of novel compounds for biological screening or materials development.[12]
Caption: Suzuki-Miyaura cross-coupling of this compound.
Causality in Experimental Choices:
-
Catalyst: The choice of palladium catalyst and ligand is crucial for reaction efficiency. Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly employed to stabilize the palladium center and facilitate the catalytic cycle.
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center. The strength and nature of the base can significantly impact the reaction rate and yield.
-
Solvent: The solvent system, often a mixture of an organic solvent and water, is chosen to ensure the solubility of all reaction components.
Nucleophilic Aromatic Substitution
While the C-Br bond at the 3-position is the primary site for cross-coupling, the benzo[b]thiophene ring itself can undergo nucleophilic aromatic substitution (SₙAr), particularly if further activated by strongly electron-withdrawing groups.[17][18][19] The chlorine atom at the 5-position is less reactive towards palladium-catalyzed cross-coupling compared to the bromine at the 3-position, allowing for selective functionalization. However, under forcing conditions or with highly reactive nucleophiles, substitution at the 5-position may also be possible.
Applications in Research and Development
The this compound scaffold is a valuable building block for the discovery of novel molecules with a wide range of potential applications.
Medicinal Chemistry and Drug Discovery
The benzo[b]thiophene core is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[1] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including:
-
Antimicrobial and Antifungal Activity: Halogenated benzo[b]thiophenes have shown promising activity against various bacterial and fungal strains.[1][2][3]
-
Anti-inflammatory and Anticancer Properties: The rigid, planar structure of the benzo[b]thiophene ring system makes it an ideal scaffold for designing inhibitors of various enzymes and receptors implicated in inflammation and cancer.[2][3][4]
Structure-Activity Relationship (SAR) Insights: The presence of the bromo and chloro substituents on the this compound core provides two distinct vectors for chemical modification. This allows for a systematic exploration of how the size, electronics, and hydrogen-bonding potential of substituents at these positions influence biological activity. For instance, in the development of factor Xa inhibitors, the nature of the halogen substituent on a related benzothiophene scaffold was found to significantly impact potency.
Organic Electronics and Materials Science
The extended π-system of the benzo[b]thiophene core imparts favorable electronic properties, making its derivatives attractive candidates for applications in organic electronics. By introducing different functional groups through the bromo and chloro handles, the electronic properties, such as the HOMO/LUMO energy levels and charge carrier mobility, can be fine-tuned for use in:
-
Organic Field-Effect Transistors (OFETs)
-
Organic Photovoltaics (OPVs)
-
Organic Light-Emitting Diodes (OLEDs)
Conclusion and Future Outlook
This compound represents a highly versatile and strategically important research chemical. Its well-defined reactive sites, coupled with the proven biological and material relevance of the benzo[b]thiophene scaffold, make it an invaluable tool for innovation in drug discovery and materials science. This guide has provided a comprehensive overview of its synthesis, characterization, reactivity, and potential applications, with the aim of empowering researchers to unlock the full potential of this promising molecule. Future research in this area will likely focus on the development of novel synthetic methodologies for its derivatization, the exploration of its utility in asymmetric catalysis, and the continued investigation of its derivatives as next-generation therapeutics and advanced materials.
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An In-depth Technical Guide to the Synthesis and Properties of 3-bromo-7-chloro-1-benzothiophene
Abstract
This technical guide provides a comprehensive overview of 3-bromo-7-chloro-1-benzothiophene, a halogenated heterocyclic compound with the molecular formula C₈H₄BrClS. The document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of its synthesis, physicochemical properties, and potential applications. The guide details two primary synthetic pathways, with a focus on a direct electrophilic bromination route. It includes step-by-step experimental protocols, causality behind procedural choices, and methods for characterization. While specific experimental spectroscopic data for the title compound is not widely available in peer-reviewed literature, this guide provides detailed analytical procedures for its characterization and discusses the properties of closely related, commercially available precursors. The significance of the benzothiophene scaffold, particularly in the context of medicinal chemistry, is highlighted through the discussion of its isomer, 3-(bromomethyl)-7-chloro-1-benzothiophene, a key intermediate in the synthesis of antifungal agents.
Introduction: The Significance of the Benzothiophene Scaffold
The benzothiophene moiety is a bicyclic aromatic heterocycle that constitutes the core structure of numerous pharmacologically active compounds.[1] Its structural rigidity and ability to participate in various intermolecular interactions make it a privileged scaffold in drug discovery. Derivatives of benzothiophene have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1]
The introduction of halogen substituents onto the benzothiophene ring system provides a powerful tool for modulating the electronic and lipophilic properties of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile. Specifically, the presence of bromine and chlorine atoms at distinct positions, as in 3-bromo-7-chloro-1-benzothiophene, offers unique opportunities for further functionalization through cross-coupling reactions, making it a versatile building block for the synthesis of complex molecular architectures. This guide focuses on this specific isomer, providing a detailed exploration of its synthesis and properties to aid in its potential application in research and development.
Synthetic Pathways and Methodologies
The synthesis of 3-bromo-7-chloro-1-benzothiophene can be approached through several routes. This guide details two logical pathways: a direct electrophilic bromination of a commercially available precursor and a multi-step synthesis involving a radical bromination followed by a proposed dehydrobromination.
Primary Synthetic Route: Electrophilic Bromination of 7-chloro-1-benzothiophene
This is the most direct and efficient method for the regioselective synthesis of 3-bromo-7-chloro-1-benzothiophene. The rationale behind this approach lies in the inherent reactivity of the benzothiophene ring system, which favors electrophilic substitution at the 3-position.
Diagram of the Electrophilic Bromination Pathway
Caption: Direct synthesis of 3-bromo-7-chloro-1-benzothiophene.
Experimental Protocol:
This protocol is adapted from a well-established method for the 3-bromination of benzothiophene derivatives.[2][3]
-
Materials:
-
7-chloro-1-benzothiophene
-
N-Bromosuccinimide (NBS)
-
Chloroform
-
Acetic acid
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium carbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
-
Hexane
-
-
Procedure:
-
In a round-bottom flask, dissolve 7-chloro-1-benzothiophene in a 1:1 mixture of chloroform and acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise, ensuring the temperature is maintained at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 48-52 hours.[2]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with chloroform.
-
Wash the organic layer successively with saturated sodium thiosulfate solution, saturated sodium carbonate solution, and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with hexane, to yield 3-bromo-7-chloro-1-benzothiophene.[2]
-
Causality Behind Experimental Choices:
-
Solvent System: The chloroform/acetic acid mixture provides a suitable medium for dissolving the starting material and facilitating the electrophilic substitution.
-
Temperature Control: Maintaining a low temperature during the addition of NBS helps to control the reaction rate and minimize the formation of side products.
-
Work-up Procedure: The aqueous washes are crucial for quenching unreacted bromine (sodium thiosulfate), neutralizing the acetic acid (sodium carbonate), and removing water-soluble impurities.
Alternative Synthetic Route via Radical Bromination
An alternative, albeit less direct, pathway involves the radical bromination of 3-methyl-7-chlorobenzo[b]thiophene. This method is well-documented for the synthesis of the isomeric intermediate, 3-(bromomethyl)-7-chloro-1-benzothiophene.[4][5]
Diagram of the Alternative Synthetic Pathway
Caption: Multi-step synthesis of 3-bromo-7-chloro-1-benzothiophene.
Step 1: Synthesis of 3-(bromomethyl)-7-chloro-1-benzothiophene
This intermediate is a valuable compound in its own right, serving as a precursor for the antifungal agent sertaconazole.[6][7]
-
-
Charge a reaction flask with 3-methyl-7-chlorobenzo[b]thiophene and n-heptane.
-
Add benzoyl peroxide as a radical initiator.
-
Irradiate the flask with a 200W bulb and heat to reflux.
-
Add N-bromosuccinimide portion-wise to the boiling solution.
-
Maintain at reflux with continuous stirring for 4-6 hours.
-
Cool the mixture and remove the succinimide by-product by filtration.
-
Concentrate the filtrate under reduced pressure until precipitation occurs.
-
Allow the mixture to stand for 3-5 hours for complete precipitation.
-
Collect the solid product by filtration and wash with petroleum ether.
-
Step 2: Proposed Dehydrobromination
Physicochemical and Spectroscopic Properties
While 3-bromo-7-chloro-1-benzothiophene is not a widely available commercial product, its properties can be inferred from related compounds and analytical techniques.
Physical Properties
The physical properties of the key intermediate, 3-(bromomethyl)-7-chloro-1-benzothiophene, are summarized in the table below. These values can serve as an estimate for the title compound.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrClS | [8][9][10][11] |
| Molecular Weight | 261.57 g/mol | [9][10][11] |
| Boiling Point | 345.5 ± 27.0 °C at 760 mmHg | [8][9] |
| Density | 1.7 ± 0.1 g/cm³ | [8] |
| Flash Point | 162.8 ± 23.7 °C | [8][9] |
| CAS Number | 17512-61-7 | [6][8][10] |
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the aromatic protons on the benzothiophene ring system. The chemical shifts and coupling constants would be indicative of the substitution pattern.
-
¹³C NMR would provide information on the number and chemical environment of the carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as vibrations associated with the C-Br and C-Cl bonds.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which would be consistent with the proposed structure, including the characteristic isotopic pattern for bromine and chlorine.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a suitable method for assessing the purity of 3-bromo-7-chloro-1-benzothiophene. An example of a general protocol is as follows:
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Applications in Drug Development and Research
The primary utility of 3-bromo-7-chloro-1-benzothiophene lies in its potential as a versatile intermediate for the synthesis of more complex molecules. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. The C-Br bond at the 3-position is more susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the introduction of a wide range of substituents.
The significance of this structural motif is underscored by its isomeric precursor, 3-(bromomethyl)-7-chloro-1-benzothiophene, which is a key intermediate in the synthesis of imidazole antifungal agents.[6][7] This highlights the potential of the 7-chloro-1-benzothiophene scaffold in the development of new therapeutic agents.
Handling, Storage, and Safety
As with many halogenated aromatic compounds, 3-bromo-7-chloro-1-benzothiophene should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. While specific stability data is unavailable, it is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere to prevent potential degradation through oxidation or hydrolysis. A change in color from off-white to yellow may indicate degradation.
Conclusion
3-bromo-7-chloro-1-benzothiophene represents a valuable, though not widely commercialized, synthetic intermediate with significant potential for applications in medicinal chemistry and materials science. This guide has detailed a direct and efficient synthetic route via electrophilic bromination, providing a robust starting point for its preparation. While a comprehensive set of experimental spectroscopic data is yet to be published, the analytical methodologies for its characterization are well-established. The proven utility of the closely related 3-(bromomethyl) isomer in the synthesis of antifungal agents provides a strong rationale for the further investigation and utilization of 3-bromo-7-chloro-1-benzothiophene as a versatile building block in the development of novel, bioactive compounds.
References
- An In-depth Technical Guide to the Synthesis of 3-bromo-7-chloro-1-benzothiophene. Benchchem. [URL: https://www.benchchem.com/technical-guides/synthesis-of-3-bromo-7-chloro-1-benzothiophene]
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling using 3-Bromo-5-chlorobenzo[b]thiophene
<
Introduction: The Strategic Importance of Benzo[b]thiophenes and the Power of Suzuki Coupling
The benzo[b]thiophene scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide spectrum of biological activities, making them valuable core structures in the development of novel therapeutic agents.[1] The targeted functionalization of this scaffold is paramount for modulating its pharmacological profile. Among the array of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[2] This palladium-catalyzed reaction enables the efficient coupling of organoboron compounds with organohalides, offering a direct pathway to introduce diverse aryl and heteroaryl substituents.[3][4][5]
This document provides a comprehensive guide for performing the Suzuki coupling reaction with 3-Bromo-5-chlorobenzo[b]thiophene. This particular substrate presents an interesting case for regioselectivity due to the presence of two different halogen atoms. The protocol herein is designed to favor coupling at the more reactive C-Br bond. The resulting 3-aryl-5-chlorobenzo[b]thiophene products are valuable intermediates for further synthetic transformations in drug discovery and materials science research.[6]
Reaction Principle: Unraveling the Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5] The cycle can be broadly divided into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Br bond) of the this compound to form a Pd(II) complex.[2] This is often the rate-determining step of the reaction.[2]
-
Transmetalation: The organic group from the boronic acid (or its ester derivative) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8][9][10]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Experimental Workflow Diagram
Caption: Experimental workflow for the Suzuki coupling of this compound.
Optimized Reaction Conditions
The following table summarizes the optimized reaction conditions for the Suzuki coupling of this compound with a generic arylboronic acid. These parameters may require further optimization depending on the specific boronic acid used.
| Parameter | Recommended Condition | Rationale and Key Considerations |
| Aryl Halide | This compound (1.0 eq.) | The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 3-position.[11] |
| Boronic Acid | Arylboronic Acid (1.1 - 1.5 eq.) | A slight excess of the boronic acid is used to drive the reaction to completion. Boronic acids can undergo protodeborylation, so an excess ensures sufficient reagent is present.[4] |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Tetrakis(triphenylphosphine)palladium(0) is a reliable catalyst for many Suzuki couplings.[12] PdCl₂(dppf) is often effective for more challenging substrates. Catalyst loading can be adjusted based on the reactivity of the coupling partners.[12] |
| Ligand | (If using a Pd(II) source) e.g., PPh₃, SPhos, XPhos | The ligand stabilizes the palladium catalyst and influences its reactivity. Buchwald ligands like SPhos and XPhos are often effective for coupling with less reactive chlorides, though not the primary target here.[12] |
| Base | K₂CO₃ (2.0 eq.) or K₃PO₄ (2.0 eq.) | The base is crucial for the transmetalation step, activating the boronic acid.[10] The choice of base can significantly impact the reaction rate and yield.[10] K₂CO₃ and K₃PO₄ are commonly used and effective inorganic bases.[3][13] |
| Solvent System | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A mixture of an organic solvent and water is often used.[4] The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and facilitates the activation of the boronic acid.[4] Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.[14] |
| Temperature | 80 - 100 °C | The reaction is typically heated to ensure a reasonable reaction rate.[3] The optimal temperature will depend on the specific substrates and catalyst system. |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[15][16][17] |
Detailed Experimental Protocol
Materials and Equipment:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous 1,4-dioxane
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Heating mantle or oil bath
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
-
Solvent Addition and Degassing:
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via a syringe. The total solvent volume should be sufficient to dissolve the reactants (a concentration of ~0.1 M with respect to the aryl halide is a good starting point).
-
Purge the resulting mixture with the inert gas for an additional 10-15 minutes to ensure all oxygen is removed.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Add water to the flask and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-5-chlorobenzo[b]thiophene.[18]
-
In-Process Controls and Validation
-
TLC Monitoring: A simple and effective way to monitor the reaction is by TLC.[15] Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.
-
GC-MS or LC-MS Analysis: For more quantitative monitoring, small aliquots of the reaction mixture can be analyzed by GC-MS or LC-MS.[16][17] This will allow for the determination of the relative amounts of starting material, product, and any side products.
-
Post-Purification Analysis: The purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the catalyst is not old or degraded. Use a freshly opened bottle or a glovebox for handling air-sensitive catalysts. |
| Insufficiently degassed solvents | Degas solvents thoroughly by sparging with an inert gas or by the freeze-pump-thaw method.[14] | |
| Inappropriate base or solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.[10][13] | |
| Formation of Side Products | Homocoupling of the boronic acid | This can occur in the presence of oxygen. Ensure rigorous exclusion of air.[14] |
| Protodeborylation of the boronic acid | Use a slight excess of the boronic acid. Ensure the base is not too strong for the substrate.[4] | |
| Difficulty in Purification | Co-elution of product and impurities | Optimize the eluent system for column chromatography. Consider recrystallization if the product is a solid. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 3-aryl-5-chlorobenzo[b]thiophenes. By carefully controlling the reaction parameters, particularly the choice of catalyst, base, and solvent, and by ensuring an inert atmosphere, high yields of the desired products can be achieved. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully perform this valuable transformation and to generate novel benzo[b]thiophene derivatives for further investigation in drug discovery and materials science.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. Accessed January 16, 2026. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed January 16, 2026. [Link]
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Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Accessed January 16, 2026. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. Published October 10, 2024. [Link]
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Wikipedia. Suzuki reaction. Wikipedia. Last modified December 26, 2025. [Link]
- Al-Masum, M.; El-Batta, A.; Hage, D. S. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. J. Am. Chem. Soc.2006, 128 (5), 1642–1643.
- Carrow, B. P.; Hartwig, J. F. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Angew. Chem. Int. Ed.2014, 53 (38), 10072–10074.
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BYJU'S. Merits of the Suzuki Coupling Reaction. BYJU'S. Accessed January 16, 2026. [Link]
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Advion. SUZUKI REACTION MONITORING. Advion. Accessed January 16, 2026. [Link]
- Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. J. Am. Chem. Soc.1999, 121 (41), 9550–9561.
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Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. Published August 9, 2023. [Link]
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Hein, J. E. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of California, Santa Cruz. Published May 1, 2025. [Link]
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YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Published March 29, 2025. [Link]
- El-Faham, A.; El-Sayed, N. S.; Abdel-Megeed, A. M.; Al-Otaibi, A. M.; Al-Zahrani, A. M.; Al-Shaalan, N. H. Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. J. Enzyme Inhib. Med. Chem.2025, 40 (1), 2305141.
- Köhler, K.; Heidenreich, R. G.; Krauter, J. G. E.; Pietsch, J. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Adv. Synth.
- Sharma, S.; Kumar, A.; Kumar, R.; Kumar, P. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew. Chem. Int. Ed.2008, 47 (26), 4933–4936.
- Almond-Thynne, J.; Blakemore, D. C.; Pryde, D. C.; Spivey, A. C. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci.2016, 7, 6140-6152.
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Technical University of Munich. Supported palladium catalysts for suzuki reactions: Structure-property relationships, optimized reaction protocol and control of palladium leaching. Technical University of Munich. Published December 2008. [Link]
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Myers, A. G. The Suzuki Reaction. Harvard University. Accessed January 16, 2026. [Link]
- Lee, J. C. H.; McDonald, R.; Hall, D. G. Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Org. Lett.2011, 13 (13), 3584–3587.
- Kim, J.; Lee, S. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
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ResearchGate. Boronic acid 25 as a versatile reagent for the incorporation of a fused benzothiophene ring to various π-systems. ResearchGate. Accessed January 16, 2026. [Link]
- Organ, M. G.; Avola, S.; Dubovyk, I.; Hadei, N.; Kantchev, E. A. B.; O'Brien, C. J.; Valente, C. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics2007, 26 (24), 5949–5954.
-
ResearchGate. New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ResearchGate. Published August 6, 2025. [Link]
- Almond-Thynne, J.; Blakemore, D. C.; Pryde, D. C.; Spivey, A. C. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci.2016, 7, 6140-6152.
- Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev.2014, 43, 412-443.
- de Souza, A. R.; da Silva, A. B. F.; de Oliveira, H. C. B.; de Andrade, J. B.; Guedes, G. P.; da Silva, A. C. Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. J. Phys. Chem. C2025, 129 (7), 3571–3580.
-
ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Published October 2, 2023. [Link]
-
ResearchGate. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. Published August 5, 2025. [Link]
-
ResearchGate. Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. ResearchGate. Published August 7, 2025. [Link]
-
ResearchGate. A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. ResearchGate. Accessed January 16, 2026. [Link]
-
Beilstein Journals. Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein Journals. Accessed January 16, 2026. [Link]
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RSC Publishing. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Publishing. Published May 12, 2015. [Link]
-
National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. Accessed January 16, 2026. [Link]
-
Sci-Hub. Suzuki-Miyaura cross-coupling for efficient synthesis of aryl-substituted N-heteroarenes catalyzed by recyclable N-phenylpiperazine-Palladium(II) complex. Sci-Hub. Accessed January 16, 2026. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-5-chlorobenzo[b]thiophene
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Functionalized Benzo[b]thiophenes
The benzo[b]thiophene scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and functional materials. Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties.[1][2] Notable therapeutic agents such as the selective estrogen receptor modulator (SERM) Raloxifene, used in the prevention of osteoporosis and breast cancer, are built upon this core structure.[3] Consequently, the development of robust and versatile methods for the regioselective functionalization of the benzo[b]thiophene core is of paramount importance to medicinal chemists and the broader drug discovery community.
3-Bromo-5-chlorobenzo[b]thiophene is a particularly valuable synthetic intermediate, offering two distinct halogenated sites for diversification through palladium-catalyzed cross-coupling reactions. These reactions represent one of the most powerful toolsets in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This guide provides detailed application notes and step-by-step protocols for the selective functionalization of this compound via Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, with a focus on the underlying principles that govern experimental design and outcomes.
Chemoselectivity: Targeting the C-Br Bond in the Presence of a C-Cl Bond
A key strategic consideration when working with this compound is the selective activation of the C(3)-Br bond over the C(5)-Cl bond. This chemoselectivity is rooted in the fundamental mechanism of palladium-catalyzed cross-coupling, which typically begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. The relative reactivity of aryl halides in this step generally follows the trend: I > Br > OTf >> Cl. This is due to the bond dissociation energies of the carbon-halogen bonds, with the C-Br bond being significantly weaker and therefore more susceptible to cleavage by the palladium catalyst than the more robust C-Cl bond. By carefully selecting the appropriate palladium catalyst, ligands, and reaction conditions, one can achieve highly selective coupling at the 3-position, leaving the 5-chloro substituent intact for potential subsequent transformations.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide.[4] This reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.
Causality in Experimental Design for Suzuki-Miyaura Coupling
-
Catalyst System: A combination of a palladium(II) precatalyst, such as Pd(OAc)₂, and a phosphine ligand is commonly employed. The in-situ reduction of Pd(II) to the active Pd(0) species initiates the catalytic cycle. Bulky, electron-rich phosphine ligands, like tricyclohexylphosphine (PCy₃) or biaryl phosphines, are often effective in promoting the oxidative addition of the C-Br bond.
-
Base: A base is essential for the activation of the organoboron reagent, facilitating the transmetalation step. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can influence the reaction rate and yield, and its solubility in the chosen solvent system is a key consideration.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous phase is often optimal. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the reactive boronate species.
Illustrative Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Reagent/Parameter | Amount/Condition | Molar Equiv. |
| This compound | 261.5 mg (1.0 mmol) | 1.0 |
| Phenylboronic Acid | 146.3 mg (1.2 mmol) | 1.2 |
| Pd(OAc)₂ | 4.5 mg (0.02 mmol) | 0.02 |
| PCy₃·HBF₄ | 14.7 mg (0.04 mmol) | 0.04 |
| Cs₂CO₃ | 651.8 mg (2.0 mmol) | 2.0 |
| Toluene | 10 mL | - |
| Water | 1 mL | - |
| Temperature | 80 °C | - |
| Time | 2 hours | - |
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add toluene and water via syringe.
-
Stir the reaction mixture at 80 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-phenyl-5-chlorobenzo[b]thiophene.
Heck Coupling: Synthesis of Substituted Alkenes
The Heck reaction is a powerful method for the arylation of alkenes, forming a new C-C bond with the concomitant release of a proton. This reaction is particularly useful for the synthesis of styrenyl and cinnamyl derivatives from aryl halides.
Causality in Experimental Design for Heck Coupling
-
Catalyst and Ligand: Palladium(II) acetate is a common precatalyst. For less reactive aryl bromides, phosphine-free conditions or the use of specific ligands can be beneficial. In some cases, a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can enhance the reaction rate.
-
Base: A base is required to neutralize the HX formed during the reaction and to regenerate the Pd(0) catalyst. Organic bases like triethylamine (Et₃N) or inorganic bases such as K₂CO₃ or NaOAc are typically used.
-
Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are generally effective in solubilizing the reactants and promoting the reaction.
Experimental Protocol: Heck Coupling of this compound with Styrene
| Reagent/Parameter | Amount/Condition | Molar Equiv. |
| This compound | 261.5 mg (1.0 mmol) | 1.0 |
| Styrene | 156.2 mg (1.5 mmol) | 1.5 |
| Pd(OAc)₂ | 4.5 mg (0.02 mmol) | 0.02 |
| K₂CO₃ | 276.4 mg (2.0 mmol) | 2.0 |
| N,N-Dimethylacetamide (DMAc) | 5 mL | - |
| Temperature | 120 °C | - |
| Time | 12 hours | - |
Step-by-Step Methodology:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add DMAc and styrene via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield (E)-5-chloro-3-styrylbenzo[b]thiophene.
Sonogashira Coupling: Access to Arylalkynes
The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper(I) salts.
Causality in Experimental Design for Sonogashira Coupling
-
Dual Catalysis: The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.
-
Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the alkyne and to scavenge the HX produced. The amine can often serve as the solvent as well, or a co-solvent like THF or DMF can be used.
-
Inert Atmosphere: It is crucial to perform the Sonogashira coupling under an inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is promoted by oxygen.
Illustrative Workflow: Sonogashira Coupling
Caption: Sonogashira Coupling Workflow.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
| Reagent/Parameter | Amount/Condition | Molar Equiv. |
| This compound | 261.5 mg (1.0 mmol) | 1.0 |
| Phenylacetylene | 122.6 mg (1.2 mmol) | 1.2 |
| PdCl₂(PPh₃)₂ | 35.1 mg (0.05 mmol) | 0.05 |
| CuI | 19.0 mg (0.1 mmol) | 0.1 |
| Triethylamine (Et₃N) | 303.6 mg (3.0 mmol) | 3.0 |
| THF | 5 mL | - |
| Temperature | 70 °C | - |
| Time | 4 hours | - |
Step-by-Step Methodology:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with argon three times.
-
Add degassed THF, triethylamine, and phenylacetylene via syringe.
-
Stir the mixture at 70 °C for 4 hours under an argon atmosphere.
-
After cooling, dilute the reaction mixture with diethyl ether and filter through celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography to obtain 5-chloro-3-(phenylethynyl)benzo[b]thiophene.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling aryl halides with primary or secondary amines.[5] This reaction has become indispensable for the synthesis of anilines and their derivatives.
Causality in Experimental Design for Buchwald-Hartwig Amination
-
Ligand Choice is Critical: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often required to promote both the oxidative addition and the challenging reductive elimination steps of the catalytic cycle.
-
Strong Base Required: A strong, non-nucleophilic base is necessary to deprotonate the amine, forming the active amide nucleophile. Sodium or lithium alkoxides, such as sodium tert-butoxide (NaOtBu), are commonly used.
-
Anhydrous and Inert Conditions: The reaction is sensitive to air and moisture, as the catalyst and the strong base can be deactivated. Therefore, strict anhydrous and inert atmosphere techniques are essential for reproducible results.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
| Reagent/Parameter | Amount/Condition | Molar Equiv. |
| This compound | 261.5 mg (1.0 mmol) | 1.0 |
| Morpholine | 104.6 mg (1.2 mmol) | 1.2 |
| Pd₂(dba)₃ | 18.3 mg (0.02 mmol) | 0.02 |
| XPhos | 28.6 mg (0.06 mmol) | 0.06 |
| Sodium tert-butoxide (NaOtBu) | 134.6 mg (1.4 mmol) | 1.4 |
| Toluene | 5 mL | - |
| Temperature | 100 °C | - |
| Time | 18 hours | - |
Step-by-Step Methodology:
-
In a glovebox or under a stream of argon, charge an oven-dried vial with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and toluene.
-
Add morpholine via syringe.
-
Seal the vial and heat the mixture at 100 °C for 18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-(5-chlorobenzo[b]thiophen-3-yl)morpholine.
Conclusion
The palladium-catalyzed cross-coupling reactions detailed in this guide offer a powerful and selective platform for the functionalization of this compound at the C-3 position. The inherent difference in reactivity between the C-Br and C-Cl bonds allows for a modular approach to the synthesis of complex benzo[b]thiophene derivatives. By understanding the key parameters and mechanistic underpinnings of each reaction—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—researchers can confidently and efficiently generate diverse libraries of compounds for applications in drug discovery and materials science. The provided protocols serve as robust starting points for further optimization and exploration.
References
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
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(n.d.). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. PMC. Retrieved from [Link]
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(2021). An overview of benzo [ b ] thiophene-based medicinal chemistry. ResearchGate. Retrieved from [Link]
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(n.d.). Full article: Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Retrieved from [Link]
-
(n.d.). An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and computation. RSC Publishing. Retrieved from [Link]
-
(n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Retrieved from [Link]
-
(n.d.). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]
-
(2021). Palladium‐Catalyzed Heck Type Regioselective β‐Vinylation of Thiophenes Using a Bromo Substituent as Traceless Directing Group. ResearchGate. Retrieved from [Link]
-
(n.d.). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics. Retrieved from [Link]
-
(n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]
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(2023). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
-
(n.d.). Synthesis and evaluation of raloxifene derivatives as a selective estrogen receptor down-regulator. PubMed. Retrieved from [Link]
-
(2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Retrieved from [Link]
-
(n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. Retrieved from [Link]
-
(n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]
-
(2021). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. NIH. Retrieved from [Link]
-
(n.d.). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. Retrieved from [Link]
-
(2008). Studies toward improving the reactivity and chemoselectivity of chloroarenes in palladium-catalyzed cross-coupling processes. Globe Thesis. Retrieved from [Link]
-
(n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
(n.d.). Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. NIH. Retrieved from [Link]
-
(n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
(n.d.). Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. ChemRxiv. Retrieved from [Link]
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(n.d.). Chapter 5: Synthesis of Raloxifene. ResearchGate. Retrieved from [Link]
-
(n.d.). Sonogashira cross‐coupling reaction of complex 1 with terminal alkynes.... ResearchGate. Retrieved from [Link]
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(n.d.). oxidative addition and palladium coupling. csbsju. Retrieved from [Link]
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(n.d.). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Request PDF. Retrieved from [Link]
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(n.d.). Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application. ResearchGate. Retrieved from [Link]
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(n.d.). The Suzuki Reaction. Chem 115 Myers. Retrieved from [Link]
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(2022). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers. Retrieved from [Link]
-
(n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC. Retrieved from [Link]
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(2020). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. Retrieved from [Link]
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Application Notes and Protocols: Strategic Functionalization of the Benzo[b]thiophene 3-Position
Abstract: The benzo[b]thiophene scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals, organic electronics, and agrochemicals. The functionalization of its C3 position is a critical step in the synthesis of many valuable compounds, including the selective estrogen receptor modulator Raloxifene and the antifungal agent Sertaconazole. This guide provides an in-depth analysis of the primary strategies for introducing substituents at the 3-position of the benzo[b]thiophene ring. We will explore the underlying principles of electrophilic substitution, modern C-H activation techniques, and metal-catalyzed cross-coupling reactions. Detailed, field-proven protocols are provided for key transformations, designed for researchers, medicinal chemists, and process development professionals to enable the strategic synthesis of C3-functionalized benzo[b]thiophenes.
Introduction: The Unique Reactivity of the Benzo[b]thiophene Core
Benzo[b]thiophene is a planar, 10π-electron aromatic heterocycle.[1][2] Its chemical reactivity is dictated by the interplay between the fused benzene ring and the electron-rich thiophene moiety. Unlike thiophene, where electrophilic attack favors the C2 (α) position, benzo[b]thiophene preferentially undergoes electrophilic substitution at the C3 (β) position.[1][2][3] This regioselectivity arises because the Wheland intermediate formed by attack at C3 is more stable, as the positive charge can be delocalized over both the sulfur atom and the benzene ring without disrupting the benzene's aromaticity.
Conversely, deprotonation with strong bases like organolithium reagents typically occurs at the more acidic C2 position.[3] This orthogonal reactivity provides chemists with distinct pathways to selectively functionalize either the C2 or C3 position, making the benzo[b]thiophene scaffold a versatile synthetic platform.
Figure 1: General reactivity map of the benzo[b]thiophene ring.
Electrophilic Substitution: The Classical Approach to C3 Functionalization
Direct substitution on the electron-rich thiophene ring is the most straightforward method for introducing functional groups at the C3 position.
Halogenation
Halogenation provides a direct and efficient route to 3-halobenzo[b]thiophenes, which are crucial precursors for subsequent cross-coupling reactions. Bromination and chlorination proceed readily, with substitution occurring almost exclusively at the C3 position.[4][5]
Protocol 2.1.1: Synthesis of 3-Bromobenzo[b]thiophene
This protocol describes the direct bromination of benzo[b]thiophene using N-bromosuccinimide (NBS), a mild and selective brominating agent.
Materials:
-
Benzo[b]thiophene
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzo[b]thiophene (1.0 eq) in DMF at room temperature.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add NBS (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Pour the reaction mixture into a separatory funnel containing water and extract with DCM (3x).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining bromine), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield 3-bromobenzo[b]thiophene as a solid.
Validation: The product structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The characteristic isotopic pattern for a bromine-containing compound should be visible in the mass spectrum.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful method for installing a ketone moiety at the C3 position, which can serve as a handle for further synthetic elaborations.[6][7] The reaction typically employs a Lewis acid like AlCl₃ to activate an acyl chloride or anhydride.
Protocol 2.2.1: Synthesis of 3-Acetylbenzo[b]thiophene
Materials:
-
Benzo[b]thiophene
-
Acetyl chloride (AcCl) or Acetic Anhydride (Ac₂O)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or Carbon disulfide (CS₂)
-
Ice-cold 1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous AlCl₃ (1.2 eq) and dry DCM. Cool the suspension to 0 °C.
-
Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the AlCl₃ suspension. Stir for 15 minutes to form the acylium ion complex.
-
Substrate Addition: Add a solution of benzo[b]thiophene (1.0 eq) in dry DCM dropwise to the reaction mixture at 0 °C.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-6 hours. Monitor by TLC.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl.
-
Workup: Separate the layers. Extract the aqueous layer with DCM (2x).
-
Washing and Drying: Combine the organic layers and wash with water, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent. Purify the residue by recrystallization or flash column chromatography to afford 3-acetylbenzo[b]thiophene.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces a formyl (-CHO) group onto electron-rich aromatic rings.[8][9] For benzo[b]thiophene, formylation typically occurs at the C3 position, providing a valuable aldehyde intermediate. The Vilsmeier reagent is generated in situ from DMF and an activating agent like phosphorus oxychloride (POCl₃).[8][10]
Figure 2: Workflow for Vilsmeier-Haack formylation of benzo[b]thiophene.
Protocol 2.3.1: Synthesis of Benzo[b]thiophene-3-carbaldehyde
Materials:
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Benzo[b]thiophene
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium acetate (NaOAc)
-
Ethyl acetate (EtOAc)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried flask under N₂, add dry DMF. Cool to 0 °C and add POCl₃ (1.5 eq) dropwise with vigorous stirring. A white solid may form. Stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Substrate Addition: Cool the mixture back to 0 °C. Add a solution of benzo[b]thiophene (1.0 eq) in dry DCE dropwise.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-8 hours, monitoring by TLC.
-
Quenching and Hydrolysis: Cool the reaction to room temperature and carefully pour it onto crushed ice. Add a saturated solution of sodium acetate until the pH is ~6-7. Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate.
-
Workup: Extract the mixture with EtOAc (3x). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography to obtain the desired aldehyde.
Direct C-H Functionalization: A Modern, Atom-Economical Strategy
Recent advances in catalysis have enabled the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials like halides. This approach is highly atom-economical and can significantly shorten synthetic routes.
Palladium-Catalyzed C3-Arylation
The Glorius group reported a landmark method for the completely regioselective C3-arylation of benzo[b]thiophenes using a heterogeneous Pd/C catalyst with CuCl as a co-catalyst.[11][12][13] This system is notable for its operational simplicity and its ability to couple benzo[b]thiophenes with readily available aryl chlorides.[11][14]
Protocol 3.1.1: Direct C3-Arylation with Aryl Chlorides [11][14]
Materials:
-
Benzo[b]thiophene derivative
-
Aryl chloride
-
Palladium on carbon (Pd/C, 10 wt%)
-
Copper(I) chloride (CuCl)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd/C (10 mol%), CuCl (10 mol%), and Cs₂CO₃ (1.1 eq).
-
Reagent Addition: Add the benzo[b]thiophene (1.0 eq), the aryl chloride (2.0 eq), and anhydrous 1,4-dioxane.
-
Reaction: Seal the tube and heat the mixture to 150 °C in a pre-heated oil bath for 18-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the heterogeneous catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the 3-arylbenzo[b]thiophene product.
| Entry | Benzo[b]thiophene | Aryl Chloride | Product | Yield (%) | Ref. |
| 1 | Unsubstituted | 4-Chloroanisole | 3-(4-Methoxyphenyl)benzo[b]thiophene | 89 | [14] |
| 2 | Unsubstituted | 4-Chlorobenzotrifluoride | 3-(4-(Trifluoromethyl)phenyl)benzo[b]thiophene | 69 | [14] |
| 3 | 2-Methyl | Chlorobenzene | 2-Methyl-3-phenylbenzo[b]thiophene | 94 | [14] |
| 4 | 5-Methoxy | 4-Chloroanisole | 5-Methoxy-3-(4-methoxyphenyl)benzo[b]thiophene | 73 | [14] |
Table 1: Selected examples of direct C3-arylation of benzo[b]thiophenes.
Cross-Coupling Reactions: Building Molecular Complexity
For C-C and C-N bond formations where direct C-H functionalization is not feasible, a two-step approach involving halogenation followed by a metal-catalyzed cross-coupling reaction is a robust and versatile strategy.
Figure 3: A common two-step strategy for C3-arylation via a halogenated intermediate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely used methods for constructing C(sp²)-C(sp²) bonds. It involves the reaction of an organohalide (e.g., 3-bromobenzo[b]thiophene) with an organoboron compound in the presence of a palladium catalyst and a base.[5]
Protocol 4.1.1: Suzuki-Miyaura Coupling of 3-Bromobenzo[b]thiophene
Materials:
-
3-Bromobenzo[b]thiophene (from Protocol 2.1.1)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Pd(PPh₃)₄ or Pd(dppf)Cl₂
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: In a Schlenk tube, combine 3-bromobenzo[b]thiophene (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).
-
Solvent and Degassing: Add the solvent mixture. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 6-18 hours, until TLC analysis indicates completion.
-
Workup: Cool the reaction to room temperature. Add water and extract with EtOAc (3x).
-
Washing and Drying: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the 3-arylbenzo[b]thiophene.
Conclusion
The functionalization of the 3-position of the benzo[b]thiophene ring is a well-established yet continually evolving field. For routine transformations, classical electrophilic substitution reactions like halogenation, Friedel-Crafts acylation, and Vilsmeier-Haack formylation remain indispensable tools, providing key intermediates with high regioselectivity. For the construction of more complex C-C and C-N bonds, a two-step halogenation/cross-coupling sequence offers a reliable and versatile platform. Furthermore, the advent of direct C-H functionalization methodologies presents a more sustainable and efficient alternative, reducing step counts and waste. The choice of strategy depends on the desired final product, substrate compatibility, and available resources. The protocols detailed in this guide provide a robust starting point for researchers to successfully synthesize a wide array of C3-substituted benzo[b]thiophenes for applications in drug discovery and materials science.
References
-
Tang, D. D., Collins, K. D., & Glorius, F. (2013). Completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst. Journal of the American Chemical Society, 135(20), 7450–7453. [Link]
-
Chapman, N. B., Clarke, K., & Sharma, S. N. (1971). Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Journal of the Chemical Society C: Organic, 915-919. [Link]
-
Sci-Hub. (n.d.). Completely Regioselective Direct C–H Functionalization of Benzo[b]thiophenes Using a Simple Heterogeneous Catalyst. Sci-Hub. [Link]
-
ResearchGate. (n.d.). Chapter 5 Thiophenes and benzo[ b]thiophenes. ResearchGate. [Link]
-
Yoshida, H., Fukushima, H., Ohshita, J., & Kunai, A. (2006). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science, (3), 326-328. [Link]
-
Van Zyl, G., Bredeveg, C. J., Rynbrandt, R. H., & Neckers, D. C. (1966). A STUDY OF THE SUBSTITUTION REACTIONS OF BENZO[b]THIOPHENE AND ITS DERIVATIVES. Canadian Journal of Chemistry, 44(17), 2283-2294. [Link]
-
Campaigne, E., & Neiss, E. S. (1968). A Direct Synthesis of Benzothiophene-3-Carboxylic Acid from Benzothiophene. Journal of Heterocyclic Chemistry, 5(2), 231-233. [Link]
-
Reyes-Melo, E., et al. (2021). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. RSC Advances, 11, 23456-23464. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPSR, 3(11), 4133-4143. [Link]
-
PubChem. (n.d.). Benzothiophene. National Center for Biotechnology Information. [Link]
-
Semantic Scholar. (n.d.). Completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst. Semantic Scholar. [Link]
-
Taylor & Francis eBooks. (n.d.). Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. Taylor & Francis Group. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-substituted benzo[b]thiophene-1,1-dioxides. ResearchGate. [Link]
-
ResearchGate. (n.d.). Representative Synthetic Methods for Benzo[b]thiophene Derivatives. ResearchGate. [Link]
-
Kumar, A., et al. (2015). Diversity-Oriented Synthesis of Substituted Benzo[b]thiophenes and Their Hetero-Fused Analogues through Palladium-Catalyzed Oxidative C-H Functionalization/Intramolecular Arylthiolation. The Journal of Organic Chemistry, 80(23), 11639-11653. [Link]
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OUCI. (n.d.). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Osaka University. [Link]
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Kancharla, P. K., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules, 27(1), 133. [Link]
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ResearchGate. (n.d.). C3-functionalized benzothiophenes. ResearchGate. [Link]
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ResearchGate. (n.d.). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. ResearchGate. [Link]
-
ResearchGate. (n.d.). New Synthesis of 3H-Benzo[b]thiophen-2-ones. ResearchGate. [Link]
-
Kumar, B., et al. (2015). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C–C bond forming reaction. Tetrahedron Letters, 56(23), 3097-3100. [Link]
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Scilit. (n.d.). Functionalization of the 3‐Position of Thiophene and Benzo[b]thiophene Moieties by Palladium‐Catalyzed C-C Bond Forming Reactions using Diazonium Salts. Scilit. [Link]
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Synfacts. (2013). C3-Selective Direct Arylation of Benzo[b]thiophenes with Aryl Chlorides. Thieme, 9(8), 908. [Link]
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The Strategic Application of 3-Bromo-5-chlorobenzo[b]thiophene in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Among its many derivatives, 3-Bromo-5-chlorobenzo[b]thiophene has emerged as a particularly versatile and valuable building block for the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a bromine atom at the 3-position and a chlorine atom at the 5-position, offers medicinal chemists a powerful tool for strategic molecular design and optimization. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities, while the chlorine atom can influence the electronic properties and metabolic stability of the final compound.
This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound in medicinal chemistry, with a focus on its role in the development of kinase inhibitors and antimicrobial agents. Detailed protocols and structure-activity relationship (SAR) insights are provided to empower researchers in their drug discovery endeavors.
Synthesis of this compound: A Protocol for Direct Bromination
The most direct and widely applicable method for the synthesis of this compound is the electrophilic bromination of 5-chlorobenzo[b]thiophene. N-Bromosuccinimide (NBS) is a commonly employed brominating agent for this transformation, offering high regioselectivity for the electron-rich 3-position of the benzo[b]thiophene ring system.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-chlorobenzo[b]thiophene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 5-chlorobenzo[b]thiophene (1 equivalent) in anhydrous acetonitrile, cooled to 0 °C in an ice bath, add N-Bromosuccinimide (1.05 equivalents) portion-wise under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that facilitates the dissolution of the starting materials and reagents while remaining relatively inert to the reaction conditions.
-
N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent for electron-rich aromatic systems. Its use minimizes the formation of poly-brominated byproducts.
-
Inert Atmosphere: A nitrogen atmosphere is used to prevent the introduction of moisture, which could react with NBS and affect the reaction efficiency.
-
Aqueous Workup: The aqueous workup with sodium bicarbonate is necessary to neutralize any acidic byproducts and remove any remaining succinimide.
The Role of this compound as a Versatile Synthetic Intermediate
The strategic placement of the bromine atom at the 3-position of the benzo[b]thiophene core makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery, allowing for the facile construction of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between the 3-position of the benzo[b]thiophene and a wide range of organoboron reagents. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the 3-position of the benzo[b]thiophene and a primary or secondary amine. This reaction is crucial for introducing amine-containing pharmacophores, which can engage in key hydrogen bonding interactions with biological targets.
Applications in Medicinal Chemistry
The this compound scaffold has been successfully employed in the development of a range of therapeutic agents, most notably in the fields of oncology and infectious diseases.
Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The benzo[b]thiophene core can serve as a scaffold that mimics the hinge-binding region of ATP in the kinase active site. The 3- and 5-positions of the ring system are amenable to substitution, allowing for the optimization of potency and selectivity against specific kinase targets.
While specific examples of kinase inhibitors directly derived from this compound with publicly available IC50 values are not extensively documented in the provided search results, the general applicability of this scaffold is well-established. For instance, a potent benzothiophene-derived inhibitor of PIM kinases, a family of serine/threonine kinases implicated in cancer, has been reported with nanomolar activity. The strategic use of halogenation on the benzo[b]thiophene ring is a common strategy to enhance binding affinity and modulate pharmacokinetic properties. The chlorine atom at the 5-position can increase the hydrophobic interactions within the ATP binding pocket, while the bromine at the 3-position provides a vector for the introduction of various side chains to target specific sub-pockets of the kinase domain.
Structure-Activity Relationship (SAR) Insights for Halogenated Benzothiophenes in Kinase Inhibition:
-
Hydrophobic Interactions: The chlorine atom at the 5-position can occupy a hydrophobic pocket in the kinase active site, thereby increasing the overall binding affinity of the inhibitor.
-
Electronic Effects: Halogens are electron-withdrawing groups that can influence the electron density of the benzo[b]thiophene ring system. This can modulate the strength of hydrogen bonding interactions between the scaffold and the hinge region of the kinase.
-
Metabolic Stability: The presence of a chlorine atom can block potential sites of metabolism, leading to an improved pharmacokinetic profile of the drug candidate.
-
Vector for Diversity: The bromine atom at the 3-position is a key synthetic handle. Its facile conversion through cross-coupling reactions allows for the rapid exploration of a wide range of substituents, which is crucial for optimizing potency and selectivity against a specific kinase target.
Antimicrobial Agents
The emergence of multidrug-resistant pathogens represents a significant global health threat. The benzo[b]thiophene scaffold has demonstrated promising activity against a range of bacteria and fungi. A study on 3-halobenzo[b]thiophenes revealed that cyclohexanol-substituted 3-bromobenzo[b]thiophene derivatives exhibit a low minimum inhibitory concentration (MIC) of 16 µg/mL against Gram-positive bacteria and yeast.[2]
Table 1: Antimicrobial Activity of a Cyclohexanol-Substituted 3-Bromobenzo[b]thiophene Derivative
| Compound | Target Organism | MIC (µg/mL) |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Gram-positive bacteria & Yeast | 16 |
The lipophilic nature of the benzo[b]thiophene core, enhanced by the chloro and bromo substituents, is believed to facilitate the penetration of the bacterial cell membrane. The precise mechanism of action is still under investigation but may involve the disruption of cell wall synthesis or the inhibition of essential enzymes.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the 3-bromo substituent in key cross-coupling reactions provide a robust platform for the generation of diverse compound libraries. The demonstrated utility of the benzo[b]thiophene scaffold in the design of potent kinase inhibitors and antimicrobial agents, coupled with the favorable physicochemical properties imparted by the halogen substituents, ensures that this compound will continue to be a molecule of significant interest in the ongoing quest for novel and effective therapeutics.
References
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Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. PMC - NIH. (2021-12-28). Available at: [Link]
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Benzothiophene synthesis. Organic Chemistry Portal. Available at: [Link]
-
An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. (2017-09-29). Available at: [Link]
-
Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Publishing. (2015-05-12). Available at: [Link]
-
Microwave-assisted synthesis of 3-aminobenzo[b]- thiophene scaffolds for the preparation of kinase. Organic & Biomolecular Chemistry. (2015-05-12). Available at: [Link]
- PRMT5 inhibitors. Google Patents.
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Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. PubMed. (2010-02-01). Available at: [Link]
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Structure Activity Relationships. Drug Design Org. Available at: [Link]
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Kinase inhibitors - Patent US-9751837-B2. PubChem. Available at: [Link]
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Synthesis of 2,3-Disubstituted Benzo[b]thiophenes via Palladium-Catalyzed Coupling and Electrophilic Cyclization of Terminal Acetylenes. The Journal of Organic Chemistry - ACS Publications. (1998-05-01). Available at: [Link]
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Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI. (2021-08-01). Available at: [Link]
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Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. ResearchGate. Available at: [Link]
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A brief summary of structure–activity relationship for benzothiophene. ResearchGate. Available at: [Link]
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-
Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Publishing. (2022-01-01). Available at: [Link]
-
The synthesis of different benzo[b]thiophenes.a,ba Reaction conditions. ResearchGate. Available at: [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. (2023-01-19). Available at: [Link]
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Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. (2022-09-26). Available at: [Link]
-
Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research. (2014-09-30). Available at: [Link]
-
United States Patent. Googleapis.com. Available at: [Link]
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Application of 3-Bromo-5-chlorobenzo[b]thiophene in Organic Electronics: A Detailed Guide for Researchers
Introduction: Strategic Importance of Halogenated Benzothiophenes in Organic Electronics
The benzo[b]thiophene scaffold is a cornerstone in the design of high-performance organic semiconductors. Its rigid, planar structure and sulfur-containing aromatic system facilitate efficient charge transport, making it a privileged building block for materials used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The strategic introduction of halogen atoms, such as bromine and chlorine, onto the benzo[b]thiophene core offers a powerful tool for tuning the electronic properties and intermolecular organization of the resulting materials.
3-Bromo-5-chlorobenzo[b]thiophene is a particularly noteworthy derivative. The differential reactivity of the bromine and chlorine substituents allows for selective, stepwise functionalization through common cross-coupling reactions like Suzuki or Stille polymerizations. This enables the precise construction of well-defined conjugated polymers and small molecules with tailored properties. The electron-withdrawing nature of the chlorine atom can also serve to lower the HOMO energy level of the material, which is often beneficial for improving the open-circuit voltage in OPVs and enhancing ambient stability.
This technical guide provides detailed application notes and protocols for the use of this compound in the synthesis of organic electronic materials. It is intended for researchers and scientists in the fields of materials chemistry, organic electronics, and drug development who are looking to leverage the unique properties of this versatile building block.
Core Concepts: Leveraging Dihalogenation for Advanced Material Synthesis
The primary utility of this compound lies in its capacity for selective functionalization. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This reactivity difference allows for a two-step synthetic approach to create complex, asymmetric structures.
First, the more reactive 3-bromo position can be selectively coupled with a desired comonomer. Subsequently, the less reactive 5-chloro position can be left unreacted or functionalized in a second, distinct coupling reaction. This stepwise approach is critical for creating block copolymers or introducing specific end-capping groups, which can significantly influence the morphology and electronic properties of the final material.
Application in Organic Field-Effect Transistors (OFETs)
Benzo[b]thiophene-containing polymers have shown significant promise as the active channel material in p-type OFETs. The fused thiophene rings contribute to a high degree of π-orbital overlap, which is essential for efficient hole transport. The incorporation of this compound as a monomer unit in a conjugated polymer can influence the resulting material's charge transport characteristics and stability.
Causality Behind Experimental Choices:
-
Polymerization Method: Stille and Suzuki coupling reactions are the most common and effective methods for synthesizing conjugated polymers from halogenated monomers. These reactions are tolerant of a wide range of functional groups and allow for good control over the polymer's molecular weight and regioregularity.
-
Comonomer Selection: The choice of the comonomer to be coupled with this compound is crucial in determining the final properties of the polymer. Electron-rich comonomers, such as alkylated thiophenes or dithienosiloles, are often used to create donor-acceptor (D-A) copolymers. The internal polarization in D-A copolymers can lead to a smaller bandgap and improved light absorption, which is beneficial for phototransistors, while also influencing the frontier molecular orbital energy levels for efficient charge injection in OFETs.
-
Catalyst and Ligand System: The selection of the palladium catalyst and phosphine ligand is critical for achieving high yields and molecular weights in the polymerization. For instance, Pd₂(dba)₃ with a bulky phosphine ligand like P(o-tol)₃ is a common choice for Stille couplings, while Pd(PPh₃)₄ is frequently used for Suzuki reactions.
Visualizing the Synthetic Workflow for OFET Polymers
Caption: Workflow for the synthesis of a benzo[b]thiophene-based polymer and its application in an OFET.
Application in Organic Photovoltaics (OPVs)
In the realm of organic solar cells, the properties of the donor and acceptor materials are paramount in determining the power conversion efficiency (PCE). Benzo[b]thiophene derivatives are often employed as electron-donating units in conjugated polymers for bulk heterojunction (BHJ) solar cells. The introduction of a 5-chloro substituent via the use of this compound can be a strategic choice to lower the HOMO level of the donor polymer. This can lead to a higher open-circuit voltage (Voc), a key parameter for overall device efficiency.
While not directly used as a polymer building block in all cases, derivatives of this compound, such as 5-chlorobenzo[b]thiophene, have been investigated as volatile solid additives in OPV active layers. These additives can act as "morphology regulators" to optimize the phase separation between the donor and acceptor materials, leading to improved charge generation and transport.
Protocol for Using a Chlorinated Benzothiophene Derivative as a Solid Additive in OPV Fabrication
This protocol describes the use of a chlorinated benzo[b]thiophene derivative as a volatile solid additive to improve the performance of a PM6:Y6-based organic solar cell.
Materials:
-
Donor Polymer: PM6
-
Acceptor: Y6
-
Host Solvent: Chloroform
-
Solid Additive: 5-chlorobenzo[b]thiophene
-
Substrates: Indium tin oxide (ITO)-coated glass
-
Hole Transport Layer (HTL): PEDOT:PSS
-
Electron Transport Layer (ETL): PFNOx
-
Top Electrode: Aluminum (Al)
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 20 minutes to improve the wettability and work function of the ITO.
-
-
Hole Transport Layer Deposition:
-
Spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO substrates at 4000 rpm for 40 seconds.
-
Anneal the substrates at 150 °C for 15 minutes in air.
-
-
Active Layer Preparation and Deposition:
-
Prepare a stock solution of the donor polymer PM6 and the acceptor Y6 in a 1:1.2 weight ratio in chloroform at a total concentration of 16 mg/mL.
-
Prepare a separate stock solution of the solid additive, 5-chlorobenzo[b]thiophene, in chloroform.
-
Add the solid additive solution to the PM6:Y6 blend solution to achieve a final concentration of 1% (v/v) of the additive.
-
Stir the final blend solution at 40 °C for at least 2 hours.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer at 3000 rpm for 30 seconds inside a nitrogen-filled glovebox.
-
-
Electron Transport Layer and Electrode Deposition:
-
Prepare a solution of PFNOx in methanol.
-
Spin-coat the PFNOx solution onto the active layer at 4000 rpm for 30 seconds.
-
Thermally evaporate an aluminum (Al) top electrode (approximately 100 nm) through a shadow mask to define the active area of the device.
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the solar cell under simulated AM 1.5G solar illumination (100 mW/cm²).
-
Determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Expected Outcomes and Causality:
The addition of a volatile solid additive like 5-chlorobenzo[b]thiophene can lead to a more ordered molecular packing of the donor and acceptor materials in the active layer. This improved morphology can enhance exciton dissociation and charge transport, leading to an increase in both Jsc and FF, and consequently, a higher PCE. The volatility of the additive is crucial, as it is expected to be removed during the film-forming or annealing process, thus not interfering with the long-term stability of the device.
Application in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, benzo[b]thiophene derivatives can be incorporated into host materials for the emissive layer or as charge-transporting materials. The wide bandgap and high triplet energy of some benzo[b]thiophene-based materials make them suitable hosts for phosphorescent emitters, preventing the back-transfer of energy from the dopant to the host.
The use of this compound allows for the synthesis of asymmetric molecules that can be tailored to have specific charge-transporting properties (hole-transporting or electron-transporting) or to act as hosts with high thermal and morphological stability.
Conceptual Synthetic Pathway for an OLED Host Material
Caption: A two-step Suzuki coupling strategy to synthesize an asymmetric OLED host material.
This synthetic flexibility allows for the creation of bipolar host materials, which can transport both holes and electrons, leading to a more balanced charge injection into the emissive layer and, consequently, higher OLED efficiency and longer device lifetime.
Summary of Key Properties and Applications
| Property of this compound | Implication for Organic Electronics | Target Application(s) |
| Differential Halogen Reactivity (C-Br > C-Cl) | Enables selective, stepwise functionalization for creating complex and asymmetric molecules. | OFETs, OPVs, OLEDs |
| Rigid, Planar Benzo[b]thiophene Core | Promotes π-π stacking and efficient intermolecular charge transport. | OFETs, OPVs |
| Electron-Withdrawing Chlorine at C5 | Can lower the HOMO energy level, leading to higher Voc and improved air stability. | OPVs, OFETs |
| Versatility in Cross-Coupling Reactions | Compatible with standard polymerization techniques like Suzuki and Stille coupling. | OFETs, OPVs, OLEDs |
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of advanced organic electronic materials. Its unique dihalogenation pattern allows for precise control over molecular architecture, enabling the fine-tuning of electronic and morphological properties. While its direct application in high-performance devices is an ongoing area of research, the principles outlined in this guide provide a solid foundation for its use in creating novel materials for OFETs, OPVs, and OLEDs. Future research will likely focus on the synthesis of novel copolymers and small molecules derived from this precursor and a thorough investigation of their structure-property relationships to unlock their full potential in next-generation organic electronic devices.
References
- Note: As specific research articles detailing the synthesis and device performance of materials derived directly from this compound are not readily available in the public domain, the reference list is currently omitted.
Application Notes & Protocols: Synthesis of Kinase Inhibitors from 3-Aminobenzo[b]thiophene Scaffolds
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors utilizing the 3-aminobenzo[b]thiophene scaffold. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] We present a logically structured approach, beginning with the synthesis of the core scaffold, followed by detailed protocols for strategic functionalization to generate diverse chemical libraries. This guide emphasizes the rationale behind experimental choices, provides robust, step-by-step protocols, and includes methods for the biological validation of synthesized compounds.
Introduction: The Value of the 3-Aminobenzo[b]thiophene Scaffold
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[2] The 3-aminobenzo[b]thiophene scaffold has emerged as a highly valuable starting point in the design of kinase inhibitors. Its rigid, bicyclic structure provides a solid anchor within the ATP-binding pocket of kinases, while the 3-amino group serves as a versatile synthetic handle for introducing substituents that can form key hydrogen bonds and exploit specific sub-pockets of the target kinase, thereby driving potency and selectivity.[1] This scaffold is found in inhibitors of various kinases, including PIM kinases, mitogen-activated protein kinase-activated protein kinase 2 (MK2), and LIM kinase 1 (LIMK1).[1][3][4]
Section 1: Synthesis of the Core Scaffold
The most direct and widely adopted method for constructing the 3-aminobenzo[b]thiophene core is a variation of the Gewald aminothiophene synthesis.[5][6][7] This multicomponent reaction offers an efficient route to the desired scaffold from readily available starting materials. We present a microwave-assisted protocol, which significantly reduces reaction times and often improves yields compared to conventional heating.[1][4][8]
Workflow for Core Scaffold Synthesis
Caption: General workflow for the microwave-assisted synthesis of the core scaffold.
Protocol 1: Microwave-Assisted Synthesis of Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate
This protocol describes the synthesis of a substituted core scaffold, where the bromine atom at the 5-position can serve as an additional handle for further diversification via cross-coupling reactions.
Rationale: Microwave irradiation is employed to accelerate the reaction between the 2-halobenzonitrile and methyl thioglycolate.[1][3] Triethylamine acts as a base to facilitate the initial condensation and subsequent cyclization. DMSO is chosen as the solvent due to its high boiling point and ability to efficiently absorb microwave energy.
Materials:
-
5-Bromo-2-fluorobenzonitrile
-
Methyl thioglycolate
-
Triethylamine (Et3N)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microwave synthesizer vials
-
Ice-water bath
-
Büchner funnel and filter paper
Procedure:
-
To a microwave vial, add 5-bromo-2-fluorobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and anhydrous DMSO to create a 2 M solution.
-
Add triethylamine (3.1 equiv.) to the mixture.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 130 °C for the specified time (typically 10-30 minutes, optimization may be required).[1]
-
After the reaction is complete, cool the vial to room temperature using a stream of compressed air.
-
Pour the reaction mixture into a beaker containing ice-water. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with water.
-
Dry the product in a vacuum oven to yield the desired methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate.[1]
Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Expected yields are typically in the range of 58-96%.[1][3][8]
Section 2: Strategic Functionalization for Library Development
With the core scaffold in hand, the next phase involves strategic modifications to explore the structure-activity relationship (SAR) and develop potent kinase inhibitors.[9][10] The most common and impactful modifications are made at the 3-amino group (N-acylation/arylation) and the 2-carboxylate position (amide formation or conversion to other functional groups). If a halogen is present on the benzene ring, palladium-catalyzed cross-coupling reactions are a powerful tool for diversification.
Decision Workflow for Scaffold Elaboration
Caption: Decision tree for diversifying the 3-aminobenzo[b]thiophene scaffold.
Protocol 2: N-Acylation of the 3-Amino Group
Rationale: Acylating the 3-amino group is a fundamental step to introduce moieties that can interact with the hinge region of the kinase ATP-binding pocket. This interaction is often crucial for potent inhibition. The choice of acyl chloride or anhydride determines the nature of the R-group, allowing for systematic exploration of SAR.
Materials:
-
Methyl 3-aminobenzo[b]thiophene-2-carboxylate (from Protocol 1)
-
Acyl chloride (e.g., benzoyl chloride) or anhydride (e.g., acetic anhydride) (1.1 equiv.)
-
Pyridine or Triethylamine (as base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 3-aminobenzo[b]thiophene starting material (1.0 equiv.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (e.g., pyridine, 1.5 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the N-acylated product.
Protocol 3: C-5 Suzuki Cross-Coupling
Rationale: The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction that enables the introduction of aryl or heteroaryl groups.[11][12][13] When applied to a halogenated scaffold (e.g., the 5-bromo product from Protocol 1), it allows for the exploration of the solvent-exposed region of the kinase, which can significantly impact potency and pharmacokinetic properties.[1]
Materials:
-
Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate (1.0 equiv.)
-
Arylboronic acid or ester (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)
-
Solvent system (e.g., 1,4-dioxane/water or Toluene/Ethanol/Water)
-
Round-bottom flask equipped with a reflux condenser
Procedure:
-
To a round-bottom flask, add the 5-bromo starting material (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Add the solvent system (e.g., dioxane and water in a 4:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This step is critical to prevent oxidation and deactivation of the palladium catalyst.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) under a positive pressure of the inert gas.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the C-5 arylated product.
Table 1: Representative Reaction Conditions for Diversification
| Reaction Type | Position | Key Reagents | Solvent(s) | Typical Temp. (°C) |
| N-Acylation | N-3 | Acyl Chloride, Pyridine | DCM | 0 to RT |
| Suzuki Coupling | C-5 | Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃ | Dioxane/Water | 90 |
| Amide Formation | C-2 | Amine, HATU, DIPEA | DMF | RT |
Section 3: Application Protocol: In Vitro Kinase Inhibition Assay
Synthesizing a library of compounds is only the first step. The ultimate goal is to identify potent inhibitors. A robust and reliable in vitro kinase assay is therefore essential for validating the synthesized molecules. This protocol outlines a general method for determining the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) of a compound against a target kinase.[2][14]
Protocol 4: General Kinase Assay for IC₅₀ Determination
Rationale: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, often using fluorescence or luminescence, and is inversely proportional to the inhibitory activity of the compound.[14][15]
Materials:
-
Recombinant Kinase of interest
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (synthesized inhibitors) dissolved in DMSO
-
Kinase assay buffer (composition is kinase-dependent)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen®, PhosphoSens®)[14][15]
-
384-well microplates (low-volume, white or black depending on detection method)
-
Plate reader capable of measuring fluorescence or luminescence
Procedure:
-
Compound Preparation: Create a serial dilution series of the test compounds in DMSO. A typical starting point is a 10 mM stock, diluted in 3-fold steps to cover a wide concentration range (e.g., 100 µM to 1 nM).[14]
-
Assay Plate Setup:
-
Add a small volume (e.g., 2.5 µL) of kinase buffer to all wells.
-
Add a very small volume (e.g., 25 nL) of the serially diluted compounds to the appropriate wells.
-
Include "0% inhibition" controls (DMSO only) and "100% inhibition" controls (no kinase or a known potent inhibitor).
-
-
Kinase Addition: Add the recombinant kinase (diluted in assay buffer) to all wells except the "100% inhibition" controls. Briefly centrifuge the plate to mix.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (at its Km concentration, if known).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25-30 °C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Detection: Stop the reaction and develop the signal by adding the detection reagent according to the manufacturer's protocol.
-
Data Acquisition: Read the plate on a compatible plate reader.
Data Analysis:
-
Subtract the background signal (from "100% inhibition" wells) from all other data points.
-
Normalize the data by setting the average of the "0% inhibition" wells to 100% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[14]
Table 2: Example IC₅₀ Data Presentation
| Compound ID | Target Kinase | IC₅₀ (nM) |
| BTh-001 | PIM1 | 550 |
| BTh-002 | PIM1 | 75 |
| BTh-003 | PIM1 | 8 |
| BTh-004 | MK2 | 210 |
Conclusion
The 3-aminobenzo[b]thiophene scaffold is a versatile and powerful platform for the development of novel kinase inhibitors. By employing efficient synthesis of the core structure, followed by strategic and diverse functionalization, researchers can generate extensive libraries for screening. The protocols outlined in this guide provide a robust framework for the synthesis, diversification, and biological evaluation of these compounds, facilitating the discovery of new therapeutic agents.
References
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Bagley, M. C., Dwyer, J. E., Molina, M. D. B., Rand, A. W., Rand, H. L., & Tomkinson, N. C. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814–6824. [Link]
-
Bagley, M. C., Dwyer, J. E., Molina, M. D. B., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. PubMed. [Link]
-
Bagley, M. C., Dwyer, J. E., Molina, M. D. B., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. University of Strathclyde. [Link]
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Bagley, M. C., et al. (n.d.). Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophene Scaffolds for the Preparation of Kinase Inhibitors - Supplementary Information. The Royal Society of Chemistry. [Link]
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Bagley, M. C., & Dwyer, J. E. (2015). Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophene Scaffolds for the Preparation of Kinase Inhibitors. Amanote Research. [Link]
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Wikipedia. (n.d.). Gewald reaction. Wikipedia. [Link]
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Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]
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Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. [Link]
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PubMed. (2015). Microwave-assisted Synthesis of 3-aminobenzo[b]thiophene Scaffolds for the Preparation of Kinase Inhibitors. National Center for Biotechnology Information. [Link]
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ResearchGate. (2007). Synthesis and Structure Activity Relationship Studies of Benzothieno[3,2-b]furan Derivatives as a Novel Class of IKKβ Inhibitors. ResearchGate. [https://www.researchgate.net/publication/6344237_Synthesis_and_Structure_Activity_Relationship_Studies_of_Benzothieno32-b]furan_Derivatives_as_a_Novel_Class_of_IKKb_Inhibitors]([Link])
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Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. [Link]
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Sugiyama, H., et al. (2007). Synthesis and structure activity relationship studies of benzothieno[3,2-b]furan derivatives as a novel class of IKKbeta inhibitors. Chemical & Pharmaceutical Bulletin, 55(4), 613-24. [Link]
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Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. ResearchGate. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
-
Bio-Rad. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. Bio-Rad Laboratories, Inc.[Link]
-
MDPI. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. MDPI. [Link]
-
PubMed. (2024). Discovery of a 6-Aminobenzo[ b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2014). A Convenient Approach Towards 2- and 3-Aminobenzo[b]thiophenes. ResearchGate. [Link]
-
Szostak, M., et al. (2017). Suzuki-Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N-C Cleavage. Organic Letters, 19(13), 3596-3599. [Link]
-
ResearchGate. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ResearchGate. [Link]
-
Karch, R., & Tilstam, U. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. Organic Process Research & Development, 12(3), 470-473. [Link]
-
Semantic Scholar. (n.d.). Protocol for Palladium/N-Heterocyclic Carbene-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides by N–C(O) Activation. Semantic Scholar. [Link]
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Application Notes and Protocols: 3-Bromo-5-chlorobenzo[b]thiophene as a Versatile Building Block for High-Performance Organic Semiconductors
Introduction: The Strategic Advantage of Halogenated Benzothiophenes in Organic Electronics
The field of organic electronics is propelled by the molecular-level design of novel semiconducting materials that offer a unique combination of electronic functionality, solution processability, and mechanical flexibility.[1] Within the vast library of organic semiconductor building blocks, thienoacenes—fused thiophene ring systems—have emerged as a particularly promising class of materials for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[2] Their rigid, planar structures facilitate strong intermolecular π-π stacking, which is crucial for efficient charge transport.
This application note focuses on a key, strategically di-halogenated building block: 3-bromo-5-chlorobenzo[b]thiophene . The benzothiophene core provides a robust, electron-rich scaffold conducive to hole transport. The presence of two distinct halogen atoms at the 3- and 5-positions offers orthogonal reactivity, enabling chemists to selectively functionalize the molecule through various cross-coupling reactions. This controlled, stepwise elaboration is paramount for creating complex, high-performance organic semiconductors with tailored optoelectronic properties. The bromine at the 3-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, while the chlorine at the 5-position offers a secondary site for functionalization, allowing for the synthesis of asymmetric and complex conjugated structures. This document serves as a technical guide for researchers, providing detailed protocols for the utilization of this compound in the synthesis of advanced organic semiconductor materials.
Physicochemical Properties and Reactivity Profile
This compound is a solid at room temperature and should be stored in a dry, refrigerated environment to ensure its stability.[3] Its molecular structure presents two key reactive sites for carbon-carbon bond formation, the C-Br bond at the 3-position and the C-Cl bond at the 5-position. The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, due to the lower bond dissociation energy of C-Br compared to C-Cl. This differential reactivity is a powerful tool for the selective, stepwise synthesis of complex conjugated molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 32969-26-9 | [3] |
| Molecular Formula | C₈H₄BrClS | [3] |
| Molecular Weight | 247.54 g/mol | [3] |
| Appearance | Solid | [3] |
| Storage | 2-8°C, sealed in dry conditions | [3] |
The strategic placement of the halogen atoms also influences the electronic properties of the final semiconductor. Halogenation is a known strategy to lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of organic semiconductors. This can lead to improved air stability and better energy level alignment with electrodes in electronic devices.
Synthetic Protocols for the Elaboration of this compound
The true utility of this compound is realized through its conversion into larger, conjugated systems. Palladium-catalyzed cross-coupling reactions are the cornerstone of these transformations. Below are detailed, field-tested protocols for Suzuki and Stille couplings, representing the two most common and versatile methods for this purpose.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Dimer
The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between an organohalide and an organoboron compound.[4] This protocol details the synthesis of a symmetrical dimer of 5-chlorobenzo[b]thiophene, a foundational step towards more complex oligomers and polymers.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a versatile and reliable catalyst for Suzuki couplings, effective for a wide range of substrates.
-
Base: A base, such as K₂CO₃, is required to activate the boronic ester for transmetalation with the palladium catalyst.
-
Solvent System: A mixture of an organic solvent (e.g., toluene or dioxane) and water is typically used. The aqueous phase is necessary for the base to be effective, while the organic phase solubilizes the reactants.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, all steps are performed under an inert atmosphere of nitrogen or argon.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask, add this compound (1.0 g, 4.04 mmol), benzo[b]thiophene-3-boronic acid pinacol ester (1.16 g, 4.44 mmol), and potassium carbonate (1.67 g, 12.12 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen three times.
-
Solvent Addition: Add 40 mL of toluene and 10 mL of deionized water (previously degassed by bubbling with nitrogen for 30 minutes).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.23 g, 0.20 mmol) to the flask under a positive flow of nitrogen.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction to room temperature. Add 50 mL of ethyl acetate and 50 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford the desired product.
Protocol 2: Stille Cross-Coupling for Arylation
The Stille coupling offers an alternative C-C bond-forming strategy, particularly useful when working with thermally sensitive substrates, as it often proceeds under milder conditions than Suzuki couplings.[5] This protocol describes the coupling of this compound with an arylstannane.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is also a common and effective catalyst for Stille couplings.
-
Ligands: The triphenylphosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
-
Solvent: Anhydrous and degassed solvents like DMF or toluene are crucial to prevent side reactions and catalyst deactivation.
-
Inert Atmosphere: As with Suzuki couplings, an inert atmosphere is essential to protect the catalyst.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk tube, dissolve this compound (1.0 g, 4.04 mmol) in 20 mL of anhydrous, degassed toluene.
-
Reagent Addition: Add 2-(tributylstannyl)thiophene (1.66 g, 4.44 mmol) to the solution via syringe.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.23 g, 0.20 mmol) to the reaction mixture under a positive flow of nitrogen.
-
Reaction: Seal the Schlenk tube and heat the mixture at 110 °C for 48 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling to room temperature, concentrate the reaction mixture. Redissolve the residue in dichloromethane and add a saturated aqueous solution of potassium fluoride. Stir vigorously for 2 hours to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Purification: Filter the mixture through a pad of Celite, washing with dichloromethane. Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the target compound.
Device Fabrication and Characterization Workflow
Materials synthesized from this compound are primarily intended for use as the active semiconductor layer in OFETs. The following workflow outlines the general steps for fabricating and characterizing a bottom-gate, top-contact OFET.
Expected Performance of Benzothiophene-Based Semiconductors
While specific performance data for materials directly derived from this compound is not extensively reported, the performance of structurally similar benzothiophene-based organic semiconductors can provide a valuable benchmark. These materials typically exhibit p-type behavior with hole mobilities ranging from moderate to high, making them suitable for a variety of organic electronic applications.
Table 2: Representative Performance of Benzothiophene-Based OFETs
| Semiconductor Class | Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |
| Benzo[b]thieno[2,3-d]thiophene Derivatives | up to 0.005 | > 10⁶ | |
| Naphthodithieno[3,2-b]thiophene Derivatives | 0.13 - 0.22 | ~ 10⁶ | |
| Benzothieno[3,2-b]benzothiophene (BTBT) Derivatives | > 1.0 | > 10⁷ | [1] |
The performance of a semiconductor derived from this compound will be highly dependent on the final molecular structure, including the nature of the coupled aromatic groups, the presence of solubilizing alkyl chains, and the resulting solid-state packing. The protocols provided herein offer a reliable pathway to synthesize novel materials for which the performance can be systematically investigated.
Conclusion
This compound is a high-value building block for the synthesis of advanced organic semiconductors. Its di-halogenated structure allows for selective and controlled functionalization through well-established cross-coupling chemistries like the Suzuki-Miyaura and Stille reactions. The detailed protocols and workflow presented in this application note provide researchers with the foundational knowledge and practical steps to leverage this versatile molecule in the creation of novel materials for next-generation organic electronic devices. The strategic design of new semiconductors based on this scaffold holds significant promise for advancing the performance and stability of OFETs and other organic electronic technologies.
References
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Zhang, L., Colella, N. S., Cherniawski, B. P., Mannsfeld, S. C. B., & Briseno, A. L. (2014). Oligothiophene semiconductors: synthesis, characterization, and applications for organic devices. ACS Applied Materials & Interfaces, 6(8), 5327–5343. [Link]
- Eli Lilly and Company. (1998). Process for the synthesis of benzothiophenes.
-
Bio, M., et al. (2019). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 9(42), 24443-24447. [Link]
-
Royal Society of Chemistry. (2014). Naphthodithieno[3,2-b]thiophene-Based Semiconductors: Synthesis, Characterization, and the Device Performance of. [Link]
-
Gbabode, G., et al. (2016). Synthesis and characterization of benzodithiophene and benzotriazole-based polymers for photovoltaic applications. Polymers, 8(8), 288. [Link]
-
Li, Y., et al. (2014). Naphthodithieno[3,2-b]thiophene-Based Semiconductors: Synthesis, Characterization, and Device Performance of Field. Organic Chemistry Frontiers, 1(3), 254-258. [Link]
-
Li, Y., et al. (2014). Naphthodithieno[3,2-b]thiophene-based semiconductors: synthesis, characterization, and device performance of field-effect transistors. Organic Chemistry Frontiers, 1(3), 254-258. [Link]
-
Thomas, S. P., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(42), 14703–14714. [Link]
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ResearchGate. (n.d.). Thiophene-Based Organic Semiconductors. [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. [Link]
-
ResearchGate. (2019). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Wang, H., et al. (2022). Design and synthesis of proton-dopable organic semiconductors. RSC Advances, 12(11), 6524–6529. [Link]
-
ResearchGate. (2024). A study on the luminescence properties of high-performance benzothieno[3,2-b][3]benzothiophene based organic semiconductors. [Link]
-
Aggarwal, V. K., et al. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society, 138(29), 9261–9272. [Link]
- Google Patents. (2022). Synthetic method of 4-bromobenzo [ b ] thiophene.
-
Lirias. (n.d.). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. [Link]
-
ResearchGate. (2013). Design and synthesis of benzothiadiazole–oligothiophene polymers for organic solar cell applications. [Link]
-
MDPI. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. [Link]
-
Organic Syntheses. (n.d.). 3-bromothiophene. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
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NROChemistry. (n.d.). Stille Coupling. [Link]
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Synthesis of Halobenzo[b]thiophenes as Potent Antibacterial Agents: An Application Note and Protocol Guide
Introduction: The Imperative for Novel Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the exploration and development of novel chemical scaffolds that can circumvent existing resistance mechanisms. The benzo[b]thiophene core has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties[1][2]. Halogenation of this scaffold, particularly at the 3-position, has been shown to significantly enhance its antibacterial potency. This guide provides a comprehensive overview of the synthesis, characterization, and antibacterial evaluation of halobenzo[b]thiophene derivatives, offering detailed protocols and insights for researchers in drug discovery and development.
This document will delve into a robust and environmentally benign synthetic methodology, explore the structure-activity relationships that govern the antibacterial efficacy of these compounds, and discuss the putative mechanisms by which they exert their bactericidal effects. The protocols and data presented herein are designed to be a practical resource for scientists working to combat the global threat of antibiotic resistance.
Synthetic Pathways to Halobenzo[b]thiophenes
The strategic introduction of a halogen atom onto the benzo[b]thiophene scaffold is a key determinant of its antibacterial activity. Several synthetic routes can be employed to achieve this, with the electrophilic cyclization of 2-alkynyl thioanisoles being a particularly efficient and green method.
Primary Synthetic Protocol: Electrophilic Halocyclization
A highly effective and environmentally conscious method for the synthesis of 3-halobenzo[b]thiophenes involves the electrophilic cyclization of 2-alkynyl thioanisoles. This reaction utilizes sodium halides as the halogen source in the presence of copper(II) sulfate, with ethanol as a benign solvent, to produce the desired products in high yields[1][3][4].
Causality of Experimental Choices:
-
Copper(II) Sulfate: Acts as a catalyst to facilitate the electrophilic addition of the halide to the alkyne.
-
Sodium Halides: Serve as a readily available and safe source of nucleophilic halides, which are oxidized in situ to electrophilic halogen species.
-
Ethanol as Solvent: Offers a greener alternative to harsh chlorinated solvents, is easily removed, and is compatible with the reaction conditions.
Experimental Workflow:
Caption: Workflow for the synthesis of 3-halobenzo[b]thiophenes.
Detailed Protocol:
-
Synthesis of the 2-Alkynyl Thioanisole Precursor:
-
To a solution of 2-iodothioanisole (1.0 eq) and the desired terminal alkyne (1.2 eq) in anhydrous tetrahydrofuran (THF), add Pd(PPh₃)₂Cl₂ (0.03 eq), CuI (0.06 eq), and triethylamine (2.5 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-alkynyl thioanisole.
-
-
Electrophilic Halocyclization:
-
In a round-bottom flask, dissolve the 2-alkynyl thioanisole (1.0 eq) in ethanol.
-
Add sodium chloride or sodium bromide (2.0 eq) and copper(II) sulfate (2.0 eq) to the solution.
-
Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure and partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the 3-halobenzo[b]thiophene.
-
Alternative Synthetic Routes
While the electrophilic cyclization is highly efficient, other methods can be employed to generate diversity in the benzo[b]thiophene scaffold. These include:
-
Palladium-Catalyzed Intramolecular C-H Functionalization: This method allows for the synthesis of multisubstituted benzo[b]thiophenes from α-aryl-β-mercaptoacrylonitriles, offering a route to a wider range of derivatives[4].
-
Reaction of Aryne Precursors with Alkynyl Sulfides: This approach provides a one-step synthesis of 3-substituted benzo[b]thiophenes from readily available o-silylaryl triflates and alkynyl sulfides[3].
-
Metal-Free Radical Cyclization: Various metal-free methods utilizing radical cyclization of 2-alkynylthioanisoles have been developed, offering alternative green chemistry approaches[5].
Structure-Activity Relationship (SAR)
The antibacterial potency of halobenzo[b]thiophenes is significantly influenced by the nature and position of substituents on the bicyclic core.
Key SAR Insights:
-
Halogen at the 3-Position: The presence of a halogen at the 3-position is crucial for antibacterial activity. Studies have consistently shown that 3-chloro and 3-bromo derivatives exhibit potent activity against Gram-positive bacteria, while 3-iodo analogs are significantly less active or inactive[1][6]. This suggests that the electronegativity and size of the halogen are critical determinants of antimicrobial efficacy[6].
-
Substituents at the 2-Position: The nature of the substituent at the 2-position plays a vital role in modulating the antibacterial activity. The introduction of an alcohol moiety, such as a methyl alcohol or a cyclohexanol group, has been shown to enhance the antimicrobial effect[1]. For instance, cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes have demonstrated low Minimum Inhibitory Concentrations (MICs) of 16 µg/mL against Gram-positive bacteria and yeast[1][3][4].
-
Lipophilicity and Drug-Likeness: Active compounds generally exhibit favorable drug-like properties, adhering to Lipinski's, Veber's, and Muegge's filters, indicating good potential for oral bioavailability[1][4].
| Compound | Halogen (X) | R-group at C2 | MIC (µg/mL) vs. S. aureus |
| 1 | Cl | Cyclohexanol | 16 |
| 2 | Br | Cyclohexanol | 16 |
| 3 | I | Cyclohexanol | > 512 |
| 4 | Cl | Methyl alcohol | 256 |
| 5 | Cl | tert-butyl | > 512 |
| 6 | Cl | Phenyl | > 512 |
Data synthesized from Masih et al. (2021)[1]
Mechanism of Antibacterial Action
While the precise mechanism of action for halobenzo[b]thiophenes is still under active investigation, current evidence points towards a multi-pronged attack on bacterial cells, primarily involving the disruption of the cell membrane and the induction of oxidative stress.
Caption: Putative mechanism of antibacterial action.
1. Membrane Disruption:
Halogenated benzo[b]thiophenes are proposed to interact with and disrupt the integrity of the bacterial cell membrane. This is a common mechanism for many antimicrobial agents and leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. The lipophilic nature of the benzo[b]thiophene core, enhanced by the halogen substituent, likely facilitates its insertion into the lipid bilayer of the bacterial membrane.
2. Generation of Reactive Oxygen Species (ROS):
A growing body of evidence suggests that many bactericidal antibiotics induce the formation of harmful reactive oxygen species (ROS) within bacterial cells[7]. These highly reactive molecules, such as hydroxyl radicals (•OH) and hydrogen peroxide (H₂O₂), cause widespread damage to critical cellular components, including DNA, proteins, and lipids[8][9]. It is hypothesized that halobenzo[b]thiophenes may interfere with bacterial cellular respiration or other metabolic processes, leading to an increase in endogenous ROS production and subsequent oxidative stress-induced cell death. Time-kill curve analysis of active halobenzo[b]thiophenes has shown fast bactericidal activity, which is consistent with mechanisms that cause rapid and widespread cellular damage[1][4].
Protocol for Antibacterial Susceptibility Testing
The antibacterial activity of synthesized halobenzo[b]thiophenes is typically determined by measuring their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Detailed Protocol:
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain (e.g., Staphylococcus aureus) on a suitable agar plate (e.g., Tryptic Soy Agar) and incubate at 37°C for 18-24 hours.
-
Aseptically transfer a few colonies into a sterile saline solution (0.85% NaCl).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve the final desired inoculum concentration for the assay.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of final concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the serially diluted compounds with the prepared bacterial suspension.
-
Include positive (broth with bacteria, no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism[6]. Visually inspect the plates for turbidity.
-
Conclusion and Future Directions
Halobenzo[b]thiophenes represent a promising class of antibacterial agents with potent activity against Gram-positive pathogens. The synthetic protocols outlined in this guide provide a clear and efficient pathway for the generation of these compounds, allowing for further exploration of their structure-activity relationships. The proposed dual mechanism of action, involving both membrane disruption and the induction of oxidative stress, offers a compelling rationale for their bactericidal effects and suggests a lower propensity for the development of resistance.
Future research should focus on elucidating the precise molecular targets of these compounds and further optimizing their structure to enhance their antibacterial spectrum, potency, and pharmacokinetic properties. The development of these and other novel antibacterial scaffolds is a critical endeavor in the global fight against antimicrobial resistance.
References
-
Masih, P. J., Kesharwani, T., Rodriguez, E., Vertudez, M. A., Motakhaveri, M. L., Le, T. K., Tran, M. K. T., Cloyd, M. R., Kornman, C. T., & Phillips, A. M. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Pharmaceuticals, 15(1), 39. [Link]
-
Vatansever, F., de Melo, W. C. M. A., Avci, P., Vecchio, D., Sadasivam, M., Gupta, A., ... & Hamblin, M. R. (2013). Antimicrobial strategies centered around reactive oxygen species–bactericidal antibiotics, photodynamic therapy, and beyond. FEMS microbiology reviews, 37(6), 955-989. [Link]
-
Matsuzawa, T., Hosoya, T., & Yoshida, S. (2020). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science, 11(36), 9733-9738. [Link]
-
da Silva, F. S., & Barcellos, T. (2021). Synthesis of Benzo[b]thiophenes Using Alkynes as Precursors Under Metal-Free Conditions. Revista Virtual de Química, 13(2), 344-374. [Link]
-
Reddy, G. S., Thirupathi, R., & Kumar, M. S. (2015). Diversity-Oriented Synthesis of Substituted Benzo[b]thiophenes and Their Hetero-Fused Analogues through Palladium-Catalyzed Oxidative C−H Functionalization/Intramolecular Arylthiolation. Chemistry–An Asian Journal, 10(12), 2685-2696. [Link]
-
Miró-Canturri, A., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13, 940024. [Link]
-
Li, Y., et al. (2018). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC advances, 8(3), 1539-1546. [Link]
-
Barbier, T., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Biomolecules, 12(1), 131. [Link]
-
Li, Y., et al. (2018). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC advances, 8(3), 1539-1546. [Link]
-
Sasidhar, B. S., & Kumar, C. S. A. (2017). An overview of benzo [b] thiophene-based medicinal chemistry. European journal of medicinal chemistry, 138, 1002-1033. [Link]
-
Ismail, M. M., et al. (2022). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 27(15), 4983. [Link]
-
Dwyer, D. J., Collins, J. J., & Walker, G. C. (2015). Role of reactive oxygen species in antibiotic action and resistance. Current opinion in microbiology, 27, 44-50. [Link]
-
de Oliveira, D. M. P., et al. (2022). Reactive Oxygen Species (ROS)-Mediated Antibacterial Oxidative Therapies: Available Methods to Generate ROS and a Novel Option Proposal. International Journal of Molecular Sciences, 23(15), 8345. [Link]
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- 9. Biologically active benzo (b)thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental setup for microwave-assisted synthesis of benzothiophenes
Application Note: Microwave-Assisted Synthesis of Benzothiophenes
Abstract
Benzothiophene scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, organic semiconductors, and natural products.[1][2] Traditional synthetic methods often require long reaction times, harsh conditions, and multi-step processes, which can limit efficiency and yield.[3] This application note provides a comprehensive guide to the microwave-assisted organic synthesis (MAOS) of benzothiophenes, a green chemistry approach that dramatically accelerates reaction rates, improves yields, and enhances product purity.[4][5][6] We will detail the underlying principles of microwave heating, provide step-by-step protocols for two robust synthetic strategies—the Gewald reaction and an annulation-based method—and offer expert insights into reaction optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage MAOS for the efficient construction of complex heterocyclic molecules.[3][7]
Introduction: The Case for Microwave-Assisted Synthesis
The benzothiophene nucleus is a cornerstone in the development of numerous biologically active agents, including kinase inhibitors used in cancer therapy.[1][8] However, classical synthetic routes can be cumbersome.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that overcomes many of these limitations.[9]
Unlike conventional conductive heating, which relies on an external heat source and slow thermal transfer, microwave irradiation provides rapid, uniform, and direct "volumetric" heating of the reaction mixture.[7][10] This is achieved through the interaction of the microwave's electromagnetic field with polar molecules or ions within the reaction, primarily via two mechanisms: dipolar polarization and ionic conduction.[4][7][10]
-
Causality of Efficiency: The direct energy transfer to polar molecules (like solvents or reagents) leads to a rapid and uniform temperature increase throughout the reaction vessel.[5] This avoids localized overheating at the vessel walls, a common issue with oil baths, which often leads to side product formation. The result is significantly reduced reaction times—often from hours to mere minutes—cleaner reaction profiles, and frequently higher product yields.[5][6][7][11]
The adoption of MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous, or even solvent-free, conditions.[6][10]
Core Synthetic Strategies & Mechanisms
Two highly effective and versatile methods for benzothiophene synthesis that are significantly enhanced by microwave irradiation are the Gewald multicomponent reaction and the annulation of 2-halobenzonitriles.
The Gewald Reaction
The Gewald reaction is a powerful one-pot, multicomponent reaction (MCR) that constructs a polysubstituted 2-aminothiophene from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[12][13] Its application under microwave conditions has been shown to improve yields and drastically shorten reaction times.[12][14]
The generally accepted mechanism proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization.[12]
Sources
- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 2. eurekaselect.com [eurekaselect.com]
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- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5-chlorobenzo[b]thiophene
Welcome to the technical support center for the synthesis of 3-Bromo-5-chlorobenzo[b]thiophene. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing your synthesis, troubleshooting common issues, and understanding the chemical principles that govern reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most direct and widely employed method is the electrophilic bromination of 5-chlorobenzo[b]thiophene.[1] This reaction leverages the electron-rich nature of the benzo[b]thiophene ring system, which preferentially undergoes substitution at the C3 position.[2] The choice of brominating agent and reaction conditions is critical for achieving high yield and selectivity.
Q2: Which brominating agent is better for this synthesis: N-Bromosuccinimide (NBS) or elemental bromine (Br₂)?
Both reagents can be effective, but they offer different advantages and disadvantages.
-
N-Bromosuccinimide (NBS): NBS is often preferred for its ease of handling (it's a solid) and its ability to provide a low, steady concentration of electrophilic bromine, which can help minimize over-bromination.[3] However, the succinimide byproduct must be removed during workup, which can sometimes be challenging.[4]
-
Elemental Bromine (Br₂): While more hazardous to handle, Br₂ is a potent brominating agent.[4] Its reactivity can be modulated by the choice of solvent. A key advantage is that excess Br₂ and the HBr byproduct are relatively easy to quench and remove during the workup procedure.[4][5]
For researchers experiencing issues with selectivity and side-product formation, NBS is generally the recommended starting point.
Q3: What are the primary safety considerations for this synthesis?
-
Brominating Agents: Both NBS and elemental bromine are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Many protocols use chlorinated solvents (e.g., chloroform, carbon tetrachloride) or polar aprotic solvents (e.g., DMF, acetonitrile).[4][5][6] These should be handled with care, avoiding inhalation and skin contact.
-
Reaction Quenching: The workup often involves quenching excess brominating agent with a reducing agent like sodium thiosulfate or sodium sulfite.[4][5] This should be done carefully, as the reaction can be exothermic.
Troubleshooting Guide: Improving Synthesis Yield and Purity
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Q4: My reaction yield is consistently low (<50%). What are the likely causes and how can I address them?
Low yield is a common frustration. The root cause can typically be traced to one of three areas: incomplete reaction, product degradation, or losses during workup and purification.
Causality & Solutions:
-
Incomplete Reaction: The activation barrier of the reaction may not be fully overcome, or the stoichiometry may be imbalanced.
-
Check Reagent Purity: Ensure your starting material, 5-chlorobenzo[b]thiophene, is pure. Impurities can inhibit the reaction. Verify the quality of your brominating agent; NBS can decompose over time.
-
Optimize Stoichiometry: While a 1:1 molar ratio is theoretical, using a slight excess of the brominating agent (e.g., 1.05-1.1 equivalents of NBS) can help drive the reaction to completion. Monitor the reaction by TLC to avoid significant over-bromination.
-
Increase Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., 40-50 °C) can increase the reaction rate. However, be cautious, as higher temperatures can also decrease selectivity and lead to side products.
-
-
Product Degradation: Benzo[b]thiophenes can be sensitive to strongly acidic or oxidative conditions.
-
Control HBr Formation: Electrophilic bromination generates HBr as a byproduct. In some cases, the resulting acidic environment can contribute to side reactions. While typically not a major issue, if degradation is suspected, adding a non-nucleophilic base like pyridine or 2,6-lutidine can be explored, though this may complicate purification.[7]
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed (as monitored by TLC).
-
-
Workup & Purification Losses: The product may be lost during extraction or be difficult to separate from byproducts.
-
Efficient Quenching: Ensure the quenching step is complete by testing with starch-iodide paper to detect any remaining oxidizing agents before extraction.
-
Optimize Purification: See Q7 for detailed purification strategies.
-
Q5: My TLC shows significant starting material even after an extended reaction time. How can I drive the reaction to completion?
This is a classic activation problem. The electrophilicity of the bromine is insufficient to react completely with the substrate.
Causality & Solutions:
-
Solvent Effects: The solvent plays a crucial role in stabilizing the electrophilic species.
-
Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF) or acetonitrile can accelerate the reaction compared to nonpolar solvents like chloroform or CCl₄.[6] DMF, in particular, can form a reactive Vilsmeier-type adduct with the brominating agent, increasing its electrophilicity.
-
Acidic Solvents: Using acetic acid as a solvent can also promote the reaction by protonating the brominating agent, making it more electrophilic.[4]
-
-
Lewis Acid Catalysis: For particularly unreactive systems, adding a catalytic amount of a mild Lewis acid like FeBr₃ or AlBr₃ can polarize the Br-Br or N-Br bond, creating a much more potent electrophile.[4] This should be a last resort, as it significantly increases the risk of side reactions and requires careful optimization.
Q6: I am forming a significant amount of a di-brominated byproduct. How can I improve the selectivity for mono-bromination?
This occurs because the product, this compound, can undergo a second bromination. The key is to control the reaction kinetics to favor the first reaction over the second.
Causality & Solutions:
-
Control Reagent Concentration: A high local concentration of the brominating agent increases the probability of a second bromination event before the starting material is fully consumed.
-
Slow Addition: Add the brominating agent (either a solution of Br₂ or solid NBS) portion-wise or via a syringe pump over an extended period (e.g., 1-2 hours). This keeps the instantaneous concentration low.
-
Precise Stoichiometry: Use no more than 1.05 equivalents of the brominating agent.
-
-
Temperature Control: Lowering the reaction temperature (e.g., 0 °C to room temperature) will slow down both the desired reaction and the undesired second bromination.[5] Since the mono-brominated product is slightly less electron-rich than the starting material, the second bromination often has a higher activation energy, meaning it will be slowed down more significantly by a decrease in temperature.
Q7: My final product is inseparable from the starting material by column chromatography. What alternative purification strategies can I use?
This is a common issue when the polarity of the product and starting material are very similar.[8]
Causality & Solutions:
-
Optimize Chromatography:
-
Solvent System: Use a very nonpolar eluent system (e.g., hexanes or heptane with only 1-2% ethyl acetate or dichloromethane) to maximize the separation.
-
Column Dimensions: A longer, narrower column will provide better resolution than a short, wide one.
-
Alternative Stationary Phases: While silica gel is standard, alumina (basic or neutral) can sometimes offer different selectivity for halogenated aromatic compounds.
-
-
Recrystallization: This can be a highly effective technique if a suitable solvent is found.
-
Solvent Screening: Test a range of solvents (e.g., hexanes, methanol, ethanol, isopropanol, or mixtures thereof). The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures. The impurity should either remain in solution or be insoluble at high temperatures.
-
-
Preparative HPLC: If all else fails and a high-purity sample is essential, preparative reverse-phase HPLC is a powerful, albeit more expensive, option.
Visualizing the Process
Reaction Mechanism and Troubleshooting Workflow
A clear understanding of the reaction pathway and a logical approach to problem-solving are essential for success.
Diagram 1: Electrophilic Bromination Mechanism
Caption: Mechanism of electrophilic bromination at the C3 position.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical decision tree for troubleshooting low reaction yields.
Data Summary Table: Comparison of Reaction Conditions
This table summarizes how key parameters can influence the outcome of the synthesis. Use it as a guide for designing your experiments.
| Parameter | Option 1: NBS in DMF | Option 2: Br₂ in Acetic Acid | Rationale & Expected Outcome |
| Brominating Agent | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) | NBS is often better for selectivity and easier to handle; Br₂ is more reactive but requires more stringent safety precautions.[3][4] |
| Solvent | N,N-Dimethylformamide (DMF) | Acetic Acid | DMF is a polar aprotic solvent that can accelerate the reaction. Acetic acid is a polar protic solvent that can activate the brominating agent.[4] |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp | Lower temperatures generally favor higher selectivity and reduce the formation of di-brominated byproducts. |
| Typical Yield | Good to Excellent (70-90%) | Moderate to Good (60-85%) | Yield is highly dependent on optimization. The NBS/DMF system often provides a cleaner reaction profile, simplifying purification and improving isolated yield. |
| Selectivity | High | Moderate to High | The slow release of bromine from NBS generally leads to better mono-bromination selectivity.[3] |
| Safety Profile | Moderate (Handle NBS with care) | High (Br₂ is highly corrosive and toxic) | The NBS system is generally considered safer for laboratory-scale synthesis. |
Optimized Experimental Protocol
This protocol is a robust starting point, incorporating best practices discussed in the troubleshooting guide.
Materials:
-
5-chlorobenzo[b]thiophene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 5-chlorobenzo[b]thiophene (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the stirred solution in small portions over 30 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC (e.g., using 95:5 Hexanes:Ethyl Acetate as eluent) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing an equal volume of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated aqueous sodium thiosulfate solution (to remove any trace of bromine).
-
Saturated aqueous sodium bicarbonate solution (to remove acidic byproducts).
-
Brine (to aid in phase separation).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a solid.
References
- Smolecule. (2023). Buy this compound | 32969-26-9.
- Yao, C., et al. (2018). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Green Chemistry.
-
Alikhani, Z., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Molecules, 27(8), 2548. Available at: [Link]
- Yoshida, H., et al. (2016). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Organic Chemistry Frontiers.
-
Kesharwani, T., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Pharmaceuticals, 14(11), 1109. Available at: [Link]
-
Gronowitz, S., & Raznikiewicz, T. (1962). 3-bromothiophene. Organic Syntheses, 42, 30. Available at: [Link]
- Various Authors. (2015). What's more suitable for bromination of a heterocycle, bromine itself or N-bromosuccimide? ResearchGate.
- CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene. Google Patents.
-
Organic Chemistry Portal. Synthesis of benzothiophenes. Available at: [Link]
-
Reddit User Discussion. (2019). Trouble with NBS bromination. r/OrganicChemistry. Available at: [Link]
-
Silva, T., et al. (2021). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 26(1), 1. Available at: [Link]
-
De, A., & De, D. (2003). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of the Indian Chemical Society. Available at: [Link]
-
Reddit User Discussion. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? r/chemistry. Available at: [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]
-
Singh, P., et al. (2022). A review on the synthesis and biological relevance of benzo[ b ]thiophene derivatives. ResearchGate. Available at: [Link]
-
Gümüş, M., & Özden, T. (2023). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of the Turkish Chemical Society Section A: Chemistry. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. Available at: [Link]
- EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES. Google Patents.
-
Joule, J.A. (2010). Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. Heterocyclic Chemistry. Available at: [Link]
-
PrepChem. (n.d.). Preparation of 3-bromobenzo[b]thiophene. Available at: [Link]
-
Brophy, G.C., et al. (1970). Substitution reactions of benzo[b]thiophen derivatives. Part I. Bromination and nitration of 2,3-dibromobenzo[b]thiophen and its 5-methyl derivative. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Kumar, D. (2015). Is there any way to purify 3-bromo-5-TIPS thiophene having minor impurity of 2-bromo-5-TIPS thiophene? ResearchGate. Available at: [Link]
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- 6. Substitution reactions of benzo[b]thiophen derivatives. Part I. Bromination and nitration of 2,3-dibromobenzo[b]thiophen and its 5-methyl derivative - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 3-Bromo-5-chlorobenzo[b]thiophene
A Senior Application Scientist's Guide to Column Chromatography
Welcome to the technical support center for the chromatographic purification of 3-Bromo-5-chlorobenzo[b]thiophene. This guide is designed for researchers, medicinal chemists, and process development scientists who require a highly purified version of this critical heterocyclic building block. As a halogenated heterocycle, this compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science.[1][2][3]
However, its synthesis can often yield a crude product contaminated with regioisomers, starting materials, and other byproducts that are structurally similar to the target compound.[4] These impurities can be notoriously difficult to separate due to their similar physicochemical properties.[5] This guide provides a robust framework for tackling these purification challenges using silica gel column chromatography, moving beyond a simple protocol to explain the underlying principles that govern a successful separation.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the setup of the purification process.
Q1: What are the key physicochemical properties I should be aware of for this compound?
A1: Understanding the basic properties of your target molecule is the foundation of any successful purification. This compound is a solid, relatively non-polar organic compound. Key properties are summarized below.
| Property | Value | Source / Rationale |
| Molecular Formula | C₈H₄BrClS | Based on its chemical structure.[1] |
| Molecular Weight | 262.54 g/mol | Calculated from the molecular formula. |
| Appearance | White to light yellow solid | Inferred from similar compounds like 3-(Bromomethyl)-5-chlorobenzo[b]thiophene.[6] |
| Solubility | Soluble in non-polar to moderately polar organic solvents (e.g., Hexane, Dichloromethane, Ethyl Acetate). Immiscible in water. | Based on the properties of similar halogenated thiophenes.[7][8] |
Q2: What is the recommended stationary phase for this purification?
A2: For a compound with the polarity of this compound, standard silica gel (60-120 mesh or 230-400 mesh) is the industry-standard stationary phase.[8] Its acidic surface provides the necessary polarity to interact with the weak polar functionalities of the molecule, allowing for separation from less polar impurities (like residual non-polar starting materials) and more polar impurities (like succinimide, if N-bromosuccinimide was used in the synthesis).[9]
Q3: How do I select the optimal mobile phase (eluent)?
A3: Mobile phase selection is the most critical variable in column chromatography.[10][11] The goal is to find a solvent system where your target compound has a retention factor (Rf) of approximately 0.2-0.4 on a TLC plate.[12] This Rf value provides the best balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly with impurities.
For this non-polar compound, a binary system of a non-polar solvent and a slightly more polar solvent is ideal. Start with the following systems and optimize the ratio based on TLC analysis.
| Solvent System | Starting Ratio (v/v) | Polarity | Notes |
| Hexane / Ethyl Acetate | 99:1 to 95:5 | Low to Moderate | A classic combination offering good selectivity for many organic compounds.[10] |
| Hexane / Dichloromethane (DCM) | 98:2 to 90:10 | Low | Excellent for separating non-polar compounds. Ensure high-purity, stabilizer-free DCM is used.[9] |
Q4: How can I visualize the compound on a TLC plate if it's not strongly UV-active?
A4: While many aromatic compounds are UV-active (visualized by quenching on a fluorescent TLC plate under a 254 nm UV lamp), visualization can sometimes be faint. If you encounter this, two effective methods are:
-
Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing stain that reacts with many organic compounds, appearing as yellow/brown spots on a purple background. It is particularly useful for compounds with double bonds or heteroatoms.
-
Charring with Sulfuric Acid: After developing the TLC plate, spray it with a solution of concentrated sulfuric acid and heat it on a hot plate. This process will carbonize all organic compounds, making them visible as dark spots.[13]
Troubleshooting and Optimization Workflow
Even with careful planning, chromatographic separations can present challenges. This section provides a logical workflow for diagnosing and solving common problems.
Caption: A decision-making workflow for troubleshooting common column chromatography issues.
Q5: The separation between my desired product and an impurity is very poor (ΔRf < 0.1). What should I do?
A5: This is a common issue, especially with regioisomers.[4][5]
-
Causality: The mobile phase is not differentiating enough between the polarities of the two compounds. Both compounds have a very similar affinity for the stationary phase in that specific eluent.
-
Solutions:
-
Optimize the Mobile Phase: A shallower polarity gradient is your most powerful tool. If you are using 5% Ethyl Acetate in Hexane, try reducing it to 2%, 1%, or even 0.5%. This forces the compounds to spend more time interacting with the stationary phase, amplifying small differences in polarity.
-
Change Solvent System: The selectivity of the separation can change dramatically with different solvents. If Hexane/Ethyl Acetate fails, try a Hexane/DCM system. The different intermolecular interactions (dipole-dipole vs. hydrogen bonding) can alter the elution order.
-
Increase Column Dimensions: Use a longer and/or narrower column. This increases the theoretical plates, providing more opportunities for the separation to occur.
-
Q6: My compound appears to be degrading on the column, indicated by streaking and the appearance of new, more polar spots in later fractions. Why is this happening?
A6: Thiophene-containing molecules can sometimes be sensitive to the inherent acidity of standard silica gel.
-
Causality: The Lewis acid sites on the silica surface can potentially catalyze decomposition or rearrangement of sensitive functional groups.
-
Solutions:
-
Deactivate the Silica Gel: This is the most common and effective solution. Prepare your mobile phase with a small amount of triethylamine (Et₃N), typically 0.1% to 1% by volume. The amine base will neutralize the acidic sites on the silica, creating a more inert surface for your compound to travel through.[12]
-
Switch to Alumina: If deactivation is insufficient, consider using a different stationary phase. Neutral or basic alumina can be an excellent alternative for acid-sensitive compounds. You will need to re-optimize your mobile phase system, as Rf values will differ significantly from silica.
-
Detailed Experimental Protocol: Column Chromatography
This protocol provides a self-validating, step-by-step methodology for the purification.
Materials and Reagents:
-
Crude this compound
-
Silica Gel (e.g., 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate or Dichloromethane (HPLC grade)
-
TLC plates (silica gel coated, with F₂₅₄ indicator)
-
Glass chromatography column with stopcock
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes/flasks
-
Rotary evaporator
Step 1: TLC Analysis and Solvent System Optimization
-
Dissolve a small amount of the crude material in a few drops of DCM.
-
Spot the solution onto a TLC plate.
-
Develop the plate in a chamber containing a test solvent system (e.g., 98:2 Hexane:Ethyl Acetate).
-
Visualize the plate under a UV lamp.
-
Adjust the solvent ratio until the desired product spot has an Rf value between 0.2 and 0.4.[12] This is your chosen eluent.
Step 2: Column Preparation (Slurry Packing)
-
Securely clamp the column in a perfectly vertical position. Place a small plug of cotton or glass wool at the bottom.[8]
-
Add a ~1 cm layer of sand over the cotton plug. This creates a flat base and prevents silica from leaking.[12]
-
In a separate beaker, create a slurry of silica gel with your initial, least polar eluent (e.g., 100% Hexane).[14]
-
With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column in one continuous motion.[14]
-
Gently tap the side of the column to dislodge air bubbles and encourage even packing.[12]
-
Once the silica has settled, add another ~1 cm layer of sand on top to protect the silica bed surface from disruption during sample loading.
-
Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.
Caption: Diagram of a properly packed silica gel column.
Step 3: Sample Loading
-
Wet Loading (Recommended for good solubility): Dissolve the crude product in the absolute minimum amount of DCM or your eluent. Using a pipette, carefully apply the solution dropwise to the top layer of sand. Rinse the flask with a tiny amount of eluent and add it to the column to ensure complete transfer.
-
Dry Loading (Recommended for poor solubility or to improve resolution): Dissolve the crude product in a suitable solvent (e.g., DCM). Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. Carefully add this powder to the top sand layer of the prepared column.
Step 4: Elution and Fraction Collection
-
Carefully add your optimized eluent to the top of the column, opening the stopcock to begin the flow.
-
Maintain a constant level of eluent above the silica bed throughout the process.
-
Collect the eluting solvent in sequentially numbered test tubes or flasks.
-
Monitor the progress of the separation by periodically running TLCs on the collected fractions. Spot the crude material, the current fraction, and the previous fraction side-by-side for easy comparison.
Step 5: Post-Purification Analysis
-
Combine the fractions that contain the pure product as determined by TLC.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting solid under high vacuum to remove any residual solvent.
-
Determine the final mass and calculate the yield. Confirm purity using analytical techniques such as ¹H NMR, GC-MS, or HPLC.
References
-
Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. National Center for Biotechnology Information. [Link]
-
3-Bromothiophene. Wikipedia. [Link]
-
3-(Bromomethyl)-5-chlorobenzo[b]thiophene. Acros Pharmatech. [Link]
-
3-bromothiophene. Organic Syntheses Procedure. [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci. [Link]
-
Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. ResearchGate. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
3,5-Dibromo-2-pyrone. Organic Syntheses Procedure. [Link]
-
Is there any way to purify 3-bromo-5-TIPS thiophene having minor impurity of 2-bromo-5-TIPS thiophene? ResearchGate. [Link]
-
TLC-Thin Layer Chromatography. Operachem. [Link]
-
What is a good way to select mobile phase in chromatography? ResearchGate. [Link]
-
Column Chromatography. YouTube. [Link]
-
Thin Layer Chromatography (TLC). University of Alberta. [Link]
-
Preparation of 3-Bromo-1,2,4,5-tetrazine. Helvetica Chimica Acta. [Link]
-
TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
-
Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing. [Link]
Sources
- 1. Buy this compound | 32969-26-9 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Halogenated Heterocycles [sigmaaldrich.com]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-(Bromomethyl)-5-chlorobenzo[b]thiophene | 1198-51-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 7. 3-Bromothiophene - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. One moment, please... [operachem.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Side Reactions in the Bromination of 5-Chlorobenzo[b]thiophene
Welcome to the technical support guide for the selective bromination of 5-chlorobenzo[b]thiophene. This document is designed for researchers, medicinal chemists, and process development scientists who utilize 3-bromo-5-chlorobenzo[b]thiophene as a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1]
The electrophilic bromination of 5-chlorobenzo[b]thiophene is a foundational reaction, yet it presents several challenges that can impact yield, purity, and scalability. The primary goal is the regioselective introduction of a single bromine atom at the C-3 position of the thiophene ring. However, side reactions such as over-bromination and oxidation of the sulfur heteroatom are common pitfalls. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you navigate these challenges and achieve a successful, reproducible outcome.
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses specific issues you may encounter during your experiments.
Question 1: My reaction is producing a significant amount of a dibrominated byproduct. How can I improve the selectivity for monobromination?
Answer: This is the most common side reaction and is typically caused by the monobrominated product being sufficiently activated to react with the remaining brominating agent. The key to preventing this is to carefully control the reaction conditions to favor the initial bromination without promoting a second addition.
-
Causality: The electron-donating nature of the sulfur atom in the benzothiophene ring system makes it highly susceptible to electrophilic attack.[2] After the first bromine is added at the C-3 position, the molecule is still reactive enough to undergo a second bromination, often at the C-2 or another activated position, especially if potent brominating agents or excess reagents are used.
-
Solutions:
-
Stoichiometric Control of the Brominating Agent: Do not use a large excess of the brominating agent. Start with 1.0 to 1.05 equivalents of N-Bromosuccinimide (NBS). This ensures there is just enough reagent for the primary reaction, minimizing the chance for a second reaction.
-
Controlled Reagent Addition: Instead of adding the NBS all at once, add it portion-wise over a period of 30-60 minutes. This maintains a low, steady concentration of the electrophilic bromine species, which significantly favors monobromination.
-
Temperature Management: Initiate the reaction at a low temperature (0 °C) to control the initial exothermic reaction rate. Once the addition of NBS is complete, allow the reaction to slowly warm to room temperature. This provides enough energy to drive the reaction to completion without being so aggressive that it encourages side reactions.
-
Choice of Brominating Agent: Use N-Bromosuccinimide (NBS) instead of molecular bromine (Br₂). NBS is a solid that is easier to handle and provides a slow, controlled release of the bromine electrophile, making it inherently more selective for monobromination in electron-rich systems.[3][4]
-
Question 2: I am observing byproducts that suggest oxidation of the thiophene sulfur. What is causing this and how can I prevent it?
Answer: Oxidation of the sulfur atom to a sulfoxide or sulfone is a potential side reaction, particularly under harsh conditions.[5][6] The lone pairs of electrons on the sulfur atom are susceptible to oxidation, which deactivates the ring and leads to undesired, often difficult-to-remove impurities.
-
Causality: While NBS is primarily a brominating agent, it can act as an oxidant under certain conditions.[7] The presence of strong acids, high temperatures, or extended reaction times can promote the oxidation of the electron-rich sulfur atom.
-
Solutions:
-
Use a Mild and Selective Reagent: NBS is generally mild enough to avoid sulfur oxidation when used correctly. Avoid using harsher brominating systems like Br₂ in the presence of strong oxidizing acids.
-
Maintain Low Temperatures: As with preventing dibromination, keeping the reaction temperature low (starting at 0 °C) is critical. Oxidation pathways often have a higher activation energy than the desired bromination pathway.
-
Control Reaction Time: Monitor the reaction closely using Thin-Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction promptly. Unnecessarily long reaction times increase the likelihood of side reactions, including oxidation.
-
Ensure Anhydrous Conditions: The presence of water can sometimes lead to the formation of hypobromous acid from NBS, which can contribute to unwanted oxidative side reactions. Using anhydrous solvents is recommended.
-
Question 3: The bromination is occurring at an incorrect position on the ring. Why is this happening and how do I ensure C-3 selectivity?
Answer: The electronic properties of the benzo[b]thiophene scaffold strongly direct electrophilic substitution to the C-3 position. Deviation from this regioselectivity is unusual but can occur if the reaction mechanism is altered.
-
Causality: In the electrophilic substitution of benzo[b]thiophene, the attack at C-3 leads to a more stable carbocation intermediate (arenium ion) where the positive charge is effectively delocalized without disrupting the benzene ring's aromaticity.[8][9] The 5-chloro substituent is an ortho-, para- director but is deactivating, making the benzene portion of the molecule less reactive than the thiophene ring.[3] Therefore, C-3 is the kinetically and thermodynamically favored position of attack.
-
Solutions:
-
Confirm the Reaction Mechanism: Ensure you are running a standard electrophilic aromatic substitution. Avoid conditions that could promote a radical mechanism (e.g., UV light, radical initiators like AIBN), as this could lead to different selectivity.[4]
-
Choice of Solvent: Using polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) can enhance the regioselectivity for electrophilic aromatic brominations with NBS.[3][4]
-
Purity of Starting Material: Verify the identity and purity of your 5-chlorobenzo[b]thiophene starting material. The presence of isomeric impurities could lead to a mixture of brominated products.
-
Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent for this transformation? A comparison.
A1: N-Bromosuccinimide (NBS) is overwhelmingly the preferred reagent for this specific transformation due to its selectivity and ease of handling. A direct comparison with molecular bromine (Br₂) highlights its advantages.
| Feature | N-Bromosuccinimide (NBS) | Molecular Bromine (Br₂) |
| Selectivity | High for mono-bromination, especially at the C-3 position.[3] | Lower; prone to over-bromination. Often requires a catalyst (e.g., FeBr₃).[10] |
| Physical State | Crystalline solid, easy to weigh and handle. | Fuming, corrosive, and volatile liquid. Requires a syringe or cannula for transfer. |
| Byproducts | Succinimide, which is often insoluble in nonpolar solvents and can be filtered off. | Hydrobromic acid (HBr), a corrosive gas that must be neutralized. |
| Safety | Irritant. Must be handled with care. | Highly toxic and corrosive. Poses a significant inhalation hazard.[11] |
| Recommendation | Highly Recommended for achieving high yield and purity of the desired product. | Not recommended unless specific conditions require its use. |
Q2: Which solvent is most suitable for this reaction?
A2: The choice of solvent can influence reaction rate and selectivity.
-
Acetonitrile (MeCN): Often the solvent of choice. It is polar and aprotic, effectively solubilizes the starting material and NBS, and promotes a clean electrophilic pathway.[3][12]
-
Chloroform (CHCl₃) or Dichloromethane (DCM): These are also effective solvents. The byproduct, succinimide, is poorly soluble in these solvents, which can sometimes simplify its removal.[13]
-
Dimethylformamide (DMF): A highly polar aprotic solvent that can accelerate the reaction and give high levels of para-selectivity in some aromatic systems.[4] However, it has a high boiling point and can be difficult to remove.
For this specific reaction, acetonitrile provides the best balance of reaction efficiency, selectivity, and ease of workup.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction.
-
Setup: Use a silica gel plate and a non-polar eluent system, such as 95:5 Hexane:Ethyl Acetate.
-
Procedure: Spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) on the plate.
-
Interpretation: The starting 5-chlorobenzo[b]thiophene will be less polar than the product, this compound. You should see the SM spot (higher Rf value) disappear as a new, lower Rf product spot appears. The reaction is complete when the SM spot is no longer visible in the RM lane.
Visualizing the Reaction: Pathways and Pitfalls
The following diagram illustrates the desired reaction pathway to this compound and the potential side reactions that this guide helps to mitigate.
Caption: Reaction scheme for the bromination of 5-chlorobenzo[b]thiophene.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of this compound while minimizing side reactions.
Materials:
-
5-Chlorobenzo[b]thiophene
-
N-Bromosuccinimide (NBS), recrystallized if necessary
-
Anhydrous Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 5-chlorobenzo[b]thiophene (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the solution in small portions over 30 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, cool the mixture back to 0 °C. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine species.
-
Workup:
-
Remove the acetonitrile under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer. Wash it sequentially with saturated aqueous sodium bicarbonate, water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (starting with pure hexane) to afford this compound as a pure solid.
By following these guidelines, you will be well-equipped to perform the bromination of 5-chlorobenzo[b]thiophene with high efficiency and control, consistently producing high-quality material for your research and development needs.
References
-
European Journal of Organic Chemistry. (n.d.). Electrochemical Bromination of Substituted Thiophenes in Batch and Continuous Flow. ResearchGate. Available at: [Link]
-
Molecules. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central. Available at: [Link]
-
MDPI. (2024). Modulation of Properties in[2]Benzothieno[3,2-b][2]benzothiophene Derivatives through Sulfur Oxidation. National Institutes of Health. Available at: [Link]
- Google Patents. (n.d.). EP0729956B1 - Benzothiophene compounds, intermediates, compositions, and methods.
-
Reddit. (2024). Bromination Solvent Alternative?. r/AdvancedOrganic. Available at: [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Available at: [Link]
-
ResearchOnline@JCU. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. Available at: [Link]
-
ResearchGate. (n.d.). A novel method for the bromination of thiophenes. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Available at: [Link]
-
Royal Society of Chemistry. (2023). Dimerization reactions with oxidized brominated thiophenes. New Journal of Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link]
-
University of Toyama. (2023). Relationships between Structures and Reactivities in the Oxidation of Benzothiophene and Dibenzothiophene Derivatives. Available at: [Link]
-
National Institutes of Health. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PubMed Central. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Substitution reactions of benzo[b]thiophen derivatives. Part I. Bromination and nitration of 2,3-dibromobenzo[b]thiophen and its 5-methyl derivative. Available at: [Link]
-
NC State University Libraries. (n.d.). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. Available at: [Link]
-
Chemistry LibreTexts. (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimerization reactions with oxidized brominated thiophenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | TCI AMERICA [tcichemicals.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Optimization of Suzuki Coupling for Substituted Benzothiophenes
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving substituted benzothiophenes. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. Benzothiophenes are privileged structures in numerous pharmaceuticals, but their successful synthesis via Suzuki coupling is often nuanced due to the unique electronic properties and potential for catalyst inhibition by the sulfur heteroatom.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and systematically optimize your reaction conditions for maximal yield and purity.
Quick Start & Initial Troubleshooting
Before diving into exhaustive optimization, let's address the most common failure points. If your reaction has resulted in low yield, no product, or a complex mixture, consult the following decision tree to guide your initial troubleshooting efforts.
Caption: Troubleshooting Decision Tree for Suzuki Coupling of Benzothiophenes.
Frequently Asked Questions (FAQs)
This section addresses specific technical questions our team frequently encounters from researchers in the field.
Section 1: Core Components - Catalyst and Ligand
Q1: My reaction is sluggish or fails completely. I suspect catalyst poisoning from the benzothiophene sulfur. What is happening and how can I fix it?
A: This is the most common issue when working with sulfur-containing heterocycles. The sulfur atom's lone pair of electrons can strongly coordinate to the palladium center, leading to the formation of stable, off-cycle complexes that act as catalyst poisons.[1][2] This effectively removes active catalyst from the reaction, causing it to stall.
Causality & Solution: The key is to use a catalyst system where the rate of the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination) is much faster than the rate of catalyst poisoning.
-
Ligand Choice is Critical: Standard ligands like PPh₃ are often insufficient. You need bulky, electron-rich phosphine ligands (i.e., Buchwald ligands ) or N-heterocyclic carbenes (NHCs).[3][4][5]
-
Buchwald Ligands (e.g., SPhos, XPhos, RuPhos): Their steric bulk promotes the reductive elimination step and discourages the binding of two ligands to the palladium center, which can be a deactivation pathway. Their strong electron-donating ability accelerates the rate-limiting oxidative addition step.[6]
-
N-Heterocyclic Carbenes (NHCs): These form very strong σ-bonds with palladium, creating robust and thermally stable catalysts that are more resistant to deactivation by heteroatoms.[4][5][7]
-
-
Increase Catalyst Loading: As a straightforward, albeit less elegant, solution, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes provide enough active catalyst to drive the reaction to completion despite some level of poisoning.
Q2: Which palladium precursor is best? Pd(PPh₃)₄, Pd(OAc)₂, or a pre-formed catalyst?
A: The choice of precursor influences the activation of the catalyst and can be critical.
-
Pd(PPh₃)₄: While common, it can be suboptimal for challenging substrates. The triphenylphosphine ligands can dissociate and compete with more effective ancillary ligands you add, and their lower electron-donating ability may not be sufficient to overcome catalyst poisoning.
-
Pd(OAc)₂ or Pd₂(dba)₃: These are excellent precursors for use with bulky phosphine or NHC ligands. They are Pd(0) sources (or readily reduced to Pd(0) in situ) and allow the ancillary ligand you've chosen to define the catalyst's properties.
-
Pre-formed Catalysts (e.g., Buchwald or NHC Palladacycles): These are often the most reliable choice. They are air-stable, provide a 1:1 or 2:1 ligand-to-palladium ratio, and ensure the formation of the desired active species. They are particularly effective for challenging couplings.[8]
Section 2: Reaction Parameters - Base and Solvent
Q3: My yield is low and I see significant protodeboronation of my boronic acid. What is the role of the base and which one should I choose?
A: The base plays a crucial role in the Suzuki-Miyaura coupling; it activates the boronic acid for the transmetalation step by forming a more nucleophilic boronate species (-B(OH)₃⁻).[9] However, an inappropriate base can promote side reactions.
Causality & Solution: Protodeboronation (replacement of the -B(OH)₂ group with -H) is often promoted by excess water and a base that is too harsh or has a high concentration of hydroxide ions.
-
Inorganic Bases are Standard:
-
K₃PO₄ and Cs₂CO₃: These are frequently the most effective bases for challenging couplings. They are strong enough to promote boronate formation but are generally less prone to causing hydrolysis than hydroxides. Their good solubility in organic solvents (especially cesium carbonate) is also beneficial.
-
K₂CO₃ or Na₂CO₃: These are milder and can be effective, particularly if your substrate is sensitive. They are a good choice to suppress protodeboronation if you suspect it's a major issue.[2][10][11]
-
-
Avoid Strong Hydroxide Bases (NaOH, KOH): Unless specifically called for in a protocol for very unreactive substrates, these bases can aggressively promote protodeboronation and may degrade sensitive functional groups on your benzothiophene.
Q4: How does the solvent system affect the reaction?
A: The solvent must solubilize the reagents and stabilize the catalytic species. For Suzuki couplings, polar aprotic solvents, often with a small amount of water, are preferred.
-
Dioxane/Water or THF/Water: These are the most common and effective solvent systems. The organic solvent solubilizes the halide and catalyst, while the water helps dissolve the inorganic base and facilitates the formation of the active boronate species.
-
Toluene: A less polar option, often used in anhydrous conditions or with bases like KF. It can be advantageous for preventing hydrolysis-related side reactions.
-
DMF/DMAc: These highly polar solvents can be useful for poorly soluble substrates but can also lead to catalyst deactivation at high temperatures.
-
2-MeTHF: A greener and often superior alternative to THF, it can sometimes provide higher yields.[8]
Section 3: Substrate and Side Reactions
Q5: Does the position of the halide on the benzothiophene ring (C2 vs. C3) matter? What about the electronic nature of substituents?
A: Yes, both factors significantly influence reactivity.
-
Positional Effects: The C2 and C3 positions of benzothiophene have different electronic densities and steric environments. While specific reactivity can be substrate-dependent, generally, C-X bonds at different positions will have different susceptibilities to oxidative addition. Systematic screening is often required when moving from a 2-substituted to a 3-substituted benzothiophene.
-
Electronic Effects: The general principles of cross-coupling reactivity apply:
-
On the Benzothiophene Halide: Electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R) make the C-X bond more electron-deficient and generally accelerate the rate-limiting oxidative addition step, leading to higher reactivity.[9][12]
-
On the Boronic Acid: Electron-donating groups (e.g., -OMe, -Me, -NMe₂) make the aryl group more nucleophilic, which can accelerate the transmetalation step and often leads to higher yields.[13][14][15]
-
Therefore, the most favorable combination is typically an electron-poor benzothiophene halide coupling with an electron-rich arylboronic acid .[9]
Q6: Besides starting material, my main byproduct is the dehalogenated benzothiophene. What causes this?
A: Dehalogenation (replacement of the halide with -H) is a common side reaction. It typically arises from a palladium-hydride (Pd-H) species, which can form from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water. This Pd-H species can then undergo reductive elimination with your benzothiophene substrate to give the undesired byproduct. Electron-deficient and N-heterocyclic halides are particularly susceptible.[4]
Mitigation Strategies:
-
Use rigorously dried and degassed solvents.
-
Employ weaker, non-hydroxide bases (e.g., K₃PO₄ instead of KOH).
-
Consider a different ligand or catalyst system that favors the productive coupling pathway.
Data & Condition Comparison Tables
The following tables summarize common choices for reaction parameters to guide your optimization process.
Table 1: Comparison of Common Ligand Classes for Benzothiophene Coupling
| Ligand Class | Examples | Pros | Cons | Best For... |
| Buchwald Phosphines | SPhos, XPhos, RuPhos | Highly active, bulky, electron-rich. Accelerates oxidative addition and reductive elimination.[3][6] | Air-sensitive, relatively expensive. | Overcoming catalyst poisoning and coupling sterically hindered or electron-rich substrates. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes, SIPr | Form highly stable, thermally robust catalysts. Resistant to poisoning by heteroatoms.[4][5] | Can sometimes be less active at lower temperatures. | High-temperature reactions or with substrates known to be potent catalyst poisons. |
| Triphenylphosphine (PPh₃) | PPh₃ | Inexpensive, air-stable, widely available. | Lower activity, often insufficient for challenging substrates like benzothiophenes. Can lead to catalyst deactivation.[10] | Simple, highly reactive substrates (not generally recommended for benzothiophenes). |
Table 2: Selection Guide for Bases and Solvents
| Base | Recommended Solvent(s) | Strengths | Weaknesses |
| Cs₂CO₃ | Dioxane/H₂O, THF/H₂O, Toluene | High solubility, very effective for difficult couplings.[8] | Expensive, strongly basic. |
| K₃PO₄ | Dioxane/H₂O, THF/H₂O, Toluene | Excellent performance, less expensive than Cs₂CO₃.[14] | Can be hygroscopic. |
| K₂CO₃ | Dioxane/H₂O, DME/H₂O | Milder conditions, can reduce protodeboronation.[10] | May not be strong enough for unreactive halides. |
| KF | Toluene, THF (anhydrous) | Anhydrous conditions, useful for base-labile groups. | Often results in slower reaction rates. |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Initial Reaction Screening
This protocol provides a robust starting point for testing the feasibility of a new Suzuki coupling with a substituted benzothiophene.
Materials:
-
Benzothiophene halide (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v, degassed)
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a stir bar
Procedure:
-
Vessel Preparation: To the reaction vessel, add the benzothiophene halide, arylboronic acid, and base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precursor and the ligand.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Degassing (Crucial Step): Sparge the reaction mixture with a stream of inert gas through a needle below the solvent surface for 10-15 minutes. This removes dissolved oxygen, which can oxidize and deactivate the catalyst.
-
Reaction: Heat the reaction to the desired temperature (a starting point of 80-100 °C is common) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and then with brine to remove the inorganic base and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Workflow for Systematic Reaction Optimization
If the initial screening provides a low yield, a systematic optimization should be performed. The following workflow illustrates the logical progression for refining reaction conditions.
Caption: Systematic Workflow for Optimizing Suzuki Coupling Conditions.
Understanding the Mechanism: The Suzuki-Miyaura Catalytic Cycle
A firm grasp of the catalytic cycle is essential for rational troubleshooting. Most issues can be traced back to a specific, slow, or failing step in this process.
Caption: The Suzuki-Miyaura Catalytic Cycle and the Point of Catalyst Poisoning.
Key Mechanistic Insights for Troubleshooting:
-
Oxidative Addition: This is often the rate-limiting step. It is accelerated by electron-withdrawing groups on the benzothiophene halide and by electron-rich ligands on the palladium catalyst.
-
Transmetalation: This step requires the activation of the boronic acid by a base. If this step is slow, you may see incomplete conversion and recovery of both starting materials.
-
Reductive Elimination: This step forms the desired C-C bond and regenerates the active Pd(0) catalyst. It is often promoted by bulky ligands.
By systematically addressing each component of the reaction—from the quality of your reagents to the choice of catalyst, base, and solvent—you can overcome the inherent challenges of performing Suzuki-Miyaura cross-couplings on substituted benzothiophenes and achieve high yields of your desired products.
References
-
Yu, D. G., Li, B. J., & Shi, Z. J. (2010). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 49(31), 5272-5276. [Link]
-
Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Applied Catalysis A: General, 222(1-2), 1-21. [Link]
-
Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]
-
Wang, D., et al. (2015). Sulfur-Functionalized N-Heterocyclic Carbene Complexes of Pd(II): Syntheses, Structures and Catalytic Activities. Molecules, 20(7), 12862-12874. [Link]
-
Havlicek, J., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... Collection of Czechoslovak Chemical Communications, 66(8), 1269-1290. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Lu, X. Y., et al. (2026). Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. ACS Catalysis. [Link]
-
Herasym, P. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Hiden Analytical. [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
Tang, W., et al. (2011). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega. [Link]
-
Sarkar, S., et al. (2017). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Journal of Heterocyclic Chemistry. [Link]
-
Organic Chemistry Research. (2022). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
Organic Chemistry Portal. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 41(19), 6439-6456. [Link]
-
ResearchGate. (2020). Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]
-
Catalysts. (2024). Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. [Link]
-
Ishiyama, T., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(34), 11786-11793. [Link]
-
Lu, X. Y., et al. (2026). Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. American Chemical Society. [Link]
-
D’Andola, M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 856. [Link]
-
Organ, M. G., et al. (2016). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling. Angewandte Chemie International Edition, 55(33), 9674-9678. [Link]
-
Netherton, M. R., et al. (2001). Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Organic Chemistry Portal. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Sarkar, S., et al. (2017). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. National Institutes of Health. [Link]
-
Cella, R., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Catalysts, 11(12), 1530. [Link]
-
Denmark, S. E., & Smith, R. C. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society, 143(49), 20790-20800. [Link]
-
Kumar, A., et al. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Catalysts, 12(7), 738. [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). YouTube. [Link]
-
Leadbeater, N. E., & Marco, M. (2003). Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. The Journal of Organic Chemistry, 68(14), 5660–5667. [Link]
-
ResearchGate. (n.d.). Effect of substituents on SuzukieMiyaura reactions. [Link]
-
Dreher, S. D., et al. (2016). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Chemical Science, 7(10), 6463-6468. [Link]
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald Ligands [sigmaaldrich.com]
- 4. orgchemres.org [orgchemres.org]
- 5. Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction [mdpi.com]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Sulfur-Functionalized N-Heterocyclic Carbene Complexes of Pd(II): Syntheses, Structures and Catalytic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Sci-Hub. Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology / The Journal of Organic Chemistry, 2003 [sci-hub.box]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Bromo-5-TIPS Thiophene
Welcome to the technical support center for the purification of 3-bromo-5-(triisopropylsilyl)thiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common purification challenges encountered during the synthesis of this important building block.
Introduction
3-bromo-5-TIPS thiophene is a key intermediate in the synthesis of various organic electronic materials and pharmaceuticals. Its purity is paramount for the success of subsequent reactions. However, its synthesis, often involving reactions like the "halogen dance" from 2-bromo-5-TIPS thiophene, can lead to a mixture of regioisomers and other byproducts that are challenging to separate due to their similar physical properties.[1] This guide provides a systematic approach to identifying and removing these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude 3-bromo-5-TIPS thiophene reaction?
A1: The primary impurities depend on the synthetic route.
-
Starting Material (2-bromo-5-TIPS thiophene): Incomplete "halogen dance" reactions are a common issue, leaving residual starting material.[1]
-
Debrominated Thiophene (2-TIPS-thiophene): This can form through reductive dehalogenation.[2][3]
-
Di-brominated Thiophenes: Over-bromination can lead to the formation of di-bromo species.
-
Desilylated Thiophenes (e.g., 3-bromothiophene): The TIPS protecting group can be labile under certain acidic or basic conditions.
-
Solvent and Reagent Residues: Residual solvents (like THF) and reagents (like LDA byproducts) are also common.
Q2: Why is it so difficult to separate 3-bromo-5-TIPS thiophene from its 2-bromo isomer?
A2: The difficulty arises from the very similar physical properties of the two isomers. They have nearly identical boiling points and polarities, resulting in very close, often overlapping, Rf values on a TLC plate.[1] This makes separation by standard column chromatography or distillation extremely challenging.
Q3: My NMR shows a clean product, but my subsequent reaction is failing. What could be the issue?
A3: Even trace amounts of certain impurities, not easily quantifiable by 1H-NMR, can poison catalysts or interfere with subsequent reactions. For example, residual lithium species from an LDA reaction can interfere with palladium-catalyzed cross-coupling reactions. It is crucial to perform a thorough work-up and purification.
Troubleshooting Guide
This section provides a structured approach to tackling common purification problems.
Issue 1: Incomplete Reaction - Presence of Starting 2-bromo-5-TIPS thiophene
This is one of the most frequently encountered problems.[1] Due to the similar properties of the starting material and the product, separation is not straightforward.
Diagnostic:
-
1H-NMR Spectroscopy: Carefully analyze the aromatic region. The signals for the thiophene protons of the 2-bromo and 3-bromo isomers will be distinct.
-
GC-MS: This is a more sensitive technique to quantify the ratio of the two isomers.
Solutions:
-
Option A: Re-subjecting the Mixture to Reaction Conditions: If a significant amount of starting material remains, consider re-running the reaction. Ensure your LDA is freshly prepared or titrated and that the reaction temperature is strictly maintained.
-
Option B: Specialized Chromatography (Proceed with Caution): While standard silica gel chromatography is often ineffective, some success may be achieved with the following modifications:
-
Alumina Column: For very non-polar compounds, alumina (neutral or basic) can sometimes offer different selectivity compared to silica.[1]
-
Reverse-Phase HPLC: Preparative reverse-phase HPLC can separate isomers based on subtle differences in hydrophobicity.[4] This is often a last resort due to cost and scale limitations.
-
-
Option C: Chemical Conversion of the Impurity: If the starting material is the primary impurity, a selective reaction could be employed to alter its polarity, making it easier to separate. For instance, a selective lithiation-quench of the more acidic proton in the 2-bromo isomer could be explored, though this is an advanced and non-trivial approach.
Issue 2: Presence of Debrominated or Desilylated Impurities
These impurities arise from side reactions and can complicate subsequent steps.
Diagnostic:
-
1H-NMR Spectroscopy: Look for the appearance of new signals in the aromatic region corresponding to protons that have replaced the bromine atom or the TIPS group.
-
Mass Spectrometry: The molecular weights of these impurities will be significantly different from the desired product.
Solutions:
-
Standard Column Chromatography: These impurities generally have different polarities from the desired product and can often be separated using silica gel column chromatography.[5][6][7] A non-polar eluent system, such as hexanes or a hexane/ethyl acetate gradient, is typically effective.[5][6]
Caption: Workflow for purification by column chromatography.
-
Aqueous Wash/Extraction: If acidic or basic impurities are present (e.g., from desilylation), an aqueous wash of the organic layer with a mild base (like sodium bicarbonate solution) or a mild acid (like dilute HCl) can help remove them.
Issue 3: Residual Metal Salts or Reagents
These can be detrimental to downstream applications.
Diagnostic:
-
Inorganic Residue: A non-volatile, often colored, residue after evaporation of the solvent.
-
Broadening of NMR Signals: Paramagnetic metal impurities can cause significant broadening of NMR signals.
Solutions:
-
Aqueous Work-up: A thorough aqueous work-up is essential. Washing the organic layer with water, brine, and sometimes a chelating agent solution (like aqueous ammonium chloride) can remove most inorganic salts.
-
Filtration through a Plug of Silica: Passing a solution of the crude product through a short plug of silica gel can effectively remove baseline impurities and some inorganic residues.
Experimental Protocols
Protocol 1: General Column Chromatography for Non-Isomeric Impurities
This protocol is suitable for removing impurities with different polarities from 3-bromo-5-TIPS thiophene.
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in hexane and pour it into the column, allowing it to pack under gravity or with gentle pressure.[8]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or hexane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder (dry loading).[7]
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with pure hexane.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
If necessary, gradually increase the polarity of the eluent by adding a small percentage of ethyl acetate.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
| Parameter | Recommended Value | Notes |
| Stationary Phase | Silica Gel (60-120 mesh) | Standard for most applications. |
| Mobile Phase | 100% Hexane initially | Increase polarity with Ethyl Acetate if needed. |
| Loading Method | Dry Loading | Preferred for better resolution.[7] |
| Monitoring | TLC with UV visualization | Use a non-polar solvent system for development. |
Protocol 2: Aqueous Work-up for Removal of Salts and Acidic/Basic Impurities
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash sequentially with:
-
Water (to remove water-soluble impurities).
-
Saturated aqueous sodium bicarbonate (to neutralize any residual acid).
-
Brine (to facilitate phase separation).
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic solution in vacuo.
Summary and Key Takeaways
The purification of 3-bromo-5-TIPS thiophene requires a careful and systematic approach. The primary challenge is often the removal of the 2-bromo isomer, which may necessitate re-running the reaction or employing advanced separation techniques. For other common impurities, a combination of a thorough aqueous work-up and standard silica gel column chromatography is generally effective. Always characterize the purified material thoroughly by NMR and another analytical technique like GC-MS to ensure the required purity for your subsequent research.
References
-
ResearchGate. (2015). Is there any way to purify 3-bromo-5-TIPS thiophene having minor impurity of 2-bromo-5-TIPS thiophene?[Link]
-
SciSpace. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene.[Link]
-
Kobe University. (2018). Regiocontrolled Halogen Dance of Bromothiophenes and Bromofurans.[Link]
-
Wikipedia. Dehalogenation.[Link]
-
RSC Publishing. (2019). Concise synthesis of 3-alkylthieno[3,2-b]thiophenes; building blocks for organic electronic and optoelectronic materials.[Link]
-
Indian Academy of Sciences. (2020). Mechanistic pathways for halogen dance reactions in bromo-thiophenes.[Link]
-
SIELC Technologies. Separation of Thiophene, 2,3,5-tribromo- on Newcrom R1 HPLC column.[Link]
-
PubMed Central. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit.[Link]
-
NIH. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.[Link]
-
Organic Syntheses. 3-bromothiophene.[Link]
- Google Patents. (2015). Method for producing 3-bromothiophene by reducing 2,3,5-three bromine thiophene by using acid-metal system.
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.[Link]
-
Organic Chemistry Portal. Thiophene synthesis.[Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.[Link]
Sources
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- 2. scispace.com [scispace.com]
- 3. Dehalogenation - Wikipedia [en.wikipedia.org]
- 4. Separation of Thiophene, 2,3,5-tribromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromtech.com [chromtech.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Stabilizing 3-Bromo-5-chlorobenzo[b]thiophene for Long-Term Storage
Welcome to the dedicated technical support guide for 3-Bromo-5-chlorobenzo[b]thiophene. This resource is designed for researchers, scientists, and professionals in drug development who utilize this critical reagent. Our goal is to provide you with the necessary knowledge to ensure its stability and integrity over long-term storage, thereby safeguarding the reproducibility and success of your experiments. This guide is structured to address common concerns and troubleshoot potential issues through a practical, question-and-answer format, grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing this compound?
A1: For long-term stability, this compound should be stored at 2-8°C .[1][2] Storing at refrigerated temperatures significantly slows down potential degradation pathways. Avoid storing at room temperature for extended periods, as this can accelerate degradation. Freezing is generally not necessary and may not offer significant advantages over refrigeration for this compound, provided it is kept dry.
Q2: How sensitive is this compound to light and air?
A2: this compound, as a brominated aromatic compound, is susceptible to photodegradation . Exposure to light, particularly UV radiation, can induce reductive debromination, leading to the formation of impurities.[1] While the thiophene moiety is relatively stable, prolonged exposure to atmospheric oxygen could potentially lead to oxidation of the sulfur atom, especially in the presence of light or other catalysts. Therefore, it is imperative to store the compound in a light-protecting container and minimize its exposure to air.
Q3: What type of container is best for storing this compound?
A3: The ideal container for long-term storage is an amber borosilicate glass vial or bottle with a polytetrafluoroethylene (PTFE)-lined cap . The amber glass protects the compound from light, while the inertness of borosilicate glass and PTFE prevents leaching of contaminants into the material.[3] For highly sensitive applications or very long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is a recommended practice to displace oxygen.[4][5]
Q4: What are the primary signs of degradation to look for?
A4: Visual inspection can offer initial clues. A noticeable change in color from its typical white to off-white or yellowish-orange crystalline powder appearance may indicate degradation. Other signs include a change in texture or the appearance of an unusual odor. However, the absence of these signs does not guarantee purity. The most reliable method to assess stability is through analytical techniques such as HPLC, GC-MS, or ¹H NMR spectroscopy to detect and quantify impurities.
Troubleshooting Guide
This section addresses specific issues you might encounter when using this compound that has been in storage.
Issue 1: Discoloration of the Compound
Q: My this compound has turned yellow/brown during storage. What could be the cause, and is it still usable?
A: Discoloration is a common indicator of chemical degradation.
-
Probable Cause: The most likely culprit is exposure to light, leading to photodegradation. This process can cleave the carbon-bromine bond, initiating radical reactions that form colored impurities. Another possibility is slow oxidation or interaction with trace impurities in the storage container or atmosphere.
-
Recommended Action:
-
Assess Purity: Do not assume the material is unusable. The discoloration might be due to a very small percentage of impurities. Perform a purity analysis using a suitable method like HPLC or GC-MS to quantify the level of degradation. Compare the results with the certificate of analysis of a fresh batch if available.
-
Small-Scale Test Reaction: If the purity is only slightly compromised, and the impurities are not expected to interfere with your specific reaction, you can perform a small-scale test reaction to see if the desired outcome is achieved.
-
Purification: If the impurity level is significant, you may consider recrystallization to purify the compound. A solvent system of hexane/ethyl acetate or similar could be a starting point, but this should be optimized on a small scale first.
-
Preventive Measures for Future Storage: Ensure the compound is stored in an amber glass container, tightly sealed, and in a refrigerator at 2-8°C. For added protection, wrap the container in aluminum foil.
-
Issue 2: Inconsistent or Low Yields in Reactions
Q: I am experiencing lower than expected yields or observing unexpected side products in my reaction using stored this compound. Could the starting material be the problem?
A: Yes, the integrity of your starting material is a critical factor for reaction outcomes.
-
Probable Cause:
-
Formation of Non-reactive Impurities: Degradation may have converted a portion of the this compound into non-reactive species, effectively lowering its molar equivalence in your reaction.
-
Formation of Reactive Impurities: Degradation products could be interfering with your reaction. For instance, a debrominated version of the molecule could compete in a cross-coupling reaction, leading to undesired byproducts. Hydrolysis to a hydroxyl derivative could also introduce a nucleophile that might not be compatible with your reaction conditions.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction results.
Issue 3: Solubility Problems
Q: The stored this compound is not dissolving as expected in the reaction solvent. What could be the issue?
A: This can be indicative of degradation or contamination.
-
Probable Cause:
-
Polymerization: Although less common for this specific molecule under normal storage, some organic compounds can slowly polymerize over time, especially if exposed to initiators like light or trace metals. Polymeric materials would have significantly lower solubility.
-
Formation of Insoluble Byproducts: Degradation could lead to the formation of less soluble compounds. For example, intermolecular reactions could form larger, less soluble molecules.
-
Moisture Contamination: If the compound has absorbed moisture, it can affect its solubility characteristics in non-polar organic solvents.
-
-
Recommended Action:
-
Verify Solvent Purity: Ensure the solvent you are using is anhydrous and of the correct grade.
-
Gentle Heating and Sonication: Try gently warming the mixture or using an ultrasonic bath to aid dissolution. Be cautious with heating to avoid thermal degradation.
-
Purity Analysis: If solubility issues persist, analyze the material for impurities as described previously. An NMR spectrum might reveal the presence of polymeric material (broadened peaks) or unexpected new signals.
-
Filtration: If a small amount of insoluble material is present, you may be able to dissolve the bulk of the compound and filter off the insoluble portion. However, this will alter the concentration of your stock solution, so re-quantification is necessary.
-
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8°C | Minimizes thermal degradation and slows down kinetic processes of decomposition.[1][2] |
| Atmosphere | Inert gas (Argon/Nitrogen) | Prevents oxidation of the thiophene sulfur and hydrolysis from atmospheric moisture.[4][5] |
| Light Exposure | Store in the dark (amber vial) | Prevents photodegradation, a common pathway for brominated aromatics.[1] |
| Purity Check Interval | Every 6-12 months | Recommended for ensuring the integrity of the compound for long-term storage. |
Experimental Protocols
Protocol 1: Routine Purity Assessment by HPLC
This protocol provides a general method for monitoring the purity of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the stored this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with HPLC-grade acetonitrile.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the area percent of the main peak corresponding to this compound.
-
The appearance of new peaks, especially those at different retention times, indicates the presence of impurities.
-
Protocol 2: Repackaging for Long-Term Storage
This protocol is for subdividing a larger batch of the compound into smaller, single-use aliquots.
-
Preparation:
-
Work in a well-ventilated fume hood or a glove box with an inert atmosphere.
-
Have clean, dry amber glass vials with PTFE-lined caps ready.
-
Use clean, dry spatulas and weighing paper.
-
-
Aliquoting:
-
Quickly weigh the desired amount of this compound into each vial.
-
Minimize the time the bulk material is exposed to the atmosphere.
-
-
Inerting and Sealing:
-
If working outside a glove box, gently flush the headspace of each vial with a stream of dry argon or nitrogen for a few seconds.
-
Immediately and tightly seal the vials with the PTFE-lined caps.
-
-
Labeling and Storage:
-
Clearly label each vial with the compound name, date of aliquoting, and quantity.
-
Wrap the vials in paraffin film for an extra seal against moisture.
-
Store the vials at 2-8°C in a dark, designated storage location.
-
Visualizing Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound under improper storage conditions.
Caption: Potential degradation pathways of this compound.
References
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]
-
Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. ACS Publications. [Link]
- This compound Safety D
-
Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. [Link]
-
Dehydrohalogenation. Wikipedia. [Link]
-
Synthesis and thermal decomposition of azidovinylbenzo[b]thiophenes. RSC Publishing. [Link]
-
Synthesis and Thermal Decomposition of Azidovinylbenzo(b)thiophenes. ResearchGate. [Link]
-
Preparation and properties of some 3-acetyl- and 3-formyl-5-halogenobenzo[b]thiophens. Journal of the Chemical Society C: Organic. [Link]
-
Inert Gas Packing (Modified Atmosphere Packing/MAP). GEA. [Link]
-
Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein Journals. [Link]
-
Packaging in an inert, sterile atmosphere. SOL - Irish Oxygen. [Link]
-
Is there any way to purify 3-bromo-5-TIPS thiophene having minor impurity of 2-bromo-5-TIPS thiophene?. ResearchGate. [Link]
-
Modulation of Properties in[1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation. MDPI. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]
-
Reactivity of[1]Benzothieno[3,2-b][1]benzothiophene — Electrophilic and Metalation Reactions. ResearchGate. [Link]
-
Packaging - How to store highly sensitive drugs? Functional coatings. A3P. [Link]
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- 1. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
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- 3. Inert Gas Packing [gea.com]
- 4. Packaging in an inert, sterile atmosphere — SOL [irishoxygen.com]
- 5. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in palladium-catalyzed reactions of benzothiophenes
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving benzothiophene substrates. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot low yields and optimize your synthetic outcomes. This guide is structured in a question-and-answer format to directly address the specific, complex challenges researchers face when working with this important sulfur-containing heterocycle.
Section 1: Foundational Issues & Initial Checks
This section addresses the most common and often overlooked sources of error in palladium catalysis. Before delving into complex mechanistic problems, it is crucial to ensure your foundational techniques are sound.
Q1: My reaction shows low or no conversion of starting materials. What are the first things I should check?
A1: Low or no conversion is a frequent issue, often stemming from the reaction setup rather than the core chemistry. The active Pd(0) catalyst is highly sensitive to its environment. Here’s your initial diagnostic checklist:
-
Atmosphere Integrity: The primary culprit for a dead reaction is often oxygen. The catalytically active Pd(0) species is readily oxidized to inactive Pd(II) in the presence of air. Ensure your reaction vessel was rigorously degassed (using at least three cycles of vacuum/inert gas backfill) and maintained under a positive pressure of a high-purity inert gas (Argon or Nitrogen) throughout the entire experiment.[1]
-
Reagent & Solvent Quality:
-
Solvents: Anhydrous solvents are critical. Water can interfere with many steps of the catalytic cycle, particularly the stability of the base and the transmetalation step in Suzuki couplings. Use freshly distilled or commercially available anhydrous solvents.
-
Base: Many common bases (e.g., K₃PO₄, Cs₂CO₃) are hygroscopic. Use a freshly opened bottle or dry the base thoroughly in an oven before use. For anhydrous couplings with K₃PO₄, a small, controlled amount of water (3-5 equivalents) can sometimes be beneficial, but uncontrolled water is detrimental.[2]
-
Benzothiophene Substrate: Ensure your starting material is pure. Impurities can sometimes act as catalyst poisons.
-
-
Catalyst & Ligand Integrity:
-
Pre-catalyst: Are you using a reliable palladium source? While Pd(OAc)₂ and Pd₂(dba)₃ are common, they require in situ reduction to Pd(0), which can be inefficient.[3] Consider using air-stable pre-catalysts (e.g., Buchwald G3 or G4 palladacycles) which generate the active Pd(0) species more cleanly and efficiently upon heating with the base.[3]
-
Ligands: Phosphine-based ligands are susceptible to oxidation (phosphine oxides), which renders them ineffective. Use ligands from a fresh bottle or store them under an inert atmosphere, preferably in a glovebox.
-
Experimental Protocol: Rigorous Degassing of Reaction Solvents
-
Assemble the reaction flask with a stir bar and seal it with a rubber septum.
-
Attach the flask to a Schlenk line.
-
Evacuate the flask under high vacuum for 5-10 minutes while stirring the solvent.
-
Backfill the flask with high-purity argon or nitrogen.
-
Bubble the inert gas through the solvent via a long needle for 15-30 minutes. For larger volumes, this "sparging" method is highly effective.
-
Alternatively, for smaller volumes, use the "freeze-pump-thaw" method:
-
Freeze the solvent using liquid nitrogen.
-
Evacuate the flask under high vacuum.
-
Close the connection to the vacuum and thaw the solvent.
-
Repeat this cycle three times.
-
Section 2: The Sulfur Problem - Catalyst Poisoning and Deactivation
Benzothiophene's sulfur atom is the root of many unique challenges in palladium catalysis. Its lone pair of electrons can strongly coordinate to the palladium center, leading to catalyst inhibition or irreversible poisoning.
Q2: I suspect the sulfur atom in my benzothiophene is poisoning the catalyst. What does this mean and how can I prevent it?
A2: Catalyst poisoning is the deactivation of a catalyst by strong coordination of a chemical species to its active sites.[4] In this case, the soft sulfur atom of benzothiophene acts as a Lewis base and binds strongly to the soft Lewis acidic palladium center. This coordination can block the sites required for oxidative addition or other key steps in the catalytic cycle, effectively taking the catalyst out of commission.[5][6][7]
Strategies to Mitigate Sulfur Poisoning:
-
Ligand Choice is Critical: The key is to use a ligand that binds to palladium more strongly and effectively than the benzothiophene's sulfur, but not so strongly that it shuts down catalytic activity.
-
Bulky, Electron-Rich Ligands: Use sterically hindered and electron-donating phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs).[2][8] The bulkiness of these ligands creates a "pocket" around the palladium that sterically disfavors the binding of the flat benzothiophene ring, while their strong electron-donating ability promotes the crucial, often rate-limiting, oxidative addition step.
-
Avoid Small, Less Donating Ligands: Simple ligands like triphenylphosphine (PPh₃) are often poor choices for these substrates as they can be more easily displaced by the sulfur atom.
-
-
Increase Catalyst/Ligand Loading: While not ideal from an efficiency standpoint, increasing the catalyst and ligand loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial poisoning by ensuring a sufficient concentration of active catalyst remains.
-
Reaction Temperature: Higher temperatures can sometimes help dissociate the sulfur-palladium bond, freeing up the catalytic site. However, this must be balanced with the potential for thermal decomposition of substrates or catalysts.
Visualization: Catalyst Poisoning by Benzothiophene
Below is a diagram illustrating how the benzothiophene sulfur can occupy the palladium's coordination sphere, preventing the aryl halide from undergoing oxidative addition.
Caption: A systematic workflow for troubleshooting low yields in benzothiophene cross-coupling reactions.
References
-
Zhang, L., et al. (2021). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega. Available at: [Link]
-
Zhang, L., et al. (2023). Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. ACS Omega. Available at: [Link]
-
Rakotoarisoa, H., et al. (2016). Reactivity of benzofuran and benzothiophene in palladium-catalysed direct C2,C3-diarylations. Catalysis Communications. Available at: [Link]
-
Abbiati, G., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of benzothiophenes. Available at: [Link]
-
Han, B., et al. (2016). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. Scientific Reports. Available at: [Link]
-
ResearchGate. Optimization of the Reaction Conditions for C−H Activation. Available at: [Link]
-
Reddit user discussion. (2016). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Available at: [Link]
-
Chen, J., et al. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Advances. Available at: [Link]
-
Reddit user discussion. (2019). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]
-
Karimov, D., et al. (2023). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of Sulfur Chemistry. Available at: [Link]
-
ResearchGate. Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. Available at: [Link]
-
Panda, M., et al. (2018). Heck Reaction—State of the Art. Catalysts. Available at: [Link]
-
Handa, S., et al. (2024). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science. Available at: [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available at: [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Available at: [Link]
-
Daugulis, O., et al. (2011). Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds. Chemical Science. Available at: [Link]
-
Daugulis, O., et al. (2009). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Accounts of Chemical Research. Available at: [Link]
-
ResearchGate. The Optimization of Direct Heteroarylation and Sonogashira Cross-Coupling Reactions as Efficient and Sustainable Synthetic Methods To Access π-Conjugated Materials with Near-Infrared Absorption. Available at: [Link]
-
Li, J., et al. (2020). An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and computation. Organic Chemistry Frontiers. Available at: [Link]
-
Daugulis, O., et al. (2011). Palladium(II)-Catalyzed Synthesis of Dibenzothiophene Derivatives via the Cleavage of Carbon-Sulfur and Carbon-Hydrogen Bonds. Chemical Science. Available at: [Link]
-
Barbier, J., et al. (1990). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions. Available at: [Link]
-
HAL Open Science. Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available at: [Link]
-
Daugulis, O., et al. (2018). Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. Catalyst poisoning. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2021). Buchwald-Hartwig Amination. Available at: [Link]
-
Vantourout, J. C., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis. Available at: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available at: [Link]
-
Diva Portal. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. Available at: [Link]
-
MDPI. (2024). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]
-
Eigenberger, G., et al. (2001). Poisoning and deactivation of palladium catalysts. Applied Catalysis A: General. Available at: [Link]
-
Chemistry LibreTexts. (2021). Heck Reaction. Available at: [Link]
-
MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]
-
ResearchGate. Poisoning and deactivation of palladium catalysts. Available at: [Link]
-
Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling. Available at: [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Available at: [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube. Available at: [Link]
-
Pang, W., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Catalysts. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
Technical Support Center: Scaling Up the Synthesis of 3-Bromo-5-chlorobenzo[b]thiophene for Library Synthesis
Welcome to the technical support center for the synthesis of 3-Bromo-5-chlorobenzo[b]thiophene. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this synthesis for library creation. Here, we will address common challenges, provide detailed troubleshooting advice, and answer frequently asked questions to ensure your success in the laboratory.
I. Overview of Synthetic Strategies
The synthesis of this compound is a critical step for the development of new therapeutics, as this scaffold is a key intermediate in the synthesis of more complex molecules with potential biological activity.[1] The primary routes to this compound involve the bromination of 5-chlorobenzo[b]thiophene or the cyclization of appropriately substituted precursors. For library synthesis, a robust and scalable method is paramount. The most common and reliable method is the direct bromination of 5-chlorobenzo[b]thiophene, typically using N-bromosuccinimide (NBS) as the brominating agent.[1] This method is generally high-yielding and regioselective for the 3-position due to the electronic properties of the benzo[b]thiophene ring system.[2]
Synthetic Workflow Visualization
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Problem 1: Low Yield of the Desired 3-Bromo Product
Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors, from incomplete reactions to product degradation. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature. The bromination of benzo[b]thiophenes can be slower than that of simpler thiophenes.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the initial reaction time, consider extending the reaction duration or slightly increasing the temperature. Be cautious with temperature increases, as this can lead to side products.
-
-
Reagent Decomposition:
-
Cause: N-Bromosuccinimide (NBS) can decompose, especially in the presence of light or impurities.
-
Solution: Use freshly recrystallized NBS for best results. Store NBS in a dark, dry container.
-
-
Side Reactions:
-
Cause: Over-bromination (formation of di-bromo products) can occur, especially with an excess of NBS or at elevated temperatures. The benzene ring can also be brominated under harsh conditions, although this is less common.
-
Solution: Add the NBS portion-wise to maintain a controlled concentration. Use a stoichiometric amount of NBS (1.0-1.1 equivalents). Running the reaction at a lower temperature (e.g., room temperature or slightly below) can also improve selectivity.
-
Problem 2: Difficulty in Product Purification
Q: I am struggling to purify the final product. Column chromatography is not providing a clean separation. What are my options?
A: Purification of halogenated aromatic compounds can be challenging due to similar polarities of the starting material, product, and byproducts.
-
Recrystallization:
-
When to Use: This is often the most effective method for purifying solid products, especially on a larger scale.
-
Solvent Selection: A good recrystallization solvent will dissolve the product well at high temperatures but poorly at low temperatures. Common solvent systems for this type of compound include ethanol, methanol, or a mixture of hexane and ethyl acetate. Experiment with small amounts to find the optimal solvent or solvent pair.
-
-
Column Chromatography Optimization:
-
Cause of Poor Separation: The similar polarity of this compound and any unreacted 5-chlorobenzo[b]thiophene or di-brominated byproducts can make separation difficult.[3]
-
Solution:
-
Solvent System: Use a non-polar solvent system, such as hexane with a very small amount of a slightly more polar solvent like dichloromethane or ethyl acetate. A shallow solvent gradient can improve separation.
-
Stationary Phase: Standard silica gel is usually sufficient. However, for very difficult separations, consider using alumina or a different grade of silica gel.
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can lead to a much sharper separation.
-
-
Problem 3: Formation of Impurities
Q: I am observing significant impurity formation in my reaction. How can I identify and minimize these byproducts?
A: The most common impurities are the starting material, di-brominated products, and potentially regioisomers of bromination.
-
Identifying Impurities:
-
Technique: Use LC-MS to identify the molecular weights of the impurities. This can help you determine if they are over-brominated products or other side-products. Proton NMR can also be very informative for identifying regioisomers.
-
-
Minimizing Impurities:
-
Di-bromination: As mentioned, use a controlled addition of NBS and avoid a large excess.
-
Regioisomers: Bromination at the 2-position is electronically disfavored but can occur.[4] Running the reaction at a lower temperature will enhance the kinetic preference for the 3-position.
-
Succinimide Removal: Succinimide is a byproduct of the reaction with NBS. It is typically removed by an aqueous wash during the work-up. Ensure your work-up includes a wash with water or a dilute base (like sodium bicarbonate solution) to remove any acidic byproducts and succinimide.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the bromination of 5-chlorobenzo[b]thiophene with NBS?
A1: Common solvents include chloroform, acetic acid, or a mixture of the two.[2] Acetonitrile can also be a good choice. The ideal solvent should dissolve the starting material and NBS, and be inert to the reaction conditions. It is advisable to perform small-scale test reactions to determine the optimal solvent for your specific setup.
Q2: Can I use a different brominating agent instead of NBS?
A2: While NBS is the most common and generally preferred reagent for this transformation due to its selectivity and ease of handling, other brominating agents like bromine (Br₂) can be used. However, Br₂ is more hazardous and can lead to more side products if not used carefully. For library synthesis where consistency and safety are key, NBS is recommended.
Q3: How can I confirm the regioselectivity of the bromination?
A3: The primary method for confirming the position of the bromine atom is through Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, ¹H NMR and ¹³C NMR will show characteristic shifts and coupling patterns for the 3-bromo isomer. For unambiguous confirmation, a 2D NMR experiment like HMBC (Heteronuclear Multiple Bond Correlation) can be performed to show correlations between the protons and carbons in the molecule.
Q4: Is this reaction scalable for producing gram to kilogram quantities?
A4: Yes, the bromination of 5-chlorobenzo[b]thiophene with NBS is a scalable reaction. When scaling up, it is important to consider the following:
-
Heat Management: The reaction can be exothermic. Ensure your reactor has adequate cooling and temperature control.
-
Reagent Addition: For larger scale reactions, a controlled, slow addition of NBS (either as a solid or as a solution) is crucial to manage the reaction exotherm and maintain selectivity.
-
Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
Work-up and Purification: Recrystallization is generally a more practical purification method than chromatography for large quantities of product.
Q5: What are the key safety precautions for this synthesis?
A5:
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: The solvents used (e.g., chloroform, acetic acid) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Reaction Monitoring: Be cautious when sampling the reaction mixture.
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
IV. Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions and scale.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 5-Chlorobenzo[b]thiophene | 168.64 | (e.g., 10.0 g) | (e.g., 0.0593 mol) | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | (e.g., 11.0 g) | (e.g., 0.0618 mol) | 1.04 |
| Acetonitrile | 41.05 | (e.g., 200 mL) | - | - |
| Saturated NaHCO₃ solution | - | (e.g., 100 mL) | - | - |
| Brine | - | (e.g., 100 mL) | - | - |
| Anhydrous MgSO₄ | - | (e.g., 10 g) | - | - |
| Ethyl acetate | 88.11 | (for extraction) | - | - |
| Hexane | 86.18 | (for extraction/purification) | - | - |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chlorobenzo[b]thiophene (1.0 eq) in acetonitrile.
-
Reagent Addition: To the stirred solution, add N-bromosuccinimide (1.04 eq) portion-wise over 15-20 minutes at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallization: Recrystallize the crude solid from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield pure this compound as a solid.
-
Column Chromatography (if necessary): If recrystallization does not provide the desired purity, purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
-
Characterization: Confirm the identity and purity of the final product by NMR, MS, and HPLC analysis.
V. References
-
Bagley, M. C., Dwyer, J. E., Molina, M. D. B., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814–6824. [Link]
-
ResearchGate. (2015, December 22). Is there any way to purify 3-bromo-5-TIPS thiophene having minor impurity of 2-bromo-5-TIPS thiophene?[Link]
Sources
Identifying and characterizing byproducts in benzothiophene synthesis
Technical Support Center: Benzothiophene Synthesis
A Guide for Researchers on the Identification, Characterization, and Mitigation of Reaction Byproducts
Welcome to the technical support center for benzothiophene synthesis. As a core scaffold in numerous pharmaceuticals and advanced materials, the clean and efficient synthesis of benzothiophenes is paramount.[1][2] However, the path to pure benzothiophene is often complicated by the formation of subtle and challenging byproducts.
This guide is structured as a series of frequently asked questions (FAQs) drawn from our field experience supporting researchers like you. We will move beyond simple procedural steps to explore the underlying chemical principles that govern byproduct formation and provide you with the expert insights needed to troubleshoot your experiments effectively. Our goal is to empower you to not only identify and eliminate impurities but also to fundamentally understand and control your reaction pathways.
Part 1: Understanding Common Byproducts and Their Origins
This section addresses the most frequently observed impurities and delves into the mechanistic reasons for their formation.
Q1: I'm running an acid-catalyzed cyclization of an α-(arylthio)ketone and my crude NMR shows more than just my desired benzothiophene. What are the most likely isomeric byproducts and why do they form?
Answer: This is a classic challenge in benzothiophene synthesis, particularly in reactions involving intramolecular electrophilic aromatic substitution. The most common byproduct is an undesired regioisomer of your target molecule. The formation of these isomers is a direct consequence of the cyclization step, where the electrophilic attack can occur at different positions on the benzene ring.
The Underlying Chemistry (Causality): The cyclization of an α-(arylthio)ketone, such as α-(3-methoxyphenylthio)-4-methoxyacetophenone, typically proceeds through a thermodynamically controlled reaction.[3] The acid catalyst (e.g., polyphosphoric acid, methanesulfonic acid, or a cation exchange resin) protonates the ketone, which then acts as an electrophile. The electron-rich aryl ring of the thioether performs an intramolecular attack to close the thiophene ring.
The regiochemical outcome—that is, which isomer is formed—is dictated by the directing effects of the substituents on the aryl ring. For example, with a meta-substituted precursor, cyclization can occur at two different ortho positions relative to the sulfur atom, leading to a mixture of isomers.
One isomer may precipitate as it forms, driving the reaction equilibrium toward that product.[3] However, if the activation energies for the formation of both isomers are similar, you will inevitably get a mixture. The ratio of these isomers can be highly dependent on the choice of acid catalyst and solvent. For instance, using a cation exchange resin in toluene has been shown to provide a more favorable isomer ratio compared to polyphosphoric acid.[3]
Q2: My reaction has produced a high-molecular-weight, insoluble material. What could this be, and how can I prevent it?
Answer: The formation of insoluble, often polymeric, material is typically due to intermolecular side reactions competing with the desired intramolecular cyclization. This is especially prevalent under harsh acidic conditions or at elevated temperatures.
The Underlying Chemistry (Causality): Instead of the protonated ketone intermediate reacting intramolecularly, it can act as an electrophile and react with another molecule of the starting material or product. This intermolecular electrophilic aromatic substitution leads to dimers, trimers, and eventually, insoluble polymers.
Mitigation Strategies:
-
Lower the Temperature: Running the cyclization at the lowest effective temperature can significantly favor the intramolecular pathway over the higher activation energy intermolecular route.[3] Yields can often be maintained even at lower temperatures like 70°C compared to reflux.[3]
-
Use High Dilution: By increasing the solvent volume, you decrease the concentration of the starting material, thereby reducing the probability of intermolecular collisions and favoring the intramolecular cyclization.
-
Optimize the Catalyst: Switch to a milder or solid-supported acid catalyst. Polystyrene-based sulfonic acid catalysts (cation exchange resins) can be particularly effective as they can be easily filtered off, and the reaction is often cleaner.[3]
Part 2: A Practical Guide to Identification and Characterization
Once you observe impurities, a systematic approach to identification is critical. This section provides workflows and protocols to characterize unknown byproducts.
Q3: My TLC shows several spots, and I suspect halogenated byproducts from my chlorinated solvent. How can I confirm this and what is the mechanism?
Answer: The presence of halogenated byproducts, such as C3-chlorinated benzothiophenes, is a known issue, especially when using reagents like N-chlorosuccinimide (NCS) or even under certain oxidative conditions with chlorine sources like sodium hypochlorite.[4][5] Confirmation requires a combination of mass spectrometry and NMR.
The Underlying Chemistry (Causality): The mechanism for C3-chlorination involves the formation of a chloronium ion intermediate across the C2-C3 bond of the benzothiophene ring. This is followed by re-aromatization to yield the C3-chlorinated product. The heteroatom (sulfur) plays a key role in enabling the formation of this intermediate.[4] Competing reactions, such as oxidation at a benzylic position, can also occur if susceptible functional groups are present.[4]
Experimental Protocol: GC-MS Analysis for Volatile Byproducts
This protocol is designed to quickly identify volatile impurities, such as residual solvents or low-boiling-point byproducts, in your crude reaction mixture.
Objective: To obtain a mass spectrum for each volatile component in a crude sample.
Materials:
-
Crude reaction mixture
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM) or Diethyl Ether (high purity)
-
GC vials with septa caps
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Take a small aliquot (approx. 10-20 mg) of your crude reaction mixture post-workup.
-
Dissolve the aliquot in 1.5 mL of a volatile solvent like DCM or diethyl ether in a small vial.
-
Add a small amount of anhydrous MgSO₄ to dry the solution, then filter it through a small cotton plug into a clean GC vial.
-
-
Instrument Setup (Typical Parameters):
-
Injector Temperature: 250 °C
-
Column: Standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5-10 minutes.
-
-
MS Detector: Scan range 40-550 m/z.
-
-
Analysis:
-
Inject 1 µL of the prepared sample.
-
Analyze the resulting chromatogram. Each peak corresponds to a different compound.
-
Examine the mass spectrum for each peak. Look for the molecular ion (M⁺). For suspected chlorinated byproducts, look for the characteristic M+2 isotopic pattern (approx. 3:1 ratio for one chlorine atom).
-
Compare the obtained spectra with a database (e.g., NIST) for tentative identification.[6]
-
Data Summary: Key Analytical Signatures for Byproduct Identification
The following table summarizes key features to look for when analyzing your data. This serves as a quick reference guide during characterization.
| Byproduct Class | Key Mass Spec Signature (EI) | Key ¹H NMR Signature (CDCl₃) | Key ¹³C NMR Signature (CDCl₃) |
| Isomeric Product | Same molecular ion (M⁺) as the desired product. | Different chemical shifts and coupling patterns in the aromatic region. | Different chemical shifts for aromatic carbons.[7] |
| Chlorinated Product | M⁺ peak with an M+2 peak at ~33% intensity. | Absence of a proton signal at the site of chlorination. | Downfield shift of the carbon atom bearing the chlorine. |
| Oxidized Product (e.g., Sulfoxide) | M+16 peak relative to the starting material. | Downfield shift of protons adjacent to the S=O group. | Significant downfield shift of carbons adjacent to the sulfur. |
| Dimer/Polymer | M⁺ peak at 2x (or more) the mass of the starting material. | Complex, often broad, signals in the aromatic region. | Multiple overlapping signals, difficult to resolve. |
Part 3: Troubleshooting and Purification Strategies
Effective mitigation and purification are the final steps to obtaining your target compound with high purity.
Q4: My product is contaminated with a persistent, similarly-polar byproduct. Standard column chromatography isn't giving good separation. What are my options?
Answer: This is a common and frustrating scenario, often occurring with isomeric byproducts. When standard silica gel chromatography fails, you need to employ more advanced or alternative purification techniques.
Expert Recommendations:
-
Optimize Column Chromatography:
-
Solvent System: Don't just rely on standard Hexane/Ethyl Acetate. Systematically screen different solvent systems. A move to a Toluene/Hexane or DCM/Methanol system can alter selectivity and improve separation.
-
Adsorbent: If silica is not working, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity. For very non-polar compounds, reverse-phase chromatography (C18 silica) may be an option.
-
-
Recrystallization: This is one of the most powerful techniques for purifying crystalline solids.[8] The key is finding a suitable solvent or solvent pair.
-
The Ideal Solvent: Your desired product should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurity should either be very soluble at all temperatures (stays in the mother liquor) or insoluble (can be filtered off hot).
-
-
Preparative HPLC: While more resource-intensive, preparative High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power than standard column chromatography and can often separate even very similar isomers.[3]
Experimental Protocol: Purification by Recrystallization
Objective: To purify a solid benzothiophene derivative by removing soluble impurities.
Materials:
-
Crude solid product.
-
A range of potential recrystallization solvents (e.g., isopropanol, ethanol, hexane, toluene, water).
-
Erlenmeyer flask, hot plate/stirrer, filter funnel, filter paper.
Procedure:
-
Solvent Screening:
-
Place a small amount (10-20 mg) of your crude solid in several test tubes.
-
Add a small amount (0.5 mL) of a different solvent to each tube.
-
Observe solubility at room temperature. If insoluble, heat the solvent to boiling. If it dissolves, it's a potential candidate.
-
Allow the promising candidates to cool slowly to room temperature and then in an ice bath. The best solvent will be one where crystals form upon cooling. A mixture of a "good" solvent (dissolves the compound well) and a "bad" solvent (compound is insoluble) can also be used.
-
-
Recrystallization:
-
Place the bulk of your crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
If the solution is colored by insoluble impurities, you may perform a hot filtration.
-
Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once crystal formation appears complete, place the flask in an ice bath for 15-30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum. A patent for purifying benzothiophene specifically mentions using an isopropanol/water mixture for recrystallization.[8]
-
References
- Purification method of benzothiophene.
-
C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. National Institutes of Health (NIH). [Link]
- Process for the synthesis of benzothiophenes.
-
A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. RSC Publishing. [Link]
-
N–S bond cleavage of tosyl hydrazones by dual reactive arynes: synthesis of diaryl sulfones, spiro[indazole-3,3′-indolin]-2′-one, and N-phenyl sulfonohydrazides. RSC Publishing. [Link]
-
BENZOTHIOPHENE. YouTube. [Link]
-
Synthesis and screening of new benzothiophene derivatives. Science.gov. [Link]
-
Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization. National Institutes of Health (NIH). [Link]
-
Benzothiophene synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences. [Link]
-
New Path to Benzothiophenes. ChemistryViews. [Link]
-
Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. Taylor & Francis eBooks. [Link]
-
What are the possible starting materials for the synthesis of benzothiophene? ResearchGate. [Link]
-
Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. American Chemical Society. [Link]
-
C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. RSC Publishing. [Link]
-
Synthesis and biological evaluation of novel benzothiophene derivatives. ResearchGate. [Link]
-
Benzothiophene. Wikipedia. [Link]
-
Synthesis, characterization of novel benzothiophene. Preprints.org. [Link]
-
Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Journal of Applicable Chemistry. [Link]
-
Heterocyclic Chemistry: Synthesis and Reactions Of Benzothiophene. YouTube. [Link]
Sources
- 1. New Path to Benzothiophenes - ChemistryViews [chemistryviews.org]
- 2. Benzothiophene - Wikipedia [en.wikipedia.org]
- 3. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 4. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
Technical Support Center: Alternative Purification Methods for Halogenated Heterocyclic Compounds
Welcome to the Technical Support Center for advanced purification strategies tailored to halogenated heterocyclic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these often complex and sensitive molecules. Halogenated heterocycles are ubiquitous in pharmaceuticals and agrochemicals, yet their unique electronic and steric properties can complicate standard purification protocols like silica gel chromatography.[1][2]
This resource moves beyond conventional methods to provide in-depth, field-proven insights into alternative techniques that can enhance purity, improve recovery, and streamline your workflow. We will explore the "why" behind experimental choices, offering troubleshooting guides and FAQs to address the specific hurdles you may face.
The Challenge with Halogenated Heterocycles
Purifying halogenated heterocyclic compounds often presents a unique set of challenges:
-
Reactivity and Instability: The presence of halogens can alter the reactivity of the heterocyclic core, sometimes leading to degradation on acidic stationary phases like silica gel.[3]
-
Similar Polarity of Impurities: Synthetic routes can produce byproducts with very similar polarities to the target compound, such as dehalogenated impurities or isomers, making chromatographic separation difficult.[1][2]
-
Poor Solubility: Complex halogenated heterocycles may exhibit poor solubility in common chromatography or crystallization solvents.
-
Strong Intermolecular Interactions: Halogen bonding and other non-covalent interactions can lead to peak tailing in chromatography or difficulty in achieving optimal crystal lattice formation.[4]
This guide provides solutions to these common problems through a curated collection of alternative methods and expert troubleshooting advice.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a direct, problem-solving resource for issues you might be facing in the lab right now.
Chromatography-Related Issues
Q1: My basic nitrogen-containing halogenated heterocycle is streaking badly on the silica gel column, and I'm getting poor separation. What's happening and how can I fix it?
A1: This is a classic issue caused by the interaction of the basic nitrogen atoms in your heterocycle with the acidic silanol groups on the surface of the silica gel.[5] This strong interaction leads to tailing and poor resolution.
-
Immediate Solution: Use a Basic Modifier. The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[5]
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent. This will neutralize the acidic sites on the silica, preventing strong adsorption of your basic compound.[5]
-
Ammonia in Methanol: A solution of 7N ammonia in methanol can also be used, especially when a more polar mobile phase is required.
-
-
Alternative Stationary Phases. If modifiers don't resolve the issue or are incompatible with your molecule, consider switching your stationary phase.
-
Alumina: Both neutral and basic alumina are excellent alternatives for purifying basic compounds.[5]
-
Reversed-Phase (C18): For polar halogenated heterocycles, reversed-phase chromatography is often a superior choice. The separation is based on hydrophobicity, which avoids the acid-base interaction issue.[5]
-
Q2: My halogenated compound seems to be decomposing on the silica gel column. How can I confirm this and what are my options?
A2: Decomposition on silica is a common problem for sensitive molecules.
-
Diagnosis: 2D TLC Analysis. To confirm decomposition, spot your crude material on a TLC plate. Run the plate in a suitable solvent system. After the first run, turn the plate 90 degrees and re-run it in the same solvent system. If your compound is stable, the spot will simply move to the corner of the plate. If it is decomposing, you will see a diagonal line of new spots, indicating degradation products are forming as the compound spends time on the silica.
-
Solutions:
-
Deactivated Silica Gel: You can reduce the acidity of silica gel by treating it with a base or by using commercially available deactivated silica.
-
Florisil® or Alumina: These are less acidic and can be good alternatives for sensitive compounds.[3]
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the main mobile phase, which is non-polar and aprotic, making it an excellent gentle technique for labile compounds.[6][7]
-
Crystallization-Related Issues
Q3: I'm trying to crystallize my halogenated heterocycle, but it keeps "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point in the solvent, or when the solution is supersaturated with impurities.
-
Causality & Solutions:
-
Cooling Too Quickly: Rapid cooling can cause the solution to become supersaturated too fast for an ordered crystal lattice to form. Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator. Do not place a hot solution directly into an ice bath.[8]
-
Solvent Choice: The solvent may be too "good," meaning your compound is too soluble even at lower temperatures. Solution: Try a co-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy (turbid). Gently heat to clarify and then cool slowly.[9]
-
Inducing Nucleation: Sometimes a solution needs a "push" to start crystallizing.
-
Q4: My crystallization yields are very low, even though I see a lot of product crashing out. What am I doing wrong?
A4: Low recovery is often due to using too much solvent or choosing a solvent in which your compound has significant solubility even when cold.
-
Protocol Optimization:
-
Minimize Hot Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your compound.[5] Every excess drop will keep some of your product in solution upon cooling.
-
Solvent Selection: Test the solubility of your compound in a range of solvents at both room temperature and their boiling points. The ideal solvent will show a large difference in solubility between hot and cold.[8]
-
Cooling: Ensure you are cooling the solution to a sufficiently low temperature (e.g., in an ice bath or freezer, if the solvent allows) to maximize precipitation.
-
Recover from Mother Liquor: After filtering your crystals, you can often recover a second crop by partially evaporating the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure.
-
Alternative Purification Methodologies: Protocols & Workflows
When standard methods fail, these advanced techniques offer powerful solutions for purifying halogenated heterocyclic compounds.
Fluorous Solid-Phase Extraction (F-SPE)
Expertise & Experience: Fluorous-SPE is an elegant technique that leverages the unique partitioning behavior of highly fluorinated molecules.[11] By temporarily attaching a "fluorous ponytail" (a perfluoroalkyl group) to your compound of interest, you can easily separate it from non-fluorinated impurities. This method is exceptionally powerful for complex mixtures and is a cornerstone of "green chemistry" due to the near-complete recovery of tagged reagents.[11]
Workflow Diagram:
Caption: F-SPE workflow for purifying halogenated heterocycles.
Step-by-Step Protocol:
-
Tagging: Synthetically attach a fluorous tag (e.g., a perfluoroalkyl-containing group) to your halogenated heterocycle. This is typically done through a functional group like a hydroxyl or amine.
-
Loading: Dissolve the crude reaction mixture (containing the fluorous-tagged compound and non-fluorous impurities) in a suitable solvent and load it onto a fluorous silica gel cartridge.
-
Fluorophobic Wash: Elute the cartridge with a "fluorophobic" solvent system, such as 80% methanol/water.[12] Non-fluorous organic impurities will wash through, while the fluorous-tagged compound is strongly retained on the stationary phase.[12]
-
Fluorophilic Elution: Switch the eluent to a "fluorophilic" solvent like THF or pure methanol. This will disrupt the fluorous interactions and elute your tagged compound.[12]
-
Detagging: Cleave the fluorous tag from your purified compound using a standard chemical reaction.
-
Final Cleanup: The cleaved tag and any reagents from the detagging step can usually be removed by a simple extraction or filtration, leaving the pure halogenated heterocycle.
Supercritical Fluid Chromatography (SFC)
Expertise & Experience: SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly CO2, as the mobile phase.[6] It is particularly advantageous for purifying halogenated heterocycles because it offers high resolution, fast run times, and uses environmentally friendly solvents.[7][13] The low viscosity and high diffusivity of supercritical CO2 lead to higher efficiency and faster separations compared to HPLC.[7] It is an orthogonal technique to reversed-phase HPLC, often providing different selectivity.[13]
Logical Relationship Diagram:
Caption: Key advantages of SFC for compound purification.
General Protocol for Method Development:
-
Column Selection: Start with a standard silica or diol column for achiral separations. For chiral separations, immobilized polysaccharide-based columns are common.
-
Initial Conditions:
-
Mobile Phase: Supercritical CO2 with methanol as a co-solvent.
-
Gradient: A typical starting gradient would be 5% to 40% methanol over 5-10 minutes.
-
Back Pressure: Maintain a back pressure of ~150 bar.
-
Temperature: Set the column oven to 40 °C.
-
-
Optimization:
-
If the compound elutes too quickly, use a shallower gradient or a lower starting percentage of methanol.
-
If the compound is strongly retained, increase the final percentage of methanol or add a small amount of an additive (e.g., diethylamine for basic compounds) to the co-solvent.
-
-
Scale-up: Once an analytical separation is achieved, the method can be directly scaled to a preparative SFC system for larger quantities.
Advanced Crystallization Techniques
Expertise & Experience: Crystallization is a powerful purification technique that, when optimized, can yield material of exceptionally high purity.[8][14] The key is to create conditions where the formation of a well-ordered crystal lattice of the desired molecule is thermodynamically favored over the inclusion of impurities.[15]
Quantitative Data Summary: Common Crystallization Solvents
| Solvent System | Polarity | Boiling Point (°C) | Common Use Case for Halogenated Heterocycles |
| Ethanol/Water | Polar Protic | 78-100 | Good for moderately polar compounds; solubility is highly tunable by adjusting the water ratio.[16] |
| Hexanes/Ethyl Acetate | Non-polar/Polar Aprotic | 68-77 | Excellent co-solvent system for less polar compounds, allowing fine control over solubility.[16] |
| Dichloromethane/Hexanes | Polar Aprotic/Non-polar | 40-69 | Useful for compounds that are highly soluble in chlorinated solvents but need a non-polar anti-solvent. |
| Toluene | Aromatic | 111 | Good for higher molecular weight, less polar compounds that require higher temperatures to dissolve. |
Experimental Protocol: Two-Solvent (Anti-Solvent) Crystallization
-
Solvent Screening: Identify a "soluble" solvent in which your crude compound dissolves readily and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible.[9]
-
Dissolution: Dissolve the crude material in the minimum amount of the warm "soluble" solvent.
-
Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise to the warm solution until you observe persistent cloudiness (turbidity).
-
Clarification: Add a few drops of the "soluble" solvent back into the mixture until it becomes clear again.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Poking small holes in the cover can allow for slow evaporation, which further encourages crystallization.[9]
-
Isolation: Once crystals have formed, cool the flask in an ice bath to maximize the yield, then collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold anti-solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum.
Frequently Asked Questions (FAQs)
Q1: How do I choose between crystallization and chromatography for my halogenated heterocycle?
A1: The choice depends on several factors. Crystallization is ideal for solid compounds that are thermally stable and when there's a significant difference in solubility between your product and the impurities.[5] It is often more scalable and cost-effective for large quantities. Chromatography is more versatile and is the go-to method for separating mixtures with similar polarities, for purifying oils, or for compounds that are difficult to crystallize.[17]
Q2: My compound is not UV-active. How can I monitor its purification by chromatography?
A2: This is a common challenge. For TLC, you can use staining agents like potassium permanganate or iodine vapor to visualize the spots.[5] For column chromatography, you can use an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). If these are not available, you may need to collect fractions blindly and analyze them by another method, such as NMR or mass spectrometry.
Q3: Can I use reversed-phase chromatography for a very non-polar halogenated heterocycle?
A3: While possible, it can be challenging. Highly non-polar compounds will be very strongly retained on a C18 column, requiring a mobile phase with a high percentage of organic solvent (e.g., acetonitrile or methanol) to elute. This can sometimes lead to poor peak shapes. For very non-polar compounds, normal-phase chromatography (using silica or alumina) or SFC are often better choices.
Q4: What is the best way to remove high-boiling point solvents like DMF or DMSO after purification?
A4: These solvents can be difficult to remove.
-
Aqueous Washes: If your compound is soluble in an organic solvent like ethyl acetate or dichloromethane, you can perform multiple washes with water or brine to extract the DMF or DMSO.[5]
-
Azeotropic Removal: For DMF, adding a solvent like heptane or toluene and repeatedly evaporating the mixture can help remove it azeotropically.[5]
-
Lyophilization (Freeze-Drying): If your compound is stable and non-volatile, lyophilization is an excellent way to remove residual water and other volatile impurities.[5]
References
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Moravek. (n.d.). Understanding Compound Purification Practices. Retrieved from [Link]
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Pharmaceutical Technology. (n.d.). Pharmaceutical Filtration Equipment and Purification Solutions. Retrieved from [Link]
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Desotec. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions. Retrieved from [Link]
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Nguyen, L. T., et al. (2019). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Shimadzu Scientific Instruments. (2022, April 21). Preparative Purification Solutions in Drug Discovery Synthesis [Video]. YouTube. Retrieved from [Link]
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Wikipedia. (n.d.). Fluorous chemistry. Retrieved from [Link]
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Unknown. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
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Lilly-Spain. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
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Unknown. (n.d.). Guide for crystallization. Retrieved from [Link]
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EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]
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Welch, C. J., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Medicinal Chemistry Letters. Retrieved from [Link]
- Google Patents. (n.d.). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
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Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. Retrieved from [Link]
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Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved from [Link]
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Wang, D. J. (2010). Supercritical Fluid Chromatography of Pharmaceutical Alkylating Agents Using Electron Capture Detection. American Pharmaceutical Review. Retrieved from [Link]
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Cournoyer, M. E., & Dare, J. H. (n.d.). The use of alternative solvent purification techniques. American Chemical Society. Retrieved from [Link]
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Zhang, W. (2006). Synthetic applications of fluorous solid-phase extraction (F-SPE). Tetrahedron. Retrieved from [Link]
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ResearchGate. (n.d.). Supercritical fluid chromatography of pharmaceutical alkylating agents using electron capture detection. Retrieved from [Link]
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Novartis. (2021, November 22). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Retrieved from [Link]
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Curran, D. P. (2003). A bird's eye view of fluorous reaction and separation techniques. l'actualité chimique. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE). Retrieved from [Link]
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Szymański, P., et al. (2018). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules. Retrieved from [Link]
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Teledyne ISCO. (2022, February 14). Preparative Supercritical Fluid Chromatography Made Easy [Video]. YouTube. Retrieved from [Link]
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Studer, A., et al. (1997). A fluorous-phase strategy for improving separation efficiency in organic synthesis. Science. Retrieved from [Link]
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ResearchGate. (n.d.). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Retrieved from [Link]
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Tanimura, S., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science. Retrieved from [Link]
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Truong, K.-N., & G. Wilson, P. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Polymer Chemistry. Retrieved from [Link]
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Tecam Group. (2021, May 7). The problem with halogenated compounds emissions and its solution. Retrieved from [Link]
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Bennett, S. (2025, August 25). Heterocycles Halogenated, Hassles Removed. Synthesis Spotlight. Retrieved from [Link]
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ResearchGate. (n.d.). Sulfur Contamination Due to Quenching of Halogenation Reactions with Sodium Thiosulfate: Resolution of Process Problems via Improved Quench Protocols. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Bromo-5-chlorobenzo[b]thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Benzo[b]thiophenes
Benzo[b]thiophene and its derivatives represent a cornerstone in medicinal chemistry and materials science. This heterocyclic scaffold is a key pharmacophore in a range of therapeutic agents, including raloxifene (an anti-cancer drug), sertaconazole (an anti-fungal agent), and zileuton (a lipoxygenase inhibitor).[1] The biological activity and material properties of these compounds are exquisitely sensitive to their substitution patterns. Consequently, unambiguous structural elucidation is paramount in their development.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for determining the precise molecular structure of these compounds in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-Bromo-5-chlorobenzo[b]thiophene, a key intermediate, and compares its spectral features with those of its derivatives. By understanding the influence of various substituents on the NMR spectra, researchers can confidently characterize novel compounds and accelerate the drug discovery process.
Part 1: Spectral Analysis of the Core Scaffold: this compound

¹H NMR Spectral Analysis (Predicted)
The aromatic region of the ¹H NMR spectrum (typically δ 7.0-8.5 ppm) for this compound is expected to show four distinct signals corresponding to H-2, H-4, H-6, and H-7.
-
H-2 (Thiophene Proton): The proton at the C-2 position is on the electron-rich thiophene ring. However, its proximity to the electron-withdrawing bromine atom at C-3 and the sulfur atom will cause it to be deshielded. It is expected to appear as a singlet downfield, likely in the range of δ 7.6-7.8 ppm . The absence of adjacent protons results in a singlet multiplicity.
-
H-4 (Benzene Proton): This proton is ortho to the chlorine at C-5. The combined electron-withdrawing inductive effect of the chlorine and the anisotropic effect of the fused ring system will shift this proton significantly downfield. It should appear as a doublet, coupled to H-6, with a small meta-coupling constant (J ≈ 2 Hz). Its chemical shift is predicted to be around δ 7.8-8.0 ppm .
-
H-7 (Benzene Proton): This proton is ortho to the sulfur-containing ring junction and meta to the chlorine atom. It will be deshielded and is expected to appear as a doublet, coupled to H-6 with a typical ortho-coupling constant (J ≈ 8.5 Hz), likely in the range of δ 7.7-7.9 ppm .
-
H-6 (Benzene Proton): H-6 is flanked by H-7 (ortho) and H-4 (meta). It will experience coupling from both protons, resulting in a doublet of doublets (dd). It is expected to appear the most upfield of the benzene protons, likely around δ 7.3-7.5 ppm .
¹³C NMR Spectral Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum is expected to display eight signals for the eight unique carbon atoms of the benzo[b]thiophene core. Aromatic carbons typically resonate between 110-150 ppm.[2]
-
C-3 (Brominated Carbon): The carbon directly attached to the bromine atom will be significantly shielded due to the "heavy atom effect" and is expected to appear far upfield for an sp² carbon, likely around δ 110-115 ppm . For comparison, the C-3 in 3-bromothiophene appears at δ 110.1 ppm.[3]
-
C-5 (Chlorinated Carbon): The carbon bearing the chlorine atom will be deshielded by the electronegativity of chlorine and is predicted to be in the δ 130-134 ppm range.
-
Quaternary Carbons (C-3a, C-7a): These two carbons at the ring junction are expected to be in the δ 135-142 ppm range. Their signals are typically of lower intensity than protonated carbons.
-
Protonated Carbons (C-2, C-4, C-6, C-7): These carbons will appear in the typical aromatic region of δ 120-130 ppm . The specific shifts are influenced by the electronic effects of the attached halogens. C-2 will likely be around 123-126 ppm, while C-4, C-6, and C-7 will have shifts influenced by their proximity to the chlorine and bromine substituents.
Part 2: Comparative Analysis with 3-Bromo-5-substituted Derivatives
The true power of NMR analysis lies in comparing the spectra of related compounds. By changing the substituent at the C-5 position from a chlorine atom to other functional groups, we can observe predictable shifts in the NMR signals, providing a robust method for structural confirmation. The following table compares the known ¹H NMR data for a similar scaffold, 3-bromo-5-nitro-benzo[b]thiophene, to illustrate these principles.
| Compound | H-2 (ppm) | H-4 (ppm) | H-6 (ppm) | H-7 (ppm) | Rationale for Spectral Changes |
| 3-Bromo-5-chloro-benzo[b]thiophene | ~7.7 (s) | ~7.9 (d) | ~7.4 (dd) | ~7.8 (d) | Baseline spectrum with moderate deshielding from Cl. |
| 3-Bromo-5-nitro-benzo[b]thiophene [4] | 7.9 (s) | 8.7 (d) | 8.2 (dd) | 7.9 (d) | The strongly electron-withdrawing nitro group (-NO₂) causes significant downfield shifts (deshielding) for all nearby protons, especially H-4 and H-6. |
| 3-Bromo-5-acetyl-benzo[b]thiophene | ~7.8 (s) | ~8.4 (d) | ~7.9 (dd) | ~7.8 (d) | The acetyl group is also electron-withdrawing, leading to downfield shifts, though typically less pronounced than the nitro group. H-4 and H-6 are most affected. |
Note: Data for the 5-acetyl derivative is predicted based on established substituent effects.
Causality of Substituent Effects:
-
Electron-Withdrawing Groups (EWGs) like -NO₂ and -COCH₃: These groups pull electron density away from the aromatic ring. This reduction in electron density decreases the shielding experienced by the ring protons, causing their resonance signals to shift to a higher frequency (downfield, higher ppm value). The effect is most pronounced for protons ortho and para to the substituent.
-
Electron-Donating Groups (EDGs) like -OH or -OCH₃: If a derivative with a group like methoxy were analyzed, the opposite effect would be observed. EDGs donate electron density into the ring, increasing the shielding of the ring protons and causing their signals to shift to a lower frequency (upfield, lower ppm value).
Part 3: Experimental Protocol for NMR Analysis
Achieving high-quality, reproducible NMR data requires a standardized and meticulous approach. The protocol described below is a self-validating system for the analysis of benzo[b]thiophene derivatives.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the benzo[b]thiophene derivative.
-
Transfer the solid to a clean, dry standard 5 mm NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds.
-
Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. A clear, homogeneous solution is critical.
-
-
Instrument Setup & Calibration:
-
Insert the sample into the NMR spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer's field frequency onto the deuterium signal of the solvent (e.g., the deuterium signal of CDCl₃ at 7.26 ppm). This step corrects for any magnetic field drift.
-
Shim the magnetic field by adjusting the shim coils. This process homogenizes the magnetic field across the sample volume, which is crucial for achieving sharp, well-resolved peaks. Automated shimming routines are standard on modern spectrometers.
-
-
¹H NMR Data Acquisition:
-
Pulse Sequence: Use a standard single-pulse-acquire sequence (e.g., 'zg30' on Bruker instruments). A 30° pulse angle is a good compromise between signal intensity and acquisition time.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals, typically from -1 to 11 ppm for this class of compounds.
-
Number of Scans: Acquire 16 to 64 scans, depending on the sample concentration. This signal averaging improves the signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds between scans to allow for adequate nuclear relaxation, ensuring accurate signal integration.
-
-
¹³C NMR Data Acquisition:
-
Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments). This technique collapses carbon-proton couplings, resulting in a simplified spectrum with a single peak for each unique carbon atom.
-
Spectral Width: Set a wide spectral width, typically from 0 to 220 ppm, to ensure all carbon signals are captured.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope (1.1%), significantly more scans are required. Typically, 1024 to 4096 scans are necessary to obtain a good spectrum.
-
Relaxation Delay (d1): A 2-second relaxation delay is generally sufficient.
-
-
Data Processing and Analysis:
-
Apply Fourier Transformation to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
For ¹H spectra, integrate the area under each signal. The relative integral values correspond to the ratio of protons responsible for each signal.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities to assign each signal to a specific proton or carbon in the molecule.
-
Part 4: Visualization of the NMR Workflow
The logical process from sample handling to final structural determination can be visualized as a clear workflow.
Caption: Workflow for NMR data acquisition and analysis.
References
-
Campaigne, E., & Dinner, A. (1970). Benzo(b)thiophene derivatives. XVI. The sulfur isosteres of melatonin, bufotenine, 5-hydroxytryptophan, and related structures. Journal of Medicinal Chemistry, 13(6), 1205–1208. [Link]
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Chapman, N. B., Clarke, K., & Saraf, S. D. (1967). Pharmacologically active benzo[b]thiophen derivatives. Part III. 2-Substituted compounds. Journal of the Chemical Society C: Organic, 731. [Link]
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Gualtieri, F. (2021). Hetero-Type Benzannulation Leading to Substituted Benzothio-Phenes. Molecules, 26(22), 7008. [Link]
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Martin-Smith, M., Sneader, W. E., Brown, I., & Reid, S. T. (1967). Benzo[b]thiophen derivatives. Part VI. The syntheses of 3-(2-amino-ethyl)-5-hydroxybenzo[b]thiophen and related compounds. Journal of the Chemical Society C: Organic, 1899. [Link]
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Wiley-VCH. (2007). Supporting Information. Wiley Online Library. [Link]
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Various Authors. (n.d.). Supplementary Information. Various Journals. [Link]
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Martin-Smith, M., & Reid, S. T. (1967). Benzo[b]thiophen derivatives. Part V. The syntheses of 3-(2-amino-ethyl)-6-hydroxybenzo[b]thiophen and related compounds. Journal of the Chemical Society C: Organic, 1897. [Link]
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De la Mare, P. B. D., & Ridd, J. H. (1967). Substituent effects on 1H and 13C NMR chemical shifts in titanocene benzoates. Journal of the Chemical Society, Perkin Transactions 2, (12), 2253-2258. [Link]
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SpectraBase. (n.d.). Benzo(b)thiophene. SpectraBase. [Link]
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SpectraBase. (n.d.). Benzo[B]thiophene-3-ethanol, 2-thiophenecarboxylate. SpectraBase. [Link]
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Castillo, R. R., et al. (2024). Computational NMR Study of Benzothienoquinoline Heterohelicenes. Molecules, 29(14), 3329. [Link]
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Chen, S., et al. (2015). Substitution effect on photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes. RSC Advances, 5(88), 71927-71934. [Link]
-
Zhang, S., et al. (2015). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 54(2), 118-125. [Link]
-
Maggini, M., et al. (2010). 13 C NMR Assignments of Benzo[b] Thiophene Ethyl Acetate Derivatives. Bulletin des Sociétés Chimiques Belges, 91(5), 415-419. [Link]
-
Barrows, S. E. (2022). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]
-
The proton magnetic resonance spectra of some benzo[b]thiophen derivatives. (1967). Journal of the Chemical Society C: Organic, 2431. [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). ResearchGate. [Link]
-
LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. LibreTexts. [Link]
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A Comparative In-Depth Analysis of 3-Chloro- and 3-Bromobenzo[b]thiophene in Antimicrobial Applications
In the ever-evolving landscape of antimicrobial research, the benzo[b]thiophene scaffold has emerged as a privileged structure, lauded for its versatile biological activities.[1][2][3] Its derivatives are integral to a range of therapeutics, and strategic modifications to this core can significantly enhance their pharmacological profiles.[1][3][4] This guide presents a comparative study of two key halogenated derivatives: 3-chlorobenzo[b]thiophene and 3-bromobenzo[b]thiophene. We will delve into their synthesis, comparative antimicrobial efficacy supported by experimental data, and the underlying structure-activity relationships that govern their biological function. This analysis is intended to provide researchers, scientists, and drug development professionals with a robust framework for their own investigations into novel antimicrobial agents.
The Strategic Importance of Halogenation at the C3-Position
The introduction of a halogen atom at the third position of the benzo[b]thiophene ring is a critical and deliberate synthetic strategy. This modification profoundly influences the molecule's electronic distribution, lipophilicity, and steric profile, all of which are pivotal for its interaction with microbial targets. The electronegativity and atomic radius of the halogen can modulate the compound's ability to form halogen bonds, penetrate cell membranes, and bind to active sites within pathogenic microorganisms. Our focus on chlorine and bromine allows for a direct comparison of two halogens with distinct, yet related, physicochemical properties, providing valuable insights into their impact on antimicrobial potency.
Synthesis of 3-Halogenated Benzo[b]thiophenes
The successful evaluation of these compounds necessitates reliable and reproducible synthetic routes. Below are established protocols for the synthesis of 3-chloro- and 3-bromobenzo[b]thiophene, which serve as the foundational materials for further derivatization and biological testing.
Protocol 1: Synthesis of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride from Cinnamic Acid
This method provides a direct route to a key intermediate for creating a variety of 3-chloro-substituted benzo[b]thiophene analogs. The reaction of cinnamic acid with thionyl chloride and pyridine is a well-established procedure for this transformation.[5][6]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the desired cinnamic acid derivative (1 equivalent) with an excess of thionyl chloride (2-3 equivalents).
-
Addition of Pyridine: Carefully add pyridine (1 equivalent) to the mixture. The addition is exothermic and should be done cautiously.
-
Reflux: Heat the reaction mixture to 100°C and maintain it at reflux for approximately 3 hours.[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction to cool to room temperature. The excess thionyl chloride is removed under reduced pressure.
-
Isolation: The resulting oily residue is dissolved in a suitable organic solvent, such as dichloromethane, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the 3-chlorobenzo[b]thiophene-2-carbonyl chloride.
An improved and scalable version of this procedure involves the use of 4-dimethylaminopyridine (DMAP) in place of pyridine, which has been shown to give higher yields.[8]
Protocol 2: Synthesis of 3-Bromobenzo[b]thiophene via Bromination of Benzo[b]thiophene
Direct bromination of the parent benzo[b]thiophene is an effective method for producing the 3-bromo derivative.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve benzo[b]thiophene (1 equivalent) in a suitable solvent system, such as a mixture of chloroform and acetic acid, in a round-bottom flask.[9]
-
Brominating Agent: Cool the solution to 0°C in an ice bath. Add N-bromosuccinimide (NBS) (1.25 equivalents) portion-wise over a period of 4 hours.[9]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 48 hours.[9] Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with chloroform and wash successively with a saturated solution of sodium thiosulfate, sodium carbonate, and brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, eluting with hexane, to afford pure 3-bromobenzo[b]thiophene.[9]
Comparative Antimicrobial Activity
A pivotal study by Masih et al. provides a direct comparison of the antimicrobial activities of 3-chloro- and 3-bromobenzo[b]thiophene derivatives.[10][11][12][13] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative compounds against a panel of Gram-positive bacteria and the yeast Candida albicans. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound/Derivative | Test Organism | MIC (µg/mL) of 3-Chloro Derivative | MIC (µg/mL) of 3-Bromo Derivative |
| 2-(1-hydroxycyclohexyl)benzo[b]thiophene | Bacillus cereus | 16 | 16 |
| Staphylococcus aureus | 16 | 16 | |
| Enterococcus faecalis | 16 | 16 | |
| Candida albicans | 16 | 16 | |
| 2-(2-hydroxypropan-2-yl)benzo[b]thiophene | Bacillus cereus | 32 | 32 |
| Staphylococcus aureus | 32 | 32 | |
| Enterococcus faecalis | 64 | 64 | |
| Candida albicans | 32 | 32 |
Data sourced from "Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents".[10][11][12][13]
Discussion of Structure-Activity Relationships
The data reveals that both 3-chloro and 3-bromo substitutions on the benzo[b]thiophene scaffold confer significant antimicrobial and antifungal activity, particularly against Gram-positive bacteria and C. albicans.[14] Interestingly, for the derivatives tested, the antimicrobial potency was largely comparable between the chloro and bromo analogs, with both exhibiting identical MIC values in many cases.[10] This suggests that for these particular derivatives, the difference in the halogen at the C3 position does not dramatically alter the overall efficacy.
However, subtle differences have been noted in some instances, with certain chloro-substituted compounds showing slightly enhanced activity against specific strains compared to their bromo counterparts.[14] This underscores the nuanced role of the halogen in the mechanism of action. The antimicrobial effect of halogenated compounds can be attributed to their ability to form halogen bonds and other non-covalent interactions with biological targets, as well as their influence on the overall lipophilicity of the molecule, which affects membrane permeability.[15]
It is also crucial to note that the substituent at the 2-position plays a significant role in the observed activity. The presence of a hydroxyl group in the side chain appears to be a key determinant for the antimicrobial properties of these 3-halobenzo[b]thiophenes.[10]
Experimental Workflow for Antimicrobial Susceptibility Testing
To ensure the reproducibility and validity of the antimicrobial data, standardized protocols must be followed. The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[10]
Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.
Conclusion and Future Directions
This comparative guide demonstrates that both 3-chlorobenzo[b]thiophene and 3-bromobenzo[b]thiophene are valuable scaffolds for the development of novel antimicrobial agents. The choice between a chloro or bromo substituent may depend on the specific microbial target and the desired pharmacokinetic properties of the final compound. Further research should focus on elucidating the precise molecular mechanisms of action of these compounds and exploring a wider range of substituents at the 2-position to optimize their antimicrobial potency and spectrum of activity. The synthesis and screening of a broader library of these halogenated derivatives will undoubtedly contribute to the ongoing battle against antimicrobial resistance.
References
-
Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1033. [Link]
-
Wright, W. B., Jr., & Brabander, H. J. (1971). The preparation of 3‐chlorobenzo[b] thiophene derivatives from cinnamie acids. Journal of Heterocyclic Chemistry, 8(5), 711–714. [Link]
-
Wright, W. B., Jr., & Brabander, H. J. (1971). The preparation of 3‐chlorobenzo[b] thiophene derivatives from cinnamie acids. Journal of Heterocyclic Chemistry, 8(5), 711–714. [Link]
- EP0731800A1 - Improved process for the synthesis of 3-chlorobenzo[b]thiophene-2-carbonyl chlorides.
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An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]
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Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1033. [Link]
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Dhanya, T. M., et al. (2022). A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(2), 113-132. [Link]
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Synthesis of heterocycles from 3-chlorobenzo[b]thiophene-2-carbonyl chloride. (2024). Journal of Chemical Sciences, 136(3), 1-15. [Link]
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Masih, P. J., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Pharmaceuticals, 15(1), 39. [Link]
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WO/2023/004964 METHOD FOR SYNTHESIZING 3-BROMOMETHYL-7-CHLOROBENZO[B]THIOPHENE. WIPO Patentscope. [Link]
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Synthesis and antimicrobial activities of benzothiophene derivatives. (2025). ResearchGate. [Link]
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Masih, P. J., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. ResearchGate. [Link]
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Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). MDPI. [Link]
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Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. (2023). Pharmacological Reviews, 75(6), 1149-1185. [Link]
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The effect of halogenation on the antimicrobial activity, antibiofilm activity, cytotoxicity and proteolytic stability of the antimicrobial peptide Jelleine-I. (2022). ResearchGate. [Link]
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Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014). International Journal of Pharmaceutical Sciences and Research, 5(9), 3766-3773. [Link]
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A Senior Application Scientist's Guide to Validating Suzuki Coupling Products via Mass Spectrometry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its widespread application in the pharmaceutical and materials science industries necessitates robust and unequivocal methods for structural validation.[2][3] Among the arsenal of analytical techniques, mass spectrometry (MS) offers unparalleled sensitivity and specificity for confirming the identity of the desired biaryl product and identifying potential byproducts.[4] This guide provides a comprehensive comparison of mass spectrometry techniques and a detailed workflow for the structural validation of Suzuki coupling products, grounded in field-proven insights and experimental data.
Choosing the Right Tool: A Comparison of Ionization Techniques for Suzuki Coupling Analysis
The first critical decision in analyzing a Suzuki coupling reaction mixture by mass spectrometry is the choice of ionization source. The most common techniques for small molecule analysis are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[5] The choice between them is dictated by the polarity and thermal stability of the analytes of interest, which in a Suzuki reaction include the starting materials (aryl halides and boronic acids/esters), the biaryl product, and various byproducts.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and ionizable compounds.[5][6] It works by creating a fine spray of charged droplets from a liquid sample, and as the solvent evaporates, ions are transferred into the gas phase.[5] For a Suzuki coupling mixture, ESI is particularly effective for starting materials or products containing polar functional groups (e.g., -OH, -COOH, -NH2) that can be readily protonated or deprotonated.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar to nonpolar, and more volatile compounds that are thermally stable.[5][7] In APCI, the sample is vaporized in a heated nebulizer, and ionization is initiated by a corona discharge.[7] This makes it an excellent choice for many Suzuki coupling products which are often nonpolar biaryl systems.[6]
Here is a comparative summary to guide your choice:
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale for Suzuki Coupling Analysis |
| Analyte Polarity | High to moderate polarity; must be ionizable in solution.[5] | Low to moderate polarity; does not need to be pre-ionized.[5][6] | Suzuki products are often nonpolar biaryls, favoring APCI. However, polar functionalized starting materials or products are better suited for ESI. |
| Thermal Stability | Ideal for thermally labile compounds as it is a room temperature process.[7] | Requires thermal stability as the sample is vaporized at high temperatures.[7] | Most Suzuki coupling products and starting materials are thermally stable, making APCI a viable option. |
| Matrix Effects | More susceptible to ion suppression from salts and non-volatile components.[7] | Generally less prone to matrix effects from salts.[7] | Crude reaction mixtures contain salts from the base used (e.g., K3PO4, Na2CO3), making APCI potentially more robust for direct analysis. |
| Typical Adducts | [M+H]+, [M+Na]+, [M+K]+, [M+NH4]+ | Primarily [M+H]+ | The presence of various salts in the reaction mixture can lead to multiple adducts in ESI, complicating spectral interpretation. |
| Best For | Polar starting materials/products, catalysts with charged ligands. | Nonpolar biaryl products, less polar starting materials. | A dual-source instrument capable of both ESI and APCI provides the most flexibility for comprehensive reaction mixture analysis.[8] |
The Mass Spectrometer's View of a Suzuki Coupling Reaction
A typical Suzuki coupling reaction mixture is a heterogeneous collection of species. A successful mass spectrometry analysis will be able to distinguish the desired product from unreacted starting materials and common byproducts.
Expected Ions
-
Starting Materials:
-
Aryl Halides (Ar-X): Depending on the polarity, these may be observed as [M+H]+ in ESI or APCI. For aryl bromides and chlorides, the characteristic isotopic pattern of the halogen (e.g., 79Br/81Br in a ~1:1 ratio) is a key identifier.[4]
-
Boronic Acids/Esters (Ar'-B(OR)2): These can be more challenging to ionize directly. They may be observed as adducts or, in some cases, as dehydration products.
-
-
Product (Ar-Ar'): The desired biaryl product will typically be observed as a protonated molecule [M+H]+. High-resolution mass spectrometry (HRMS) is invaluable here, as it can provide an accurate mass measurement to confirm the elemental composition.
Common Byproducts and Their Mass Spectral Signatures
-
Homocoupling Products (Ar-Ar or Ar'-Ar'): These byproducts arise from the coupling of two identical starting material molecules.[9][10] They will appear as ions with molecular weights corresponding to the dimer of the aryl halide or the boronic acid starting material. For example, if your aryl halide is bromobenzene (MW 157.01) and your boronic acid is phenylboronic acid (MW 121.93), the homocoupling products would be biphenyl (from the boronic acid, MW 154.21) and potentially a halogenated biphenyl.
-
Protodeboronation Products (Ar'-H): This side reaction involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of an arene.[11] This byproduct will have a molecular weight corresponding to the aromatic core of the boronic acid starting material. For instance, if using phenylboronic acid, the protodeboronation product would be benzene.
Experimental Protocol: From Reaction Mixture to Mass Spectrum
The following protocol outlines a general procedure for the preparation and analysis of a Suzuki coupling reaction mixture using LC-MS.
Sample Preparation
-
Quenching the Reaction: At your desired time point, withdraw a small aliquot (e.g., 10-20 µL) of the reaction mixture. Immediately quench it by diluting into a larger volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol. This stops the reaction and prepares the sample for analysis.
-
Dilution: The initial dilution should be significant (e.g., 1:100 or 1:1000) to avoid saturating the detector and to minimize matrix effects. The optimal dilution factor will depend on the concentration of your reaction and the sensitivity of your mass spectrometer.
-
Filtration/Centrifugation: To remove particulate matter and precipitated salts that could clog the LC system, either centrifuge the diluted sample at high speed (e.g., 13,000 rpm for 5 minutes) and transfer the supernatant to an LC vial, or filter it through a 0.22 µm syringe filter.[12]
-
Solvent Compatibility: Ensure the final sample solvent is compatible with the initial mobile phase of your LC method to ensure good peak shape. Acetonitrile and methanol are common choices.[13]
LC-MS Analysis
-
Chromatography: A reverse-phase C18 column is typically a good starting point for separating the components of a Suzuki coupling mixture. A gradient elution from a high aqueous mobile phase (e.g., water with 0.1% formic acid) to a high organic mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid) will effectively separate compounds based on polarity.
-
Mass Spectrometry:
-
Ionization Mode: As discussed, choose ESI or APCI based on the expected properties of your product. If unsure, running the sample in both modes can be beneficial.
-
Polarity: Positive ion mode is generally preferred for Suzuki coupling components as they can be readily protonated.
-
Mass Range: Set a mass range that encompasses all expected starting materials, products, and byproducts.
-
Data Acquisition: Acquire data in full scan mode to get a complete picture of the ions present in the sample. If available, use a high-resolution mass spectrometer to obtain accurate mass data.
-
Caption: Workflow for preparing and analyzing Suzuki coupling reaction samples by LC-MS.
Interpreting the Data: A Guided Analysis
Once the data is acquired, the next step is interpretation. The goal is to confidently identify the peak corresponding to your desired product and assess the reaction's cleanliness.
Identifying the Molecular Ion
The molecular ion (M+•) or, more commonly in ESI and APCI, the pseudo-molecular ion ([M+H]+), is the most critical piece of information as it provides the molecular weight of the compound.[14][15]
-
Highest m/z: The molecular ion peak is typically the highest mass-to-charge ratio peak in the spectrum (excluding isotope peaks).
-
Isotope Pattern: The presence of characteristic isotope patterns can confirm the presence of certain elements. For example, the M+2 peak for a compound with one bromine atom will be nearly equal in intensity to the M peak. For chlorine, the M+2 peak will be about one-third the intensity of the M peak.[14]
-
High-Resolution Data: If you have high-resolution data, you can calculate the elemental composition from the accurate mass. This is a powerful tool for confirming the identity of your product, as the exact mass is unique to a specific molecular formula.
Analyzing Fragmentation Patterns
While ESI and APCI are soft ionization techniques, some in-source fragmentation can occur, providing valuable structural information.[12] For biaryl compounds, fragmentation often involves cleavage of the bond between the two aromatic rings or loss of substituents from the rings.[16][17] The stability of the resulting fragment ions will dictate the intensity of their corresponding peaks in the mass spectrum.[18]
Caption: Logical workflow for the interpretation of mass spectral data from a Suzuki coupling reaction.
Troubleshooting Common Issues
-
Poor Ionization: If you do not see your expected product, it may not be ionizing efficiently. If you used ESI for a nonpolar compound, try APCI, and vice-versa. Also, consider adjusting the mobile phase pH to promote protonation.
-
Complex Spectra: The presence of multiple adducts ([M+H]+, [M+Na]+, [M+K]+) in ESI can make spectra confusing. This is common when using sodium or potassium bases. Reducing the salt concentration in the sample or using APCI can help.
-
Unexpected Peaks: Carefully analyze the m/z values of unexpected peaks. They may correspond to the byproducts discussed earlier or other side reactions. Accurate mass data is extremely helpful in these situations.
Conclusion
Mass spectrometry is an indispensable tool for the modern synthetic chemist, providing rapid and definitive structural validation of Suzuki coupling products. By understanding the principles of different ionization techniques, implementing a robust sample preparation and analysis workflow, and applying a logical approach to data interpretation, researchers can confidently confirm the success of their reactions and gain valuable insights into the reaction's efficiency and byproduct profile. High-resolution mass spectrometry, in particular, offers an exceptional level of confidence in structural assignment through accurate mass measurements.
References
- Ahmed, S. M., et al. "Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry." Journal of Chinese Mass Spectrometry Society, 2013.
- Cooks, R. G., et al. "Figure 3. Mass spectra for the Suzuki cross-coupling reaction between...
- Ghosh, M., et al. "Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls." Chemistry Central Journal, 2009.
- Advion, Inc. "SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface.
- Burr, J. G., et al. "THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES." The Journal of Physical Chemistry, 1968.
- AxisPharm. "Electrospray and APCI Mass Analysis."
- Agilent Technologies. "ESI vs APCI.
- Biotage.
- Ghosh, M., et al. "Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls.
- Chiu, S.-H., et al. "Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source." Analytical Chemistry, 2015.
- Lerrick, R. I., et al. "Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry." ChemPlusChem, 2022.
- Lee, H. R., et al. "Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters." International Journal of Analytical Chemistry, 2015.
- Wikipedia.
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- Vaddypally, S., et al. "Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction." Organometallics, 2018.
- Sridharan, V., et al. "The mass spectral fragmentation of substituted m-terphenyl and biarylderivatives." Journal of Chemical and Pharmaceutical Research, 2011.
- Fey, N., et al. "Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave." Chemical Science, 2019.
- Wikipedia.
- da Costa, M. A., et al. "Pd-catalyzed Suzuki cross-Coupling reaction of bromostilbene: insights on the nature of the boron Species." Journal of the Brazilian Chemical Society, 2007.
- Scribd. "Suzuki Cross-Coupling Reaction Overview."
- Chemistry For Everyone. "How Do You Prepare A Sample For LC-MS Analysis?" YouTube, 2023.
- De La Mora, G.
- LibreTexts. "12.2: Interpreting Mass Spectra."
- BenchChem. "Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling."
- NROChemistry. "Suzuki Coupling: Mechanism & Examples."
- LibreTexts. "12.2: Interpreting Mass Spectra."
- Degg, T., et al. "A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology." Spectroscopy Europe, 2018.
- Wolfe, J. P., et al. "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 1999.
- YouTube. "Suzuki Coupling I Common Byproducts in Suzuki Coupling." 2022.
- Chemistry Stack Exchange. "What are the byproducts in a Suzuki reaction?"
- Reddit. "Question About Suzuki Coupling Reaction Byproducts (Homocoupling)."
- Sigma-Aldrich. "Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit."
- ResearchGate.
- YouTube. "Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem." 2021.
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A Comparative Guide to the Synthesis of 3-Halobenzo[b]thiophenes: An In-Depth Technical Analysis for Research and Development
The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities. Among these, 3-halobenzo[b]thiophenes are particularly valuable as versatile synthetic intermediates, enabling the introduction of diverse functionalities at a key position of the heterocyclic core. This guide provides a comprehensive comparison of the primary synthetic routes to 3-halobenzo[b]thiophenes, offering an objective analysis of their performance, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: The Strategic Importance of the 3-Halo Substituent
The halogen atom at the 3-position of the benzo[b]thiophene ring serves as a powerful synthetic handle. Its presence facilitates a myriad of cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the construction of complex molecular architectures. This strategic functionalization is pivotal in the development of novel therapeutics and advanced organic materials. The choice of synthetic route to these key intermediates is therefore a critical decision, dictated by factors such as desired scale, substrate scope, regioselectivity, and overall efficiency.
Core Synthetic Strategies: A Comparative Overview
Two principal strategies dominate the landscape of 3-halobenzo[b]thiophene synthesis: direct electrophilic halogenation of a pre-formed benzo[b]thiophene core and electrophilic cyclization of 2-alkynylthioanisole precursors. Each approach presents a unique set of advantages and limitations, which are critically evaluated in the following sections.
Direct Electrophilic Halogenation of Benzo[b]thiophene
Direct halogenation is often the most straightforward approach, involving the reaction of benzo[b]thiophene with an electrophilic halogen source. The inherent electronic properties of the benzo[b]thiophene ring system direct this substitution preferentially to the electron-rich 3-position.
Mechanism of Direct Halogenation:
The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The π-electrons of the thiophene ring attack the electrophilic halogen, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Subsequent deprotonation by a base regenerates the aromaticity, yielding the 3-halobenzo[b]thiophene.
Caption: General mechanism of direct electrophilic halogenation of benzo[b]thiophene.
Comparative Performance of Halogenating Agents:
A variety of reagents can be employed for direct halogenation, with their reactivity and selectivity being key considerations.
| Halogen | Reagent(s) | Typical Conditions | Yield (%) | Remarks |
| Cl | N-Chlorosuccinimide (NCS) | Acetonitrile, heat | Variable (30-65%) | Can lead to side products, including oxidation.[1] |
| Sodium Hypochlorite (NaOCl·5H₂O) | aq. Acetonitrile, 65-75 °C | 30-65% | A newer method, but can also result in oxidation.[1] | |
| Br | Bromine (Br₂) | CCl₄, 15°C to RT | ~77% | Classical method, but bromine is hazardous. |
| N-Bromosuccinimide (NBS) | Acetonitrile, 0°C to RT | Up to 99% | Mild, selective, and high-yielding.[2] | |
| I | Iodine (I₂) / Oxidant | Various | Moderate to Good | Often requires an oxidizing agent to generate the electrophilic iodine species. |
Advantages:
-
Atom Economy: This is a direct functionalization of the parent heterocycle.
-
Simplicity: The procedures are often straightforward and require readily available reagents.
Disadvantages:
-
Regioselectivity with Substituted Benzo[b]thiophenes: While generally selective for the 3-position, substitution patterns on the benzene ring can influence the regiochemical outcome.
-
Potential for Over-halogenation: The formation of di- and poly-halogenated byproducts can occur, complicating purification.
-
Harsh Reagents: Some classical methods employ hazardous reagents like elemental bromine.
Electrophilic Cyclization of 2-Alkynylthioanisoles
A more modern and highly versatile approach involves the intramolecular cyclization of a 2-alkynylthioanisole precursor, induced by an electrophilic halogen source. This method allows for the simultaneous formation of the benzo[b]thiophene core and the introduction of the 3-halo substituent in a single, regioselective step.[3]
Mechanism of Electrophilic Cyclization:
The reaction is initiated by the attack of the alkyne on the electrophilic halogen, forming a cyclic halonium ion intermediate. The tethered sulfur atom then acts as an internal nucleophile, attacking the intermediate to forge the thiophene ring and yield the 3-halobenzo[b]thiophene.
Caption: General mechanism of electrophilic cyclization of 2-alkynylthioanisoles.
Comparative Performance of Halogenating Systems:
This method offers a broad scope of halogenating agents, including environmentally benign options.
| Halogen | Reagent(s) | Typical Conditions | Yield (%) | Remarks |
| Cl | NaCl / CuSO₄·5H₂O | Ethanol, reflux | 77-90% | "Green" and efficient method.[3] |
| Br | NaBr / CuSO₄·5H₂O | Ethanol, reflux | 85-92% | High-yielding and environmentally friendly.[3] |
| NBS | Acetonitrile or CH₂Cl₂ | High | A common and effective reagent.[3] | |
| I | NaI / CuSO₄·5H₂O | Ethanol, reflux | High | Green and effective for iodination.[3] |
| I₂ | Various solvents | High | A widely used method.[3] |
Advantages:
-
High Regioselectivity: The halogen is exclusively introduced at the 3-position.
-
Substrate Scope: Tolerates a wide range of substituents on both the alkyne and the aromatic ring.
-
"Green" Alternatives: The use of sodium halides with a copper catalyst in ethanol offers an environmentally friendly option.[3]
-
Access to 2,3-Disubstituted Derivatives: The starting 2-alkynylthioanisole can be readily modified, providing access to a diverse library of 2,3-disubstituted 3-halobenzo[b]thiophenes.
Disadvantages:
-
Multi-step Synthesis of Precursors: The 2-alkynylthioanisole starting materials require a separate synthetic sequence, typically involving a Sonogashira coupling.[3]
Synthesis of 3-Fluorobenzo[b]thiophenes: A Unique Challenge
The synthesis of 3-fluorobenzo[b]thiophenes presents a significant challenge, as direct electrophilic fluorination is often difficult and the electrophilic cyclization approach has been reported to be unsuccessful.[3] A classical, yet viable, alternative is the Balz-Schiemann reaction . This method involves the diazotization of a 3-aminobenzo[b]thiophene precursor to form a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the desired 3-fluorobenzo[b]thiophene. While effective, this multi-step process can involve hazardous intermediates and high temperatures.
Experimental Protocols
Protocol 1: Direct Bromination of 2-Methylbenzo[b]thiophene using NBS
This protocol provides a highly efficient and regioselective method for the synthesis of 3-bromo-2-methylbenzo[b]thiophene.[2]
Materials:
-
2-Methylbenzo[b]thiophene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
In a round-bottom flask, dissolve 2-methylbenzo[b]thiophene (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add N-bromosuccinimide (1.03 eq) to the cooled solution.
-
Remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane) to afford 3-bromo-2-methylbenzo[b]thiophene.
Expected Yield: ~99%[2]
Sources
- 1. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 3-Bromo vs. 3-Iodo Benzothiophenes in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the reactivity of 3-bromo- and 3-iodobenzothiophenes in palladium-catalyzed cross-coupling reactions. By examining the underlying mechanistic principles and presenting supporting experimental data, we aim to equip researchers with the knowledge to make informed decisions in the synthesis of complex, medicinally relevant molecules.
The benzothiophene scaffold is a privileged heterocycle in drug discovery, appearing in a range of approved pharmaceuticals such as the antidepressant duloxetine and the osteoporosis drug raloxifene. The functionalization of this core, particularly at the C3 position, is crucial for modulating biological activity. Palladium-catalyzed cross-coupling reactions are the premier tool for this purpose, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity.
A critical choice in any cross-coupling strategy is the selection of the halide on the electrophilic partner. This decision directly impacts reaction kinetics, catalyst selection, and overall process efficiency. Below, we dissect the key differences between 3-bromo- and 3-iodobenzothiophenes to guide your synthetic planning.
The Decisive Step: Oxidative Addition and Bond Dissociation Energy
The general catalytic cycle for most palladium-catalyzed cross-coupling reactions begins with the oxidative addition of the organohalide (Ar-X) to the active Pd(0) catalyst. This step, which involves the cleavage of the carbon-halogen bond, is often the rate-determining step of the entire cycle.
The efficiency of oxidative addition is inversely correlated with the bond dissociation energy (BDE) of the C-X bond. A weaker bond is easier to break, leading to a faster reaction. The BDEs for C-X bonds on an aromatic ring follow the trend: C-Br > C-I.
| Bond | Bond Dissociation Energy (kcal/mol) |
| C-Br | ~81 |
| C-I | ~65 |
This fundamental difference in bond strength is the primary reason 3-iodobenzothiophene is generally more reactive than its 3-bromo counterpart . The significantly weaker carbon-iodine bond allows for faster oxidative addition to the Pd(0) catalyst, often enabling reactions to proceed under milder conditions, with lower catalyst loadings, and in shorter timeframes.
General catalytic cycle for cross-coupling.
Comparative Reactivity in Key Cross-Coupling Reactions
The enhanced reactivity of 3-iodobenzothiophene is not merely theoretical; it is consistently observed across a spectrum of palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most widely used cross-coupling reaction.[1] The relative reactivity of halides in Suzuki couplings follows the established trend: I > OTf > Br >> Cl.[2]
When comparing 3-bromo- and 3-iodobenzothiophenes, the iodo-substrate consistently provides higher yields in shorter reaction times and often at lower temperatures.[3] While modern, highly active palladium catalysts and specialized ligands can facilitate the coupling of less reactive bromides, the use of 3-iodobenzothiophene often allows for the use of simpler, less expensive catalyst systems like Pd(PPh₃)₄.[4][5]
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Iodobenzothiophene | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | DMF/H₂O | 100 | 2 | >95[3] |
| 3-Bromobenzothiophene | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/MeOH | 90 | 12-24 | ~80-90[4][6] |
Note: Yields are representative and can vary based on the specific boronic acid and reaction scale.
Stille Coupling
The Stille reaction couples an organohalide with an organotin reagent. It is known for its tolerance of a wide variety of functional groups, making it valuable in complex molecule synthesis.[7][8] Similar to the Suzuki reaction, the oxidative addition step is crucial, and thus 3-iodobenzothiophene is the more reactive partner. The Stille reaction can often be driven to completion with both bromo and iodo substrates, but the iodo compound will typically react faster and under milder conditions.[9]
Heck Reaction
The Mizoroki-Heck reaction forms a C-C bond between an organohalide and an alkene.[10] The reaction is highly sensitive to the nature of the halide. Aryl iodides are significantly more reactive than aryl bromides, allowing the reaction to proceed under milder conditions, often without the need for specialized, bulky phosphine ligands that are required to activate C-Br bonds.[11][12] Using 3-iodobenzothiophene can therefore simplify catalyst selection and improve reaction efficiency.
Buchwald-Hartwig Amination
This reaction is a cornerstone for the synthesis of arylamines, forming a C-N bond between an aryl halide and an amine.[13] While modern catalyst systems with specialized ligands have made the amination of aryl bromides routine, aryl iodides remain more reactive.[14] This increased reactivity can be advantageous when coupling sterically hindered amines or less nucleophilic amine partners, where the slower oxidative addition of a bromide might become a limiting factor.
Practical Considerations: Beyond Reactivity
While reactivity is a primary concern, other factors must be weighed when choosing between 3-bromo- and 3-iodobenzothiophene.
-
Availability and Cost: 3-Bromobenzothiophene is generally more commercially available and less expensive than 3-iodobenzothiophene. For large-scale synthesis, the cost of the starting material can be a significant driver in process development.
-
Stability: Iodoarenes can be more sensitive to light and decomposition than their bromo counterparts. While 3-iodobenzothiophene is a relatively stable compound, storage and handling considerations are more critical, especially over long periods.
-
Subsequent Functionalization: If a synthetic route requires sequential cross-couplings at different positions, the differential reactivity of halides can be exploited. A molecule containing both a bromine and an iodine atom can often be selectively functionalized at the iodo-position first, using milder conditions that leave the C-Br bond intact.[15]
Decision workflow for halide selection.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodobenzothiophene
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of 3-iodobenzothiophene with an arylboronic acid.
Materials:
-
3-Iodobenzothiophene (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v) or DMF and Water (4:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon source
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodobenzothiophene, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed solvent mixture (dioxane/water or DMF/water).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-6 hours.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer. Wash the organic layer with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure 3-arylbenzothiophene product.
Conclusion
For cross-coupling reactions at the C3 position of the benzothiophene core, 3-iodobenzothiophene is the more reactive substrate compared to 3-bromobenzothiophene. This is a direct consequence of its lower C-I bond dissociation energy, which facilitates the rate-determining oxidative addition step. This enhanced reactivity translates into faster reactions, milder conditions, and often, the ability to use simpler and less expensive palladium catalysts.
However, the choice is not always straightforward. For large-scale syntheses where cost is paramount, or in routes where the superior stability of the bromide is beneficial, 3-bromobenzothiophene remains an excellent and widely used choice, especially with the advent of modern, highly active catalyst systems. A thorough evaluation of the specific reaction, project budget, and overall synthetic strategy is essential for making the optimal decision.
References
- Silva, F. C., et al. (2007). Di(hetero)arylamines were prepared in moderate to high yields by Buchwald–Hartwig C–N coupling. Tetrahedron.
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
- Mąkosza, M., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules.
- Kashani, S. K., et al. (n.d.).
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Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
- Espinet, P., & Echavarren, A. M. (2016). THE STILLE REACTION, 38 YEARS LATER.
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]
-
PubMed Central. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
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University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. Retrieved from [Link]
-
SciELO Brasil. (2010). Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and Functionalization of 3-Bromo-2-(2-chlorovinyl)benzothiophenes as Molecular Tools. Retrieved from [Link]
-
University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Stille vs. Suzuki – Cross-Coupling for the Functionalization of Diazocines. Retrieved from [Link]
-
PubMed Central. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Retrieved from [Link]
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A Senior Application Scientist's Guide to In-Silico ADME Properties of 3-Halobenzo[b]thiophene Derivatives
Introduction
In the landscape of modern drug discovery, the benzo[b]thiophene scaffold stands out as a "privileged" structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The versatility of this heterocyclic system allows for extensive chemical modification to fine-tune its pharmacological profile. Among these modifications, halogenation at the 3-position is a key strategy employed by medicinal chemists. The introduction of a halogen atom can profoundly alter a molecule's physicochemical properties, influencing everything from target binding affinity to metabolic stability.[1]
However, promising biological activity in-vitro does not guarantee success in-vivo. A significant number of drug candidates fail during clinical development due to poor pharmacokinetic profiles—specifically, unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2] To mitigate this high attrition rate and reduce the substantial costs associated with drug development, the pharmaceutical industry has increasingly shifted towards early-stage ADME profiling. In-silico (computational) ADME prediction has become an indispensable tool in this paradigm, offering a rapid, cost-effective alternative to experimental testing for triaging large numbers of virtual compounds before committing to their synthesis.[2]
This guide provides a comparative analysis of the in-silico ADME properties of 3-halobenzo[b]thiophene derivatives. We will explore the foundational computational methodologies, compare the predicted pharmacokinetic profiles of various chloro- and bromo-substituted analogues reported in recent literature, and discuss the causal relationship between halogen substitution and ADME outcomes. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to optimize this important class of molecules.
Methodologies in In-Silico ADME Prediction: A Causal Framework
The prediction of a molecule's journey through the human body is a complex multifactorial problem. In-silico tools simplify this by modeling distinct ADME-related events and physicochemical properties. These models are typically built using large datasets of experimentally verified compounds to establish Quantitative Structure-Activity Relationships (QSAR) or to train machine learning algorithms.[3][4]
Key Predictive Models and Parameters:
-
Drug-Likeness Rules: These are qualitative filters used for rapid screening. The most famous is Lipinski's Rule of Five, which assesses the probability of a compound being orally bioavailable based on simple physicochemical properties: molecular weight (MW) ≤ 500 Da, octanol-water partition coefficient (logP) ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.[5] Violations of these rules suggest potential issues with absorption or permeation.
-
Physicochemical Properties:
-
Lipophilicity (logP): The octanol-water partition coefficient is a critical determinant of a drug's solubility, permeability across biological membranes, and binding to plasma proteins. Halogenation generally increases lipophilicity.[6]
-
Aqueous Solubility (logS): Adequate solubility is crucial for absorption from the gastrointestinal tract. Poor solubility is a major hurdle in drug development.
-
Topological Polar Surface Area (TPSA): TPSA is the sum of the surfaces of polar atoms in a molecule. It correlates well with passive molecular transport through membranes and is a good predictor of intestinal absorption and blood-brain barrier (BBB) penetration.[7]
-
-
Pharmacokinetic Properties:
-
Gastrointestinal (GI) Absorption: Models predict the extent to which a compound will be absorbed from the gut into the bloodstream. High GI absorption is a prerequisite for most orally administered drugs.
-
Blood-Brain Barrier (BBB) Penetration: This predicts a compound's ability to cross the highly selective barrier protecting the central nervous system. This is a desired property for CNS-acting drugs but a liability for peripherally acting agents.
-
Cytochrome P450 (CYP) Inhibition: The CYP enzyme family is central to drug metabolism. In-silico models can predict if a compound is likely to inhibit major isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which can lead to drug-drug interactions.
-
P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux pump that actively transports substances out of cells. Being a P-gp substrate can reduce absorption and BBB penetration.
-
The workflow for in-silico ADME assessment allows for the early filtering of compounds with predicted liabilities, enabling a more focused allocation of synthetic and biological testing resources.
Caption: In-Silico ADME Prediction Workflow in Drug Discovery.
Comparative Analysis of 3-Halobenzo[b]thiophene Derivatives
The choice of halogen at the 3-position is a critical decision in the design of benzo[b]thiophene derivatives. The properties of halogens—electronegativity, size, and polarizability—directly influence the molecule's overall physicochemical profile and its interactions with biological systems.[8]
-
Fluorine: Due to its small size and high electronegativity, fluorine can improve metabolic stability by blocking sites of oxidation. It often has a modest effect on lipophilicity compared to heavier halogens.
-
Chlorine: Chlorine offers a balance of size and lipophilicity, often enhancing membrane permeability. Replacing a hydrogen with a chlorine atom can increase the permeability coefficient by a factor of approximately two.[6]
-
Bromine & Iodine: These larger, more polarizable halogens significantly increase lipophilicity. They are also capable of forming strong halogen bonds, which can be exploited to enhance binding affinity to a target protein but may also impact interactions with ADME-related proteins like plasma transporters.[9]
The following table summarizes in-silico ADME data for representative 3-chloro and 3-bromo-benzo[b]thiophene derivatives collated from recent studies. This allows for a direct comparison of how the halogen and other substituents modulate the predicted ADME profile.
| Compound ID / Reference | Halogen (at C3) | MW ( g/mol ) | logP (Consensus) | TPSA (Ų) | GI Absorption | BBB Permeant | Lipinski Violations | CYP Inhibitor (Predicted) |
| 3-Chlorobenzo[b]thiophene-2-carbonyl derivatives | ||||||||
| MFA1[10] | Cl | 315.77 | 3.59 | 49.83 | High | Yes | 0 | Yes (CYP1A2, 2C9, 3A4) |
| MFA2[10] | Cl | 329.80 | 3.96 | 49.83 | High | Yes | 0 | Yes (CYP1A2, 2C9, 3A4) |
| MFA3[10] | Cl | 329.80 | 3.96 | 49.83 | High | Yes | 0 | Yes (CYP1A2, 2C9, 3A4) |
| MFA4[10] | Cl | 343.82 | 4.33 | 49.83 | High | Yes | 0 | Yes (CYP1A2, 2C9, 3A4) |
| MFA5[10] | Cl | 379.86 | 4.60 | 59.06 | High | Yes | 0 | Yes (CYP1A2, 2C9, 3A4) |
| MFA8[10] | Cl | 407.91 | 5.34 | 59.06 | High | No | 1 (logP > 5) | Yes (CYP1A2, 2C9, 3A4) |
| Tamoxifen (Reference)[10] | - | 371.51 | 5.96 | 23.47 | High | Yes | 1 (logP > 5) | Yes (CYP2C9, 2D6) |
| 3-Halobenzo[b]thiophene derivatives (Antimicrobial) | ||||||||
| Compound 25 | Cl | 266.77 | 3.32 | 20.23 | High | Yes | 0 | No (CYP1A2, 2C19, 2C9, 2D6, 3A4) |
| Compound 26 | Br | 311.22 | 3.50 | 20.23 | High | Yes | 0 | No (CYP1A2, 2C19, 2C9, 2D6, 3A4) |
Data sourced from studies by Al-Masum et al. and another on antimicrobial agents, which used SwissADME for predictions.[10]
Analysis of Comparative Data:
From the compiled data, several key insights emerge:
-
Excellent Drug-Likeness: The majority of the analyzed 3-halobenzo[b]thiophene derivatives exhibit excellent drug-like properties, with zero violations of Lipinski's Rule of Five.[10] This is a strong starting point, suggesting these scaffolds have a high probability of possessing favorable oral bioavailability. The only exception, MFA8, slightly exceeds the logP threshold, a common trait for its reference drug, Tamoxifen.[10]
-
High Predicted Absorption and Permeability: All listed compounds are predicted to have high gastrointestinal absorption.[10] Furthermore, most are predicted to be blood-brain barrier permeant, a critical consideration depending on the therapeutic target. The cyclohexanol-substituted derivatives (Compounds 25 and 26) demonstrate this property with lower molecular weights and TPSA values.
-
Impact of Halogen Substitution (Cl vs. Br): A direct comparison between the structurally similar Compounds 25 (Chloro) and 26 (Bromo) reveals the expected trend: the bromo-derivative has a higher molecular weight and a slightly higher predicted lipophilicity (logP 3.50 vs. 3.32). This increase in lipophilicity is a known effect of substituting chlorine with bromine and can influence membrane partitioning and plasma protein binding.[6]
-
Influence of Other Substituents: In the 3-chlorobenzo[b]thiophene-2-carbonyl series (MFA1-8), the progressive addition of larger, lipophilic groups dramatically increases the logP value. For instance, MFA8, with a larger substituent, crosses the Lipinski threshold for logP and is consequently predicted to be non-permeant to the BBB, unlike its smaller analogues.[10] This underscores that while the C3-halogen sets a baseline, the overall ADME profile is a holistic property of the entire molecule.
-
Metabolic Profile: There is a notable difference in the predicted metabolic profiles. The 3-chlorobenzo[b]thiophene-2-carbonyl series are predicted to be inhibitors of several key CYP enzymes, which could be a liability for drug-drug interactions.[10] In contrast, the cyclohexanol-substituted series (25 and 26) are predicted to be clean in this regard, making them potentially more attractive from a metabolic standpoint.
Caption: Conceptual link between halogen properties and ADME outcomes.
Experimental Protocol: In-Silico ADME Prediction via SwissADME
This protocol outlines the steps for conducting a basic in-silico ADME and drug-likeness evaluation using the SwissADME web tool, a widely used platform in academic and industrial research.[11]
Objective: To generate a comprehensive ADME-T profile for a novel 3-halobenzo[b]thiophene derivative.
Materials:
-
A computer with internet access.
-
The chemical structure of the query molecule, preferably in SMILES (Simplified Molecular Input Line Entry System) format.
Methodology:
-
Navigate to the SwissADME Web Server: Open a web browser and go to the SwissADME homepage (]">www.swissadme.ch). The interface is freely accessible without registration.
-
Input the Molecular Structure:
-
Locate the input box on the homepage.
-
You can either draw the molecule using the provided Java-based molecular editor or, more efficiently, paste a list of SMILES strings into the text box. Each SMILES string should be on a new line.
-
Example SMILES for a 3-chlorobenzo[b]thiophene: c1ccc2c(c1)sc(c2Cl)C(=O)O
-
-
Execute the Calculation:
-
After inputting the structure(s), click the "Run" button to submit the job.
-
The computation is typically very fast, often completing within seconds for a single molecule.
-
-
Analyze the Results: The output is organized into several sections for each molecule.
-
Physicochemical Properties: Review the calculated values for MW, logP (multiple models are provided for consensus), TPSA, and aqueous solubility (logS). Check these against general drug-like ranges.
-
Lipophilicity: Compare the values from the five different predictive models (e.g., XLOGP3, WLOGP) to get a consensus view of the molecule's lipophilicity.[12]
-
Pharmacokinetics: Examine the predictions for GI absorption (High/Low), BBB permeation (Yes/No), P-gp substrate status, and CYP inhibition for the five major isoforms.
-
Drug-Likeness: Check for violations of Lipinski's, Ghose's, and Veber's rules. A molecule that passes these filters has a higher probability of being a successful oral drug candidate.[13]
-
Medicinal Chemistry Friendliness: This section flags potentially problematic fragments (e.g., PAINS - Pan-Assay Interference Compounds) that might lead to non-specific activity in assays.
-
Bioavailability Radar: This graphical output provides a quick, intuitive assessment of the molecule's drug-likeness across six key physicochemical properties (lipophilicity, size, polarity, solubility, flexibility, and saturation). The optimal range for each property is represented by the pink hexagonal area.[11]
-
-
Data Interpretation and Comparison:
-
Compare the generated ADME profile of your query molecule against a known reference drug or against other derivatives in your series.
-
Identify potential liabilities (e.g., predicted CYP inhibition, poor solubility, Lipinski violations) that may need to be addressed through further chemical modification.
-
Conclusion
The in-silico analysis of 3-halobenzo[b]thiophene derivatives reveals a scaffold with a generally favorable ADME profile, characterized by high predicted gastrointestinal absorption and good drug-likeness properties. The choice of halogen at the 3-position, along with other substitutions on the benzo[b]thiophene core, provides a powerful means to modulate key parameters like lipophilicity, BBB permeability, and metabolic stability. Specifically, the substitution of chlorine with bromine predictably increases lipophilicity, which can be a desirable trait for enhancing membrane permeation but must be balanced to avoid excessive logP values that can lead to poor solubility and non-specific binding.
The comparative data strongly suggests that while the core scaffold is promising, careful consideration of the overall substitution pattern is crucial for avoiding potential liabilities, particularly the inhibition of key cytochrome P450 enzymes. As demonstrated, derivatives can be designed to either be CNS-penetrant or peripherally restricted, and to have a clean or interacting CYP profile. These computational insights are invaluable, allowing research teams to prioritize the synthesis of compounds with the highest probability of in-vivo success, thereby accelerating the journey from hit identification to lead optimization.
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Swiss ADME | PDF | Chemical Polarity | Solubility - Scribd. (2024). Available at: [Link]
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Al-Masum, M. (n.d.). Docking Study, ADMET Profiling of the Designed 3-Chlorobenzo[b]thiophene-2-Carbonyl Chloride Derivatives: Promising Anti-Breast Cancer Activity. OUCI. Available at: [Link]
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Al-Masum, M. et al. (n.d.). Docking Study, ADMET Profiling of the Designed 3-Chlorobenzo[b]thiophene-2-Carbonyl Chloride Derivatives: Promising Anti-Breast Cancer Activity | Request PDF. ResearchGate. Available at: [Link]
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Al-Masum, M. et al. (2022). Docking Study, ADMET Profiling of the Designed 3-Chlorobenzo[b]thiophene-2-Carbonyl Chloride Derivatives: Promising Anti-Breast Cancer Activity. Research Journal of Pharmacy and Technology. Available at: [Link]
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1). Available at: [Link]
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Mei, H. et al. (2020). Halogen Bond: Its Role beyond Drug-Target Binding Affinity for Drug Discovery and Development | Request PDF. ResearchGate. Available at: [Link]
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Al-Masum, M. (n.d.). Docking Study, ADMET Profiling of the Designed 3-Chlorobenzo[b]thiophene-2-Carbonyl Chloride Derivatives: Promising Anti-Breast Cancer Activity. Semantic Scholar. Available at: [Link]
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Hardegger, L. A. et al. (2011). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Available at: [Link]
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Swiss Institute of Bioinformatics. (n.d.). Frequently Asked Questions - SwissADME. Available at: [Link]
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Pund, S. et al. (2023). Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Properties of Chemical Constituents Present in Embelia Ribes. IJPPR. Available at: [Link]
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Ghamali, M. et al. (2021). QSAR, molecular docking and ADMET properties in silico studies of novel 4,5,6,7-tetrahydrobenzo[D]-thiazol-2-Yl derivatives derived from dimedone as potent anti-tumor agents through inhibition of C-Met receptor tyrosine kinase. BMC Chemistry, 15(1). Available at: [Link]
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Guerrero, L. A. et al. (2022). Exploring the Effect of Halogenation in a Series of Potent and Selective A2B Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 65(21), 14357-14382. Available at: [Link]
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Thomas, J. C. et al. (2021). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules, 26(17), 5227. Available at: [Link]
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Rios-Lugo, M. J. et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(16), 3748. Available at: [Link]
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ResearchGate. (n.d.). In Silico ADME prediction parameters of designed and reference molecules. Available at: [Link]
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Goudjal, Y. et al. (2023). ANN-QSAR, Molecular Docking, ADMET Predictions, and Molecular Dynamics Studies of Isothiazole Derivatives to Design New and Selective Inhibitors of HCV Polymerase NS5B. Pharmaceuticals, 16(12), 1735. Available at: [Link]
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Ghorab, M. M. et al. (2025). Molecular docking and prediction of ADME/drug-likeness properties of some benzochromenopyrimidine derivatives as inhibitor. Chemical Review and Letters, 8, 300-308. Available at: [Link]
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Kolageri, S. et al. (2022). In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity. Journal of Applied Pharmaceutical Research, 10(3), 28-38. Available at: [Link]
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A Comparative Guide to the Efficacy of Benzothiophene-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the benzothiophene scaffold has emerged as a privileged structure, yielding potent and selective modulators of a diverse range of protein kinases. This guide provides an in-depth, objective comparison of the efficacy of prominent benzothiophene-based kinase inhibitors, supported by experimental data and detailed protocols. Our focus is to dissect the structure-activity relationships (SAR), on-target potency, and selectivity profiles that define the therapeutic potential of this important class of molecules.
Introduction: The Benzothiophene Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent a major class of drug targets. The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern pharmacology, particularly in oncology and inflammatory diseases. The benzothiophene core, a bicyclic aromatic heterocycle, offers a rigid and versatile framework for the design of kinase inhibitors. Its ability to engage in various non-covalent interactions within the ATP-binding pocket of kinases, coupled with the numerous positions available for synthetic modification, has made it a fertile ground for medicinal chemistry exploration.[1]
This guide will delve into a comparative analysis of benzothiophene derivatives targeting several key kinase families, including Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2), Protein Kinase D (PKD), and the DYRK/CLK family of kinases. We will explore the nuances of their inhibitory profiles, supported by robust experimental data, and provide detailed methodologies to enable reproducible evaluation in your own research.
Efficacy Comparison of Benzothiophene-Based Kinase Inhibitors
The efficacy of a kinase inhibitor is a multi-faceted characteristic, defined by its potency against the intended target, its selectivity over other kinases, and its activity in a cellular context. This section provides a comparative analysis of these parameters for several notable benzothiophene-based inhibitors.
Targeting the Inflammatory Response: MK2 Inhibitors
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a key player in the inflammatory response, primarily through its role in regulating the biosynthesis of pro-inflammatory cytokines such as TNFα.[2] The benzothiophene scaffold has yielded potent and selective MK2 inhibitors with therapeutic potential in inflammatory diseases.
A prominent example is PF-3644022 , a potent and ATP-competitive MK2 inhibitor.[2] Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of this class of inhibitors.[3]
| Compound | Target Kinase | Biochemical Potency (IC50/Ki) | Cellular Potency (IC50) | Selectivity Highlight | Reference |
| PF-3644022 | MK2 | Ki = 3 nM | 160 nM (TNFα production in U937 cells) | Good selectivity against a panel of 200 human kinases. | [2] |
| Benzothiophene Analogues | MK2 | <500 nM (in cell-based assay) | Varies based on substitution | Optimized for selectivity against CDK2. | [4] |
Causality Behind Experimental Choices: The selection of U937 monocytic cells for cellular potency assays is driven by their robust and well-characterized TNFα production upon stimulation, providing a physiologically relevant system to assess the efficacy of MK2 inhibitors in modulating this key inflammatory cytokine.[2] The counter-screening against CDK2 is a critical step due to the potential for off-target effects, as both kinases share some structural similarities in their ATP-binding pockets.[3]
Modulating Cell Growth and Survival: PKD Inhibitors
Protein Kinase D (PKD) family members are involved in a wide array of cellular processes, including proliferation, survival, and migration. Their dysregulation has been implicated in cancer and other diseases.[5] Benzothienothiazepinones have emerged as a novel class of potent and selective PKD inhibitors.[6]
A key breakthrough was the identification of CID755673 , a non-ATP competitive inhibitor, which provided a unique scaffold for further optimization.[6] This led to the development of more potent analogues like kb-NB142-70 .
| Compound | Target Kinase | Biochemical Potency (IC50) | Cellular Potency (IC50) | Selectivity Highlight | Reference |
| CID755673 | PKD1 | 182 nM | 11.8 µM (inhibition of PKD1 autophosphorylation) | Selective over several related kinases; non-ATP competitive. | [5][6] |
| kb-NB142-70 | PKD1 | 28 nM | ~1 µM (estimated 10-fold improvement over CID755673) | High selectivity for PKD. | [6] |
Causality Behind Experimental Choices: The use of a non-ATP competitive inhibitor like CID755673 as a starting point is a strategic choice to achieve higher selectivity. Since the ATP-binding site is highly conserved across the kinome, inhibitors targeting this site often exhibit off-target effects.[5] The LNCaP prostate cancer cell line is utilized for cellular assays due to its well-established PKD signaling pathway, making it a relevant model to study the cellular efficacy of PKD inhibitors.[6]
Multi-Targeting for Complex Diseases: DYRK/CLK and Haspin Inhibitors
The Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs) are involved in various cellular processes, including splicing and cell cycle regulation, making them attractive targets in oncology.[7] The benzothiophene scaffold has been successfully employed to develop multi-kinase inhibitors targeting these families, often with concomitant activity against other kinases like haspin.
A notable example is the 5-hydroxybenzothiophene hydrazide derivative, compound 16b , which demonstrates potent inhibition across a range of kinases.[7]
| Compound | Target Kinases | Biochemical Potency (IC50) | Cellular Potency (IC50) | Selectivity Highlight | Reference |
| Compound 16b | Clk4 | 11 nM | 7.2 µM (U87MG glioblastoma cells) | Potent multi-kinase inhibitor. | [7] |
| DRAK1 | 87 nM | [7] | |||
| Haspin | 125.7 nM | [7] | |||
| Clk1 | 163 nM | [7] | |||
| Dyrk1B | 284 nM | [7] | |||
| Dyrk1A | 353.3 nM | [7] | |||
| Compound 4k | DYRK1A | 35-116 nM | 33-46 µM (U87/U373 glioblastoma cells) | Potent inhibitor of CLK1/CLK4 and haspin. | [8] |
| CLK1 | 20 nM | [8] | |||
| CLK4 | 26 nM | [8] | |||
| Haspin | 76 nM | [8] |
Causality Behind Experimental Choices: The strategy of developing multi-target inhibitors is increasingly recognized as a valuable approach to combat the complexity and redundancy of signaling pathways in diseases like cancer.[7] By simultaneously inhibiting multiple key nodes in a disease-relevant network, it is possible to achieve a more robust therapeutic effect and potentially overcome resistance mechanisms. The selection of glioblastoma cell lines like U87MG for cellular assays is driven by the known involvement of kinases like DYRK1A in the proliferation and migration of these aggressive brain tumor cells.[7]
Visualizing Key Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate a key signaling pathway and a typical experimental workflow for evaluating kinase inhibitors.
Caption: Generalized kinase signaling pathway and the point of intervention for benzothiophene-based inhibitors.
Caption: A typical experimental workflow for the evaluation of benzothiophene-based kinase inhibitors.
Experimental Protocols for Key Assays
The trustworthiness of any comparative efficacy study rests on the robustness and reproducibility of the experimental protocols. Here, we provide detailed, step-by-step methodologies for key assays used in the characterization of kinase inhibitors.
Biochemical Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of a compound against a target kinase.
Principle: The assay measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound. A europium-labeled antibody binds to the kinase, and when the tracer is bound, FRET occurs. Inhibition of this interaction by a test compound leads to a decrease in the FRET signal.
Materials:
-
Target kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Test compounds
-
1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well plates (white, low-volume)
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 1X Kinase Buffer A.
-
Kinase/Antibody Mixture: Prepare a 2X solution of the kinase and Eu-labeled antibody in 1X Kinase Buffer A.
-
Tracer Solution: Prepare a 4X solution of the kinase tracer in 1X Kinase Buffer A.
-
Assay Assembly: a. Add 4 µL of 4X test compound to the assay wells. b. Add 8 µL of 2X kinase/antibody mixture to all wells. c. Add 4 µL of 4X tracer to all wells.
-
Incubation: Incubate the plate for 1 hour at room temperature, protected from light.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Tracer).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Efficacy: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines a method to determine the effect of a kinase inhibitor on the viability of a cell line.
Principle: This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The CellTiter-Glo® Reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Test compounds
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into the opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for the desired period (e.g., 72 hours).
-
Assay Reagent Addition: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: a. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. b. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with medium only) from all experimental values. Calculate the percentage of cell viability relative to the vehicle control (100% viability). Plot the percentage of cell viability against the log of the compound concentration to determine the EC50 value.
Off-Target Effects and Selectivity Profiling
A critical aspect of kinase inhibitor development is understanding the selectivity profile. While high potency against the primary target is desirable, off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[9] Kinase inhibitors, especially those targeting the highly conserved ATP-binding pocket, are prone to inhibiting multiple kinases.[10]
Strategies for Assessing Selectivity:
-
Kinome-wide Profiling: Screening lead compounds against a large panel of kinases (e.g., >400 kinases) provides a comprehensive overview of their selectivity.[10]
-
Counter-Screening against Related Kinases: It is crucial to assess the activity of inhibitors against kinases that are structurally related to the primary target. For instance, benzothiophene inhibitors of MK2 are often tested for their activity against CDK2.[3]
The development of narrow-spectrum inhibitors, such as the benzothiophene-based dual inhibitors of DYRK1A and DYRK1B, highlights the feasibility of achieving high selectivity through careful scaffold design and optimization.[11]
Conclusion and Future Directions
The benzothiophene scaffold has proven to be a remarkably versatile platform for the design of potent and selective kinase inhibitors. The examples discussed in this guide, from the targeted inhibition of MK2 and PKD to the multi-faceted activity against the DYRK/CLK family, underscore the adaptability of this chemical framework.
Future research in this area will likely focus on:
-
Improving Selectivity: Continued exploration of structure-activity relationships to design inhibitors with even greater selectivity, thereby minimizing off-target effects.
-
Targeting Novel Kinases: Applying the benzothiophene scaffold to inhibit less-explored kinases with emerging roles in disease.
-
Developing Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibitors to develop novel mechanisms of action that may offer improved selectivity and efficacy.
This guide provides a foundational understanding of the comparative efficacy of benzothiophene-based kinase inhibitors. The provided data and protocols are intended to empower researchers to make informed decisions in their own drug discovery efforts and to contribute to the development of the next generation of targeted therapies.
References
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Abd El-Rahman, Y. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(12), 1239-1254. Available from: [Link]
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Abd El-Rahman, Y. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central. Available from: [Link]
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Anderson, D. R., et al. (2009). Benzothiophene inhibitors of MK2. Part 2: improvements in kinase selectivity and cell potency. Bioorganic & Medicinal Chemistry Letters, 19(16), 4882-4885. Available from: [Link]
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Azevedo, H., et al. (2022). Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. Bioorganic & Medicinal Chemistry Letters, 68, 128764. Available from: [Link]
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Bar-Or, A., et al. (2009). Benzothiophene inhibitors of MK2. Part 2: improvements in kinase selectivity and cell potency. PubMed. Available from: [Link]
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Davis, M. I., et al. (2011). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery, 6(4), 381-392. Available from: [Link]
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de Azevedo, H. C., et al. (2022). Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. PubMed. Available from: [Link]
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Hope, H. R., et al. (2009). A Benzothiophene Inhibitor of MAPK-Activated Protein Kinase 2 (MK2) Inhibits TNFα Production and has Oral Anti-Inflammatory Efficacy in Acute and Chronic Models of Inflammation. ResearchGate. Available from: [Link]
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Jacobsen, E. J., et al. (2009). Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency. PubMed. Available from: [Link]
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Jacobsen, E. J., et al. (2009). Benzothiophene inhibitors of MK2. Part 1: Structure-activity relationships, assessments of selectivity and cellular potency. ResearchGate. Available from: [Link]
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Kamel, G. M., et al. (2010). Synthesis and Structure−Activity Relationships of Benzothienothiazepinone Inhibitors of Protein Kinase D. ACS Medicinal Chemistry Letters, 1(9), 469-473. Available from: [Link]
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Le-Deygen, I., et al. (2024). Design, synthesis, and structure–activity relationship studies of 6 H -benzo[ b ]indeno[1,2- d ]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Medicinal Chemistry. Available from: [Link]
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Loeber, S., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Journal, 278(23), 4447-4463. Available from: [Link]
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Storz, P., et al. (2010). Synthesis and Structure−Activity Relationships of Benzothienothiazepinone Inhibitors of Protein Kinase D. PubMed Central. Available from: [Link]
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U.S. National Library of Medicine. (2012). Assay Development for Protein Kinase Enzymes. Available from: [Link]
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Venters, B. J., et al. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Molecular BioSystems, 7(5), 1595-1606. Available from: [Link]
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Wang, Q. J. (2012). Design, Synthesis, and Biological Evaluation of PKD Inhibitors. PubMed Central. Available from: [Link]
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Wang, Y., et al. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PubMed Central. Available from: [Link]
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Zarrow, J. C., et al. (2009). Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). PubMed. Available from: [Link]
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A Researcher's Guide to Thiophene Bromination: A Comparative Analysis of N-Bromosuccinimide Alternatives
For researchers, scientists, and professionals in drug development, the synthesis of functionalized heterocycles is a cornerstone of molecular design. Among these, brominated thiophenes are pivotal building blocks, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For decades, N-bromosuccinimide (NBS) has been the go-to reagent for the selective bromination of thiophenes. However, the evolving landscape of chemical synthesis demands a deeper look into alternative reagents that may offer advantages in terms of efficiency, safety, and environmental impact. This guide provides an in-depth, objective comparison of viable alternatives to NBS for thiophene bromination, supported by experimental data and mechanistic insights to empower you in making informed decisions for your synthetic strategies.
The Enduring Role of Thiophene Bromination and the Limitations of NBS
The thiophene ring, an electron-rich aromatic heterocycle, readily undergoes electrophilic aromatic substitution. Bromination at the C2 and C5 positions is particularly favored due to the stability of the resulting intermediate. These brominated thiophenes are invaluable precursors for cross-coupling reactions, allowing for the introduction of a wide array of functional groups.
While NBS is a reliable reagent for achieving high regioselectivity for the 2- and 5-positions of the thiophene ring, it is not without its drawbacks.[1] Concerns over its atom economy, the need for careful control of reaction conditions to avoid side reactions, and the handling of a solid reagent that can sometimes be problematic on a larger scale have prompted the exploration of alternatives.[2]
Comparative Analysis of Brominating Agents
This section provides a head-to-head comparison of the most common and emerging reagents for thiophene bromination.
Elemental Bromine (Br₂): The Classic but Caustic Choice
Elemental bromine is a powerful brominating agent that readily reacts with thiophene. However, its high reactivity can be a double-edged sword, often leading to over-bromination if not carefully controlled.[3]
Performance:
-
Reactivity: High, often requiring no catalyst.
-
Selectivity: Can be difficult to control, potentially leading to mixtures of mono- and poly-brominated products.[3]
-
Safety: Highly corrosive, toxic, and volatile, requiring specialized handling procedures.[2]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): The Economical and Efficient Alternative
DBDMH has emerged as a compelling alternative to NBS, offering several practical advantages.[4] As a crystalline solid, it is easier and safer to handle than liquid bromine.[5]
Performance:
-
Atom Economy: Superior to NBS, as one molecule of DBDMH delivers two bromine atoms.[6][7]
-
Reactivity: Comparable to or even greater than NBS in some cases.[4]
-
Byproducts: The byproduct, 5,5-dimethylhydantoin, is often less soluble than succinimide (from NBS), which can simplify product purification.[4]
-
Cost-Effectiveness: Often more economical than NBS due to its higher bromine content by weight.[6][7]
Dibromoisocyanuric Acid (DBI): The Powerhouse for Deactivated Systems
DBI is a significantly more potent brominating agent than both NBS and DBDMH.[8] Its high reactivity allows for the bromination of even deactivated aromatic rings that are resistant to other reagents.[9]
Performance:
-
Reactivity: Extremely high, capable of brominating electron-poor substrates.[8]
-
Selectivity: Its high reactivity can sometimes lead to a decrease in regioselectivity if not carefully controlled.
-
Handling: Requires careful handling due to its potent oxidizing nature.[4]
"Green" Bromination Methods: A Sustainable Approach
In recent years, more environmentally friendly bromination methods have been developed, aiming to reduce the use of hazardous reagents and solvents.
Hydrogen Peroxide and Hydrobromic Acid (H₂O₂/HBr): This system generates bromine in situ, avoiding the direct handling of elemental bromine.[2] It is a cost-effective and environmentally benign approach.[8]
Sodium Bromide (NaBr) with an Oxidant: This method utilizes a stable salt as the bromine source, with an oxidant like sodium hypochlorite to generate the active brominating species in situ. This approach often uses water as a solvent, further enhancing its green credentials.[8]
Quantitative Data Summary
The following table summarizes the performance of various brominating agents for thiophene and its derivatives based on available literature. It is important to note that direct comparison can be challenging due to variations in reaction conditions.
| Reagent | Substrate | Product(s) | Solvent | Reaction Time | Yield (%) | Reference(s) |
| NBS | Thiophene | 2-Bromothiophene & 2,5-Dibromothiophene | Chloroform | - | - | [10] |
| NBS | 3-Hexylthiophene | 2,5-Dibromo-3-hexylthiophene | DMF | < 40 min | Quantitative | [11] |
| Br₂ | Thiophene | 2,5-Dibromothiophene | Acetic Acid | - | - | [12] |
| DBDMH | Phenols | ortho-Monobrominated phenols | Chloroform | - | Good to Excellent | [13] |
| DBI | Nitrobenzene | meta-Bromonitrobenzene | conc. H₂SO₄ | 5 min | 88% | [9] |
| H₂O₂/HBr | Ketones | α-Bromoketones | Water | 8-24 h | 69-97% | [14] |
Mechanistic Insights: Understanding the "Why"
The bromination of thiophene proceeds via an electrophilic aromatic substitution mechanism. The choice of reagent can influence the nature of the electrophilic bromine species.
Caption: Generalized mechanism of electrophilic aromatic substitution on a thiophene ring.
With reagents like NBS and DBDMH, the reaction can be initiated by the presence of a trace amount of HBr, which protonates the N-bromo compound, increasing the electrophilicity of the bromine atom.[1] In the case of DBI, its inherent structure makes the bromine atoms highly electrophilic.
Experimental Protocols
Below are representative, step-by-step methodologies for the bromination of thiophene derivatives using NBS and a greener alternative.
Protocol 1: Monobromination of a Substituted Thiophene using NBS
This protocol is adapted from a procedure for the synthesis of a monobrominated thiophene derivative.[15]
Materials:
-
Substituted Thiophene (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.0 mmol)
-
Acetonitrile (2 mL)
-
Water
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Silica Gel
Procedure:
-
Dissolve the substituted thiophene (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask at 0 °C.
-
Add N-bromosuccinimide (1.0 mmol) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Quench the reaction with water (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the monobromination of a substituted thiophene using NBS.
Protocol 2: "Green" Bromination of a Ketone using H₂O₂/HBr
This protocol is a general procedure for the bromination of ketones "on water".[14]
Materials:
-
Ketone Substrate (1.0 mmol)
-
48% Aqueous HBr (as required)
-
30% Aqueous H₂O₂ (as required)
-
Water (0.5 mL)
-
Hexane/Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Suspend the ketone (1.0 mmol) in water (0.5 mL) in a flask shielded from light.
-
Add the required amount of 48% aqueous HBr and stir for 5 minutes at room temperature.
-
Add the required amount of 30% aqueous H₂O₂.
-
Repeat the addition of HBr and H₂O₂ as needed, monitoring the reaction by TLC.
-
Upon completion, dissolve the reaction mixture in a hexane/ethyl acetate mixture.
-
Add solid sodium bisulfite to quench unreacted bromine and H₂O₂.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude product.
-
Purify by column chromatography if necessary.
Conclusion and Future Outlook
The choice of a brominating agent for thiophene is a critical decision that balances reactivity, selectivity, safety, and cost. While NBS remains a workhorse in many laboratories, reagents like DBDMH and DBI offer significant advantages that warrant their consideration, particularly for process development and scale-up operations. DBDMH stands out for its improved atom economy and cost-effectiveness, while DBI provides the necessary power for challenging brominations of deactivated thiophene derivatives.
Furthermore, the development of "green" bromination protocols using reagents like H₂O₂/HBr is a significant step towards more sustainable chemical synthesis. As the field continues to evolve, we can anticipate the emergence of even more efficient, selective, and environmentally benign methods for the functionalization of thiophenes and other important heterocyclic systems. By understanding the nuances of each reagent and its associated methodology, researchers can optimize their synthetic routes and contribute to the advancement of chemical science.
References
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- Modern Approaches to Green Bromination for a Sustainable Future. (2025). Engineered Science Publisher.
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- Bromination on arom
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- Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal.
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- Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients. (2021). Chemia.
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- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021). Molbank, 2021(4), M1296.
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- One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11). (2022). Chemia.
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- A fascinating brominating agent capable of minimizing costs and byproducts, describing 1,3-dibromo-5,5-dimethylhydantoin (DBDMH):N-bromo compounds(8). (n.d.). Chemia.
- A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones. (2017). RSC Advances, 7(15), 8969–8976.
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- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
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A Senior Application Scientist's Guide to HPLC Purity Analysis of Synthesized Benzothiophenes
Introduction: The Critical Role of Purity in Benzothiophene-Based Drug Development
Benzothiophene and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs such as the osteoporosis treatment Raloxifene and the antifungal agent Sertaconazole.[1][2] The synthesis of these complex heterocyclic compounds, however, is often a multi-step process prone to generating a variety of impurities.[3][4] These can include unreacted starting materials, intermediates, by-products from side reactions, positional isomers, and degradation products. According to the International Council for Harmonisation (ICH) guidelines, controlling these impurities is not merely a matter of regulatory compliance but is fundamental to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[5]
High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for the purity assessment of these compounds due to its high resolution, sensitivity, and versatility.[5][6] This guide provides an in-depth comparison of three distinct HPLC methodologies for the purity analysis of a synthesized benzothiophene derivative. We will move beyond simply listing protocols to explain the fundamental principles and causal relationships behind our methodological choices, empowering you to select and develop robust, fit-for-purpose analytical methods in your own laboratory. Our discussion is grounded in the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the ICH Q2(R1) guideline on analytical method validation.[7][8][9]
The Analytical Challenge: Profiling a Model Benzothiophene
For the purpose of this guide, we will consider the purity analysis of a hypothetical synthesized compound: 2-(4-chlorophenyl)-5-methoxybenzo[b]thiophene (BCMB) . During its synthesis, several potential impurities have been identified:
-
Impurity A (Starting Material): 4-chlorobenzaldehyde
-
Impurity B (Isomer): 3-(4-chlorophenyl)-5-methoxybenzo[b]thiophene
-
Impurity C (Oxidized Degradant): 2-(4-chlorophenyl)-5-methoxybenzo[b]thiophene-1,1-dioxide
Our goal is to develop and compare HPLC methods capable of resolving the BCMB API from these three potential impurities, which vary in polarity and structural arrangement.
Method A: The Workhorse - USP-Compliant Reverse-Phase HPLC on a C18 Stationary Phase
The C18 (octadecylsilyl) column is the most widely used stationary phase in reverse-phase HPLC, offering robust performance for a broad range of non-polar to moderately polar compounds.[10] The primary retention mechanism is hydrophobic (van der Waals) interactions between the analyte and the C18 alkyl chains.
Causality Behind the Method:
-
Stationary Phase: A C18 phase is the logical starting point for a molecule like BCMB, which is predominantly hydrophobic.
-
Mobile Phase: An acetonitrile/water gradient is chosen. Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity than methanol.[10] A gradient is employed to ensure that both the less retained Impurity A and the more retained BCMB and Impurity B are eluted within a reasonable timeframe with good resolution.
-
Acidification: A small amount of formic acid is added to the mobile phase to suppress the ionization of any residual silanol groups on the silica-based column, which significantly improves peak symmetry (tailing factor). For MS-compatibility, formic acid is preferred over non-volatile acids like phosphoric acid.[11]
Experimental Protocol: Method A
-
Instrumentation: Standard HPLC or UHPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 50 15.0 95 17.0 95 17.1 50 | 20.0 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water to a concentration of approximately 0.5 mg/mL.
Method B: An Alternative Approach - Leveraging π-π Interactions with a Phenyl-Hexyl Phase
While C18 columns separate based on hydrophobicity, Phenyl-Hexyl columns introduce an alternative selectivity mechanism. The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic rings of the analytes.[12][13] This can be particularly advantageous for separating aromatic compounds, such as benzothiophenes and their isomers.
Causality Behind the Method:
-
Stationary Phase: A Phenyl-Hexyl column is chosen specifically to exploit the aromatic nature of BCMB and its impurities. The hexyl linker provides a degree of hydrophobic interaction, but the phenyl rings offer a secondary, powerful separation mechanism based on electron orbital interactions.[13][14] This can often resolve closely related aromatic isomers (like BCMB and Impurity B) that may co-elute on a standard C18 phase.
-
Mobile Phase & Gradient: The same mobile phase and a slightly adjusted gradient are used to allow for a direct comparison of the stationary phase's impact on selectivity.
Experimental Protocol: Method B
-
Instrumentation: Same as Method A.
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 45 15.0 90 17.0 90 17.1 45 | 20.0 | 45 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Same as Method A.
Method C: A Different Dimension - Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for separating polar and hydrophilic compounds that are poorly retained in reverse-phase chromatography. The stationary phases are polar (e.g., bare silica, amide, or diol), and the mobile phase is highly organic (typically >70% acetonitrile) with a small amount of aqueous buffer. Retention is based on the partitioning of the analyte between the highly organic mobile phase and a water-enriched layer on the surface of the stationary phase.[15]
Causality Behind the Method:
-
Stationary Phase: An amide-bonded phase is chosen for its robustness and unique selectivity for polar compounds.
-
Applicability: This method is not the primary choice for the hydrophobic BCMB and its isomer but is specifically included to demonstrate its utility in resolving highly polar impurities or degradants, such as the oxidized Impurity C (a sulfone), which might be poorly retained and difficult to quantify accurately using reverse-phase methods. HILIC provides an orthogonal (completely different) separation mechanism to RP-HPLC.[16]
-
Mobile Phase: A high concentration of acetonitrile is used as the weak solvent, and an aqueous ammonium acetate buffer serves as the strong solvent. Ammonium acetate is volatile and MS-compatible.
Experimental Protocol: Method C
-
Instrumentation: Same as Method A.
-
Column: Amide, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Gradient Program:
Time (min) %B 0.0 5 10.0 50 12.0 50 12.1 5 | 15.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in 90:10 Acetonitrile:Water to a concentration of approximately 0.5 mg/mL. Note: The sample solvent must be compatible with the highly organic mobile phase to ensure good peak shape.
Visualizing the Workflow: From Sample to Result
The following diagram outlines the general workflow for HPLC purity analysis, a self-validating system that ensures data integrity from start to finish.
Caption: General workflow for HPLC purity analysis.
Performance Comparison: A Data-Driven Evaluation
To objectively compare these three methods, a hypothetical sample of BCMB containing 0.2% of each impurity was analyzed. The performance characteristics, calculated according to USP <621> definitions, are summarized below.
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Method C (HILIC) |
| Analysis Time (min) | 20 | 20 | 15 |
| Elution Order | C -> A -> BCMB -> B | C -> A -> B -> BCMB | BCMB/B/A -> C |
| Critical Pair Resolution (Rs) | BCMB / Impurity B: 1.8 | BCMB / Impurity B: 2.5 | Impurity A / Impurity C: 3.1 |
| BCMB Tailing Factor (Tf) | 1.2 | 1.1 | 1.4 |
| Impurity C Retention (k) | 0.5 (Poorly Retained) | 0.6 (Poorly Retained) | 4.5 (Well Retained) |
| LOD/LOQ (% of 0.5 mg/mL) | 0.01 / 0.03 | 0.01 / 0.03 | 0.02 / 0.06 |
Note: Resolution (Rs) should ideally be > 2.0 for baseline separation. Tailing factor (Tf) should be ≤ 2.0, with values closer to 1.0 being ideal.
Interpretation and Method Selection
-
Method A (C18): This method provides acceptable performance. It meets the basic requirement of resolving the main peak from its impurities. However, the resolution between the API and its positional isomer (Impurity B) is only 1.8, which is adequate but not robust. Any small change in mobile phase composition or column aging could compromise this critical separation.
-
Method B (Phenyl-Hexyl): This method demonstrates superior performance for this specific analytical challenge. The alternative selectivity provided by the π-π interactions of the phenyl-hexyl phase significantly improves the resolution of the critical pair (BCMB and Impurity B) to 2.5.[12][17] This provides a more rugged and reliable method for routine quality control.
-
Method C (HILIC): As expected, this method is unsuitable for the primary purity analysis, as the main hydrophobic components (BCMB, A, and B) are poorly retained and elute together near the void volume. However, it excels at retaining and separating the highly polar oxidized degradant (Impurity C), which is barely retained by the reverse-phase methods. This makes HILIC an excellent orthogonal method to confirm the absence or accurately quantify polar degradants, especially in stability studies.
The choice of method is dictated by the specific analytical need, as illustrated in the decision-making diagram below.
Caption: Decision tree for HPLC method selection.
Conclusion: A Multi-faceted Approach to Ensuring Purity
This guide demonstrates that while a standard C18 reverse-phase method can provide adequate results for benzothiophene purity analysis, a deeper understanding of chromatographic principles allows for the selection of superior alternatives. The Phenyl-Hexyl column, by leveraging π-π interactions, offers a more robust and reliable separation for aromatic isomers, making it the preferred choice for the routine purity testing of our model compound, BCMB.
Furthermore, we have shown the value of orthogonality by introducing HILIC. While not suitable as the primary method in this case, its ability to retain and separate highly polar compounds makes it an invaluable tool for comprehensive impurity profiling, particularly during forced degradation studies and long-term stability testing. As Senior Application Scientists, we advocate for a holistic approach: select the best primary method for routine analysis (Method B) while having a validated orthogonal method (Method C) available to provide a complete and trustworthy picture of your API's purity profile. This strategy not only ensures regulatory compliance but embodies the principles of scientific integrity and product quality.
References
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United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
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Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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International Conference on Harmonisation. (1996). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2024). Aizeon Publishers. [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbio. [Link]
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Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]
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A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010). American Pharmaceutical Review. [Link]
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HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array Detection. (n.d.). Pharmaceutical Technology. [Link]
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Agilent Technologies. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]
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Separation Methods Technologies. Phenyl-Hexyl Columns. [Link]
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SIELC Technologies. Separation of Benzothiophene on Newcrom R1 HPLC column. [Link]
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International Council on Harmonisation. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Waters. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. [Link]
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Mämmelä, P., et al. (2019). Fast HILIC Method for Separation and Quantification of Non-Volatile Aromatic Compounds and Monosaccharides from Willow (Salix sp.) Bark Extract. MDPI. [Link]
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Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. [Link]
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Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. (2011). ResearchGate. [Link]
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SIELC Technologies. Separation of Benzo(b)thiophene 1,1-dioxide on Newcrom R1 HPLC column. [Link]
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Schiel, J. E., & Davis, D. (2015). Live qualification/validation of purity methods for protein products. Purdue University. [Link]
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Kromidas, S. (2004). Validation of analytical methods in accordance with ICH guidelines Q2(R1). Scribd. [Link]
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Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 3-Bromo-5-chlorobenzo[b]thiophene for Laboratory Professionals
This document provides comprehensive, step-by-step guidance for the proper disposal of 3-Bromo-5-chlorobenzo[b]thiophene, a halogenated aromatic compound utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is designed to empower researchers with the knowledge to manage this chemical waste stream responsibly, moving beyond mere procedural instruction to explain the scientific rationale behind each recommendation.
Hazard Assessment and Risk Mitigation
This compound is a solid, halogenated heterocyclic compound with potential health and environmental hazards. A thorough understanding of these risks is the foundation of safe handling and disposal.
Key Hazards:
-
Toxicity: While comprehensive toxicological data for this specific compound is limited, related halogenated aromatic compounds are known to be persistent in the environment and can bioaccumulate.[1][2] Inhalation of dust or direct contact with the skin and eyes should be avoided.
-
Irritation: It may cause skin, eye, and respiratory tract irritation.[3]
-
Environmental Hazards: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[1] Improper disposal can lead to long-term contamination.
Quantitative Hazard Data Summary
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | Angene Chemical SDS |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | Angene Chemical SDS |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation. | Angene Chemical SDS |
| Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation. | Angene Chemical SDS |
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is non-negotiable when handling this compound in any form, including as a waste product.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
-
Body Protection: A standard laboratory coat should be worn. For larger quantities or during spill cleanup, a chemically resistant apron or coveralls are recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.
Waste Segregation: A Critical Step for Safety and Compliance
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure that the waste is managed in the most environmentally sound and cost-effective manner.[1][4][5][6][7]
The "Why" Behind Segregation:
This compound is a halogenated organic compound .[8] This classification is crucial because the disposal method for halogenated waste is different and typically more expensive than for non-halogenated waste.[7] Co-mingling these waste streams can result in improper disposal, environmental harm, and regulatory violations.
Workflow for Waste Segregation:
Caption: Workflow for proper segregation of this compound waste.
Step-by-Step Segregation Protocol:
-
Identify: As soon as a material is designated as waste, confirm that it is a halogenated organic compound.
-
Containerize:
-
Use a dedicated, properly labeled, and chemically compatible container for "Halogenated Organic Solid Waste."
-
The container must have a secure lid to prevent the release of dust.
-
Ensure the container is clean and dry before adding any waste.
-
-
Label:
-
Clearly label the container with "Halogenated Organic Waste" and list the full chemical name: "this compound."
-
Include the approximate amount of waste.
-
Affix the appropriate hazardous waste pictograms.
-
-
Store:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible chemicals.
-
Do not store with strong oxidizing agents.
-
Spill Management: Preparedness and Response
Accidental spills should be handled promptly and safely. All laboratories working with this compound should have a spill kit readily available.
Small Spills (less than 5 grams and contained):
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Put on the appropriate PPE as outlined in Section 2.
-
Containment: Gently cover the spill with an absorbent material from the spill kit to prevent the dust from becoming airborne.
-
Collection: Carefully sweep the solid material and absorbent into a dustpan. Avoid creating dust.
-
Package: Place the collected material into a designated hazardous waste bag or container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Dispose: All contaminated materials (absorbent, cloths, gloves, etc.) must be disposed of as halogenated organic waste.
Large Spills (more than 5 grams or if you are unsure):
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the laboratory and prevent entry.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
Disposal Procedures: The Final Step
The recommended and most environmentally sound method for the disposal of this compound and other halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[4]
The Scientific Rationale for Incineration:
Incineration is the preferred disposal method because it is designed to break down the complex and stable structure of halogenated aromatic compounds into simpler, less harmful substances.[2][9] However, the presence of both bromine and chlorine in the molecule presents a unique challenge. Incomplete combustion can lead to the formation of highly toxic and persistent byproducts, such as polybrominated and polychlorinated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs and PCDD/Fs).[2][10]
Modern hazardous waste incinerators are equipped with sophisticated pollution control systems, including afterburners and scrubbers, to manage the acidic gases (such as hydrogen bromide and hydrogen chloride) produced during combustion and to prevent the release of harmful organic compounds.
Disposal Workflow:
Caption: The lifecycle of this compound waste from the lab to final disposal.
Step-by-Step Disposal Protocol:
-
Accumulation: Continue to collect the segregated waste in the appropriately labeled container until it is ready for pickup. Do not overfill the container.
-
Request Pickup: Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department.
-
Documentation: Complete any required waste manifests or tracking forms provided by your EHS department. Accurate documentation is a legal requirement under the Resource Conservation and Recovery Act (RCRA).
-
EHS Handling: Your institution's EHS professionals will then manage the transportation and consolidation of the waste for shipment to a licensed hazardous waste disposal facility.
Emergency Procedures
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek medical attention if irritation persists.[11]
In Case of Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.[11]
In Case of Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, administer oxygen.
-
Seek medical attention.[11]
In Case of Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
References
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Angene Chemical. Safety Data Sheet: this compound.[Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.[Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 3-Bromo-5-chlorobenzo[b]thiophene
For laboratory professionals engaged in cutting-edge research and development, the safe handling of specialized chemical reagents is paramount. This guide provides an in-depth operational and disposal plan for 3-Bromo-5-chlorobenzo[b]thiophene (CAS No. 32969-26-9), a halogenated heterocyclic compound integral to the synthesis of advanced pharmaceutical and material science products.[1][2][3][4][5] Adherence to these protocols is critical for ensuring personnel safety and environmental compliance.
It is important to note that a specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. Therefore, the following recommendations are based on the known hazards of structurally similar compounds, such as other halogenated benzo[b]thiophenes, and established best practices for handling halogenated organic compounds.[6][7][8][9][10][11][12] The structural similarity to compounds known to be corrosive and capable of causing severe skin and eye damage necessitates a cautious approach.[6][7][9]
Hazard Assessment and Engineering Controls
Given the chemical's structure—a halogenated aromatic compound—it should be treated as a hazardous substance. Potential hazards include skin and eye irritation or corrosion, and possible toxicity if inhaled or ingested.[13] All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[11] The work area should be equipped with an accessible eyewash station and a safety shower.[9][12]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to provide comprehensive protection. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Double-gloving with nitrile gloves is recommended. | Provides a barrier against direct skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Safety Goggles | Chemical splash goggles are required at all times.[8] | Protects the eyes from splashes of the chemical or its solutions. |
| Face Shield | A face shield should be worn over safety goggles. | Offers an additional layer of protection for the entire face from splashes. | |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fastened. | Protects the skin and personal clothing from contamination. |
| Chemical-Resistant Apron | A chemical-resistant apron should be worn over the lab coat. | Provides an additional layer of protection against spills and splashes of corrosive or irritating chemicals. | |
| Respiratory Protection | Fume Hood | All work must be conducted in a certified chemical fume hood.[11] | Engineering control to minimize inhalation of vapors or dust. |
| Respirator | A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during a large spill clean-up. | Provides respiratory protection in situations with a higher risk of aerosolization. |
Operational Plan: Safe Handling and Experimental Workflow
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps from preparation to post-experiment procedures.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan: Managing Halogenated Waste
Proper segregation and disposal of chemical waste are critical for environmental stewardship and regulatory compliance. As a halogenated organic compound, this compound requires specific disposal procedures.
Waste Segregation:
-
Halogenated vs. Non-Halogenated: Never mix waste containing this compound with non-halogenated organic waste.[11] Disposal methods for these two streams are different and mixing them can lead to improper disposal and increased costs.
-
Incompatible Materials: Avoid mixing this waste with strong acids, bases, or oxidizing agents to prevent potentially violent reactions.
Containerization and Labeling:
-
Container Selection: Use a designated, chemically compatible, and leak-proof container with a secure screw-top cap for all waste containing this compound.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste." The full chemical name, "this compound," and appropriate hazard pictograms must be visible. Note the date when waste is first added to the container.
Storage and Disposal:
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from sources of ignition.[11]
-
Disposal: Do not dispose of this chemical down the drain or in the regular trash.[11] Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Emergency Procedures
Spill Response:
-
Small Spills: For a small spill contained within the fume hood, use an inert absorbent material to clean it up. Place the contaminated absorbent in a sealed, labeled container for disposal as hazardous waste.
-
Large Spills: In the event of a large spill, evacuate the area immediately and alert your institution's emergency response team.
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
By adhering to these comprehensive safety and handling protocols, researchers can mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.
References
-
SDS Manager. (2025). 3-(Bromomethyl)-5-chlorobenzo[b]thiophene SDS. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Benzo(b)thiophene, 3-bromo-. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment Guide: Choosing Chemical-Resistant PPE. Retrieved from [Link]
-
American Institute for Conservation Wiki. (2023). PPE Chemical Protective Material Selection Guide. Retrieved from [Link]
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University of South Florida. (n.d.). Glove Guide - Chemical Compatibility. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]
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ChemistryViews. (2020). New Path to Benzothiophenes. Retrieved from [Link]
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PubMed Central. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved from [Link]
-
PubMed. (2015). Diversity-Oriented Synthesis of Substituted Benzo[b]thiophenes and Their Hetero-Fused Analogues through Palladium-Catalyzed Oxidative C-H Functionalization/Intramolecular Arylthiolation. Retrieved from [Link]
-
Journal of Pharmaceutical Sciences. (1983). Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Retrieved from [Link]
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The Journal of Organic Chemistry. (2004). Titanium reagents for the synthesis of 2-substituted benzo[b]thiophenes on the solid phase. Retrieved from [Link]
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- 3. 3-(Bromomethyl)-5-chlorobenzo[b]thiophene SDS - Download & Subscribe for Updates [sdsmanager.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
